Fmoc-7-methyl-DL-tryptophan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHWPPTURGLCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-7-methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-7-methyl-DL-tryptophan is a chemically modified amino acid derivative that serves as a valuable building block in the field of peptide synthesis and drug discovery. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl group at the 7-position of the indole ring of tryptophan, imparts specific chemical properties that are advantageous for the synthesis of complex peptides and peptidomimetics.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, detailed protocols for its use, and expert insights into its application in research and development.
The incorporation of the 7-methyl-tryptophan moiety can significantly influence the conformational preferences, hydrophobicity, and ultimately, the biological activity of a peptide. The methyl group introduces steric bulk and alters the electronic environment of the indole ring, which can enhance metabolic stability or modulate interactions with biological targets.[1] The Fmoc protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, providing a reliable method for the site-specific introduction of this modified amino acid.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in peptide synthesis.
| Property | Value | Source |
| Chemical Formula | C₂₇H₂₄N₂O₄ | [1][3][4] |
| Molecular Weight | 440.5 g/mol | [1][3][4] |
| Appearance | White to off-white powder | [1][2] |
| Storage | Long-term at -20°C, short-term at 2-8°C | [1] |
| Chirality | DL-racemate | |
| Melting Point | Not experimentally determined in reviewed sources. Predicted values are available but should be used with caution. | |
| pKa | Not experimentally determined in reviewed sources. Predicted values are available but should be used with caution. |
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical parameter in peptide synthesis, directly impacting coupling efficiency. The bulky and hydrophobic Fmoc group generally confers good solubility in polar aprotic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The 7-methyl group further enhances the hydrophobicity of the tryptophan side chain, making this compound more lipid-soluble compared to its non-methylated counterpart.[1]
-
High Solubility: DMF, NMP, Dimethyl sulfoxide (DMSO)
-
Moderate Solubility: Tetrahydrofuran (THF)
-
Low Solubility: Dichloromethane (DCM), Water
Expert Insight: The enhanced hydrophobicity can be advantageous for the synthesis of hydrophobic peptides but may require careful solvent selection to prevent aggregation during synthesis. For particularly difficult sequences, a mixture of solvents or the use of additives may be necessary to ensure complete dissolution.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based SPPS. The Fmoc group provides a base-labile protecting group for the α-amino function, allowing for iterative deprotection and coupling cycles to build a peptide chain on a solid support.
General Workflow for Incorporation of this compound
References
A Senior Application Scientist's Guide to the Synthesis and Characterization of Fmoc-7-methyl-DL-tryptophan
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis and characterization of N-α-Fmoc-7-methyl-DL-tryptophan, a key building block in modern peptide chemistry. The introduction of a methyl group at the 7-position of the indole ring offers unique steric and electronic properties, influencing the hydrophobicity and conformational behavior of peptides into which it is incorporated[1]. This guide moves beyond a simple recitation of steps, delving into the rationale behind the chosen methodologies and the critical validation checkpoints required to ensure scientific rigor.
The protocols and characterization data presented herein are designed to be a self-validating system, where the successful synthesis is unequivocally confirmed by a suite of orthogonal analytical techniques.
Strategic Overview: The Synthetic Pathway
The synthesis of Fmoc-7-methyl-DL-tryptophan is most efficiently approached via a two-stage process. First, the core amino acid, 7-methyl-DL-tryptophan, is synthesized. This intermediate is a crucial precursor for various non-ribosomal peptide antibiotics and other bioactive molecules[2][3]. Second, the α-amino group of this synthesized intermediate is protected with the fluorenylmethoxycarbonyl (Fmoc) group. This strategy is often preferred over the methylation of a pre-existing Fmoc-tryptophan due to potential side reactions and challenges in controlling the regioselectivity of the methylation on the indole ring.
The overall workflow is depicted below.
Caption: Overall workflow for the synthesis and characterization.
Synthesis of the 7-Methyl-DL-tryptophan Intermediate
While several routes to 7-methyl-tryptophan exist, including patented methods and enzymatic approaches, a common and reliable laboratory-scale synthesis involves the construction of the amino acid side chain onto a pre-methylated indole core[4][5].
2.1. Rationale for the Synthetic Approach
This pathway leverages the Vilsmeier-Haack formylation to introduce a reactive aldehyde at the 3-position of 7-methylindole. This formyl group then serves as an anchor point for building the alanine side chain via an oxazolone intermediate. This method offers high yields and avoids the use of more hazardous reagents sometimes employed in other tryptophan syntheses[1].
2.2. Experimental Protocol: Synthesis of 7-Methyl-DL-tryptophan
Step 1: Vilsmeier-Haack Formylation of 7-Methylindole
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), cool dimethylformamide (DMF, 2.5 equiv.) to 10°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, ensuring the temperature does not exceed 35°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 7-methylindole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 40°C.
-
After the addition is complete, stir the reaction mixture at 40°C for 1-2 hours until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7.
-
The resulting precipitate, 7-methyl-3-formylindole, is collected by vacuum filtration, washed with cold water, and dried. A yield of 85-90% is expected[1].
Step 2: Oxazolone Formation and Hydrolysis
-
Combine the dried 7-methyl-3-formylindole (1.0 equiv.), hippuric acid (1.1 equiv.), and anhydrous sodium acetate (1.5 equiv.) in acetic anhydride.
-
Heat the mixture at 80-90°C for 2-3 hours. The formation of the brightly colored 4-((7-methyl-1H-indol-3-yl)methylene)-2-phenyloxazol-5(4H)-one can be monitored by TLC.
-
Cool the mixture and collect the crystalline product by filtration.
-
Suspend the oxazolone intermediate in a solution of hydrochloric acid (e.g., 6M HCl).
-
Reflux the mixture for 4-6 hours to effect hydrolysis of both the oxazolone ring and the benzoyl protecting group.
-
Cool the reaction mixture, neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the crude 7-methyl-DL-tryptophan.
-
Filter the product, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
Stage 2: N-α-Fmoc Protection
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability to acidic conditions and its lability to mild bases like piperidine[1][6]. The protection of the α-amino group of our synthesized 7-methyl-DL-tryptophan is the final synthetic step.
3.1. Causality of Experimental Choices
The use of a biphasic system (an organic solvent and aqueous base) is crucial for this reaction. 7-methyl-DL-tryptophan is soluble in the aqueous basic phase, while the Fmoc-Cl reagent is soluble in the organic phase. The reaction occurs at the interface, and the Fmoc-protected product, being more organic-soluble, preferentially moves into the organic layer, driving the reaction to completion. Sodium bicarbonate provides the necessary basicity to deprotonate the amino group, making it a potent nucleophile, without being so harsh as to cause unwanted side reactions[1].
3.2. Experimental Protocol: Fmoc Protection
-
Suspend 7-methyl-DL-tryptophan (1.0 equiv.) in a 10% aqueous sodium bicarbonate solution.
-
In a separate flask, dissolve 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equiv.) in a suitable organic solvent like dichloromethane (DCM) or dioxane.
-
Add the Fmoc-Cl solution to the vigorously stirring amino acid suspension.
-
Allow the reaction to proceed at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Once complete, transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amino acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product[6].
3.3. Purification
The crude this compound can be purified by recrystallization from a solvent system such as ethyl acetate/hexane or by flash column chromatography on silica gel to achieve high purity (≥98%)[1].
Stage 3: Comprehensive Characterization
Thorough characterization is non-negotiable to confirm the structure and purity of the final product. The combination of mass spectrometry, NMR, and HPLC provides orthogonal data points for unequivocal validation.
4.1. Physicochemical Properties
The fundamental properties of the target molecule are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | [1][7] |
| Molecular Formula | C₂₇H₂₄N₂O₄ | [7][8] |
| Molecular Weight | 440.5 g/mol | [1][7] |
| Appearance | White to off-white powder | [1][8] |
| Storage | 2-8°C, protect from moisture | [8][9] |
4.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is the preferred method for this type of analysis.
-
Expected Mass: For the neutral molecule [M], the expected monoisotopic mass is ~440.17.
-
Observed Ions: In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z ≈ 441.18. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z ≈ 439.16 is expected.
-
Technique: LC-MS is ideal as it couples the separation power of HPLC with the detection specificity of MS, providing purity and identity in a single run[10][11]. Tandem MS (MS/MS) can be used to fragment the parent ion, yielding characteristic fragments of the Fmoc group (m/z 179) and the tryptophan side chain, further confirming the structure.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, serving as a definitive structural fingerprint. While a specific spectrum for this compound is not widely published, the expected shifts can be reliably predicted based on spectra of similar compounds like Fmoc-L-tryptophan[12][13][14].
-
¹H NMR: The spectrum will show characteristic signals for the Fmoc group (multiple aromatic protons between 7.2-7.9 ppm), the tryptophan backbone (α-H, β-CH₂), the indole ring protons, and the unique singlet for the 7-methyl group.
-
¹³C NMR: The carbon spectrum will confirm the presence of all 27 carbons, including the carbonyl carbons of the acid and the carbamate, the aromatic carbons of the Fmoc and indole rings, and the aliphatic carbons of the backbone and methyl group.
4.4. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids[6].
Protocol: Analytical RP-HPLC
-
Column: C18, 3-5 µm particle size (e.g., 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or 301 nm to detect the Fmoc group, and 280 nm for the indole ring[6].
-
Purity Specification: For use in peptide synthesis, a purity of ≥98% is required.
Visualization of the Final Product
The structure of N-α-Fmoc-7-methyl-DL-tryptophan highlights the key functional groups that dictate its chemical behavior.
Caption: Key functional regions of the target molecule.
Conclusion
This guide outlines a robust and verifiable pathway for the synthesis and characterization of this compound. By understanding the chemical principles behind each step—from the Vilsmeier-Haack reaction to the biphasic Fmoc protection—researchers can troubleshoot and optimize the process effectively. The rigorous analytical workflow ensures that the final product meets the high purity standards required for its successful application in peptide synthesis and drug discovery, enabling the exploration of novel peptide structures with enhanced biological properties.
References
- 1. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7-Methyl-DL-tryptophan | i-FAB [i-fab.org]
- 4. CN112062705A - Synthesis method of 7-methyltryptophan - Google Patents [patents.google.com]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C27H24N2O4 | CID 46737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. N-Fmoc-7-methyl-DL- tryptophan [echobiosystems.com]
- 10. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nalpha-FMOC-L-Tryptophan(35737-15-6) 1H NMR [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Fmoc-7-methyl-DL-tryptophan CAS number and molecular weight.
An In-Depth Technical Guide to Fmoc-7-methyl-DL-tryptophan: A Versatile Building Block in Peptide Chemistry
Introduction: Beyond the Canonical Amino Acids
In the realm of peptide science and drug development, the twenty canonical amino acids form the fundamental alphabet of protein structure. However, the strategic incorporation of non-canonical amino acids offers a powerful tool to modulate the pharmacological properties of synthetic peptides. This compound is one such engineered building block, designed to impart unique structural and functional characteristics to peptide-based therapeutics. This guide provides a comprehensive overview of its properties, applications, and the technical considerations for its use in solid-phase peptide synthesis (SPPS).
The core structure features a tryptophan core, essential for various biological functions, modified with two key chemical moieties. The first is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group for the α-amino function, which is central to modern orthogonal peptide synthesis strategies.[1][2][3] The second is a methyl group at the 7-position of the indole side chain. This seemingly subtle modification introduces significant steric and electronic changes that can enhance metabolic stability, modulate receptor binding affinity, and increase the hydrophobicity of the resulting peptide.[1][2]
This guide will delve into the physicochemical properties of this compound, detail its application in SPPS, and explore its utility in the design of novel therapeutics, particularly in the fields of neurobiology and oncology.[2][4]
Physicochemical Properties and Handling
This compound is a synthetic amino acid derivative typically supplied as a white to off-white lyophilized powder.[2][5] Careful handling and storage are crucial to maintain its integrity.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₄N₂O₄ | [1][2][5][6][7] |
| Molecular Weight | ~440.5 g/mol | [1][2][6] |
| Appearance | White to off-white powder | [1][2] |
| CAS Number | 138775-53-8 (for DL-racemic mixture) | [5][6] |
| 1808268-53-2 (for L-enantiomer) | [1][8][9][10] | |
| Purity | Typically ≥95% | [5][8] |
| Storage Conditions | Long-term: -20°C; Short-term: 2-8°C. Avoid repeated freeze-thaw cycles. | [1][2][5] |
It is important to note the distinction in CAS numbers. The number 138775-53-8 typically refers to the racemic mixture (DL-tryptophan derivative), while 1808268-53-2 is assigned to the specific L-enantiomer, which is more commonly used in the synthesis of biologically active peptides that mimic natural protein structures.[1][5][6][8][9][10] The D-enantiomer is also available for applications such as the synthesis of peptide libraries for high-throughput screening or to enhance stability against enzymatic degradation.[2]
Core Concepts in Application
The Role of the Fmoc Group in SPPS
The Fmoc group is the cornerstone of the most widely used strategy for solid-phase peptide synthesis.[3] Its utility lies in its orthogonality to the acid-labile protecting groups typically used for amino acid side chains. The Fmoc group is stable under the acidic conditions used for final cleavage of the peptide from the resin but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11]
This orthogonal protection scheme allows for the stepwise assembly of a peptide chain under mild conditions, which is crucial for the synthesis of complex or modified peptides, including those containing post-translational modifications.[3]
Impact of the 7-Methyl Indole Substitution
The methylation of the tryptophan indole ring at the 7-position is a strategic modification that can profoundly influence the final peptide's properties:
-
Enhanced Hydrophobicity: The addition of a methyl group increases the lipophilicity of the tryptophan side chain. This can enhance the peptide's ability to cross cell membranes or improve its binding affinity within hydrophobic pockets of target proteins.[1]
-
Steric Influence: The methyl group can introduce steric hindrance that may lock the peptide into a more favorable bioactive conformation or, conversely, prevent undesirable interactions.
-
Metabolic Stability: The indole ring of tryptophan is susceptible to enzymatic oxidation. Methylation can sterically hinder the approach of metabolic enzymes, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Modulation of Receptor Binding: Tryptophan derivatives are precursors to neurotransmitters like serotonin.[4] The 7-methyl group can alter the electronic properties of the indole ring, potentially fine-tuning the binding affinity and selectivity for specific receptor subtypes, such as serotonin receptors, making it a valuable tool in the development of treatments for mood disorders.[1][4]
Experimental Protocol: Incorporation of this compound via SPPS
The following is a generalized, step-by-step protocol for the manual incorporation of this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solvent: Isopropanol
Protocol Steps:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (of the resin or preceding amino acid):
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally isopropanol (2 times) to remove unreacted reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers like triisopropylsilane and water).
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Applications in Drug Development
The unique properties conferred by the 7-methyl-tryptophan modification make this amino acid derivative a valuable component in the design of peptide-based drugs.
Case Study: Modulating Serotonin Receptor Activity
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of drug targets for treating a wide range of central nervous system disorders, including depression, anxiety, and migraines.[1] Peptides that can selectively modulate these receptors are of significant therapeutic interest.
By incorporating 7-methyl-tryptophan into a peptide sequence, researchers can fine-tune the interaction with the serotonin receptor's binding pocket. The indole nucleus of tryptophan is known to be a key pharmacophore for serotonin receptor ligands. The 7-methyl group can enhance binding affinity through favorable hydrophobic interactions and by orienting the peptide for optimal engagement with the receptor. This strategy is being explored to develop more potent and selective peptide-based agonists or antagonists for various 5-HT receptor subtypes.
Caption: Simplified signaling pathway of a peptide containing 7-methyl-tryptophan modulating a serotonin G-protein coupled receptor.
Conclusion
This compound represents a sophisticated tool in the peptide chemist's arsenal. By moving beyond the canonical amino acid repertoire, this building block allows for the rational design of peptides with enhanced stability, tailored hydrophobicity, and fine-tuned receptor interactions. Its straightforward integration into standard Fmoc-SPPS protocols makes it an accessible and powerful option for researchers and drug developers aiming to create the next generation of peptide therapeutics. The continued exploration of such non-canonical amino acids will undoubtedly push the boundaries of peptide science and lead to novel treatments for a host of diseases.
References
- 1. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Fmoc-7-methyl-DL- tryptophan [echobiosystems.com]
- 6. This compound | C27H24N2O4 | CID 46737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. N-Fmoc-7-methyl-L-tryptophan 95% | CAS: 1808268-53-2 | AChemBlock [achemblock.com]
- 9. omizzur.com [omizzur.com]
- 10. N-Fmoc-7-methyl-L-tryptophan | C27H24N2O4 | CID 90460691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
A Technical Guide to the Spectroscopic Characterization of Fmoc-7-methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fmoc-7-methyl-DL-tryptophan in Peptide Synthesis
This compound is a synthetically modified amino acid that plays a crucial role in the fields of peptide chemistry and drug discovery. The incorporation of a methyl group at the 7-position of the indole ring of tryptophan introduces unique steric and electronic properties that can significantly influence the conformation, stability, and biological activity of peptides.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the controlled, sequential assembly of amino acids into complex peptide chains under mild conditions.[1] Understanding the precise chemical structure and purity of this building block is paramount for its effective use, and for this, high-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable. This guide provides an in-depth analysis of the expected NMR and MS data for this compound, offering a framework for its characterization.
Molecular Structure and Key Features
This compound (C₂₇H₂₄N₂O₄, Molecular Weight: 440.5 g/mol ) is comprised of three key structural components: the fluorenylmethoxycarbonyl (Fmoc) group, the tryptophan core, and the 7-methyl indole side chain.[1][2] Each of these components will give rise to characteristic signals in the NMR and mass spectra.
References
The Biological Activity of Peptides Containing 7-Methyl-Tryptophan: A Technical Guide for Researchers
Introduction: The Subtle Power of a Methyl Group
In the intricate world of peptide science and drug discovery, even the smallest molecular modification can unlock profound changes in biological activity. The incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, offering a powerful toolkit to enhance therapeutic properties, probe biological systems, and design novel molecular entities. Among these, 7-methyl-tryptophan (7-Me-Trp) stands out as a subtle yet potent modification of the versatile tryptophan residue.
The addition of a single methyl group to the C7 position of the indole ring may seem minor, but it imparts significant alterations to the physicochemical properties of the tryptophan side chain. This, in turn, can influence the peptide's overall conformation, hydrophobicity, and its interactions with biological targets.[1][2] This guide provides an in-depth exploration of the biological activity of peptides containing 7-methyl-tryptophan, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, biophysical characterization, and biological applications of these modified peptides, providing both theoretical understanding and practical experimental guidance.
I. Synthesis and Incorporation of 7-Methyl-Tryptophan into Peptides
The journey to understanding the biological activity of 7-Me-Trp-containing peptides begins with their synthesis. The primary method for this is Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted technique that allows for the stepwise assembly of a peptide chain on a solid support.
A. The Building Block: Fmoc-L-7-methyl-tryptophan
The key reagent for incorporating 7-methyl-tryptophan into a peptide sequence via SPPS is the Fmoc-protected amino acid derivative, N-α-(9-fluorenylmethoxycarbonyl)-L-7-methyl-tryptophan. The Fmoc group serves to protect the α-amino group during the coupling of the subsequent amino acid in the sequence.
B. Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a generalized protocol for the manual SPPS of a peptide containing 7-methyl-tryptophan using Fmoc/tBu chemistry. This protocol should be optimized based on the specific peptide sequence and available instrumentation.
Experimental Protocol: Manual Fmoc-SPPS of a 7-Me-Trp Containing Peptide
-
Resin Selection and Swelling:
-
Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes.
-
-
Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's functional group or the previously coupled amino acid.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, activate the Fmoc-protected amino acid (including Fmoc-L-7-methyl-tryptophan) by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing:
-
After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
-
Repeat Deprotection and Coupling Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
Once the peptide chain is fully assembled, wash the resin with DCM.
-
Treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the solid support. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) to confirm its molecular weight and by analytical HPLC to assess its purity.
-
}
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a 7-methyl-tryptophan containing peptide.II. Biophysical and Structural Characterization
The introduction of the 7-methyl group can subtly alter the biophysical properties of a peptide, which can have a cascading effect on its structure and, ultimately, its biological function.
A. Impact on Conformation and Helicity
The methyl group at the 7-position of the indole ring increases the steric bulk and hydrophobicity of the tryptophan side chain. This can influence the local secondary structure of the peptide. Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[3][4]
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 50-100 µM.
-
Ensure the buffer has low absorbance in the far-UV region (190-250 nm).
-
-
Instrument Setup:
-
Use a quartz cuvette with a path length of 1 mm.
-
Calibrate the CD spectropolarimeter according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Record the CD spectrum from 250 nm down to 190 nm at a controlled temperature (e.g., 25°C).
-
Collect multiple scans and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the shape of the spectrum to determine the predominant secondary structure. α-helices typically show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. β-sheets exhibit a negative band around 218 nm.
-
By comparing the CD spectra of a peptide with and without the 7-methyl-tryptophan modification, researchers can gain insights into how this substitution affects the peptide's helicity or propensity to form other secondary structures.
B. Fluorescence Properties: A Built-in Probe
Tryptophan is an intrinsic fluorophore, and its fluorescence is highly sensitive to the local environment.[5][6] The 7-methyl group can modulate these fluorescent properties.
| Property | Unmodified Tryptophan | 7-Methyl-Tryptophan | Rationale for Change |
| Excitation Max (λex) | ~280 nm | ~285 nm | The methyl group can slightly alter the electronic properties of the indole ring. |
| Emission Max (λem) | ~350 nm (in water) | May show a slight blue or red shift depending on the environment. | Changes in the polarity of the microenvironment around the indole ring due to the methyl group. |
| Quantum Yield (ΦF) | Variable | Can be higher or lower depending on the peptide sequence and conformation. | The methyl group can influence non-radiative decay pathways.[7][8][9] |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the peptide (1-10 µM) in a suitable buffer.
-
-
Instrument Setup:
-
Use a quartz cuvette.
-
Set the excitation wavelength to ~285 nm for selective excitation of 7-methyl-tryptophan.
-
-
Data Acquisition:
-
Record the emission spectrum from ~300 nm to ~450 nm.
-
Measure the fluorescence intensity at the emission maximum.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under the same experimental conditions.
-
Calculate the quantum yield of the peptide using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
C. Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about peptides in solution.[10] By analyzing the chemical shifts and nuclear Overhauser effects (NOEs), the three-dimensional structure of a 7-Me-Trp containing peptide can be determined. The methyl group on the indole ring will have a characteristic chemical shift in the ¹H NMR spectrum, providing a unique probe for its local environment.
III. Biological Activities and Therapeutic Potential
The incorporation of 7-methyl-tryptophan can significantly impact the biological activity of peptides, leading to enhanced potency, selectivity, and metabolic stability.
A. Antimicrobial Activity
Tryptophan-rich peptides are known for their antimicrobial properties.[11][12][13] The increased hydrophobicity imparted by the 7-methyl group can enhance the interaction of the peptide with bacterial membranes, leading to improved antimicrobial efficacy.
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| Pac-525 (Ac-KWRRWVRWI-NH₂) | E. coli | 2 | [11] |
| Pac-525 (Ac-KWRRWVRWI-NH₂) | S. aureus | 4 | [11] |
| Cecropin B2 | E. coli | 0.207 | [14] |
| Cecropin B1 | S. aureus | 3 | [14] |
Note: These values are for tryptophan-rich peptides and serve as a reference. Specific MIC values for 7-methyl-tryptophan containing peptides are not widely reported in publicly available literature.
}
Caption: Proposed mechanism of action for antimicrobial peptides containing 7-methyl-tryptophan.B. Anticancer Activity
Similar to their antimicrobial effects, the enhanced hydrophobicity of 7-Me-Trp containing peptides can lead to increased interactions with the membranes of cancer cells, which often have a different lipid composition compared to normal cells.[15] This can result in selective cytotoxicity towards cancer cells.
| Peptide/Compound | Cell Line | IC50 (µM) | Reference |
| Tryptanthrin derivative 10a | hIDO2 expressing cells | 0.45 ± 0.2 | [16] |
| Tryptanthrin derivative 11c | hIDO2 expressing cells | 1.2 ± 0.5 | [16] |
| Melittin | MCF-7 | 10.22 µg/mL | [17] |
| Melittin | Hepa 1-6 | 6.39 µg/mL | [17] |
Note: These values are for tryptophan derivatives and a tryptophan-containing peptide. Specific IC50 values for peptides containing 7-methyl-tryptophan are not widely available.
The anticancer mechanism may involve membrane disruption, as with antimicrobial peptides, or could involve interactions with intracellular targets. Further research is needed to elucidate the specific signaling pathways affected by 7-Me-Trp containing peptides in cancer cells.
C. Receptor Binding and Modulation
The altered conformation and electronic properties of the 7-methyl-tryptophan side chain can influence the binding affinity and selectivity of a peptide for its target receptor. This is a critical aspect of drug design, where fine-tuning peptide-receptor interactions is paramount.
Experimental Protocol: Receptor Binding Assay (General)
-
Reagent Preparation:
-
Prepare a source of the target receptor (e.g., cell membranes expressing the receptor).
-
Synthesize a radiolabeled or fluorescently labeled version of the peptide ligand.
-
-
Binding Reaction:
-
Incubate the receptor preparation with the labeled ligand in a suitable buffer.
-
For competition assays, include varying concentrations of the unlabeled test peptide (e.g., the 7-Me-Trp containing peptide).
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound ligand from the free ligand. This can be achieved through filtration or size-exclusion chromatography.
-
-
Quantification:
-
Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the amount of bound ligand as a function of the concentration of the unlabeled competitor.
-
Fit the data to a suitable binding model to determine the binding affinity (e.g., Ki or IC50).
-
IV. Future Perspectives and Conclusion
The incorporation of 7-methyl-tryptophan into peptides represents a promising strategy for the development of novel therapeutics and research tools. While the full scope of its impact on biological activity is still being explored, the available evidence suggests that this subtle modification can lead to significant enhancements in antimicrobial and anticancer potency.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing libraries of peptides with 7-methyl-tryptophan at various positions to build a comprehensive understanding of its effects.
-
Elucidation of Molecular Mechanisms: Utilizing advanced techniques such as cryo-electron microscopy and molecular dynamics simulations to visualize the interactions of 7-Me-Trp containing peptides with their biological targets at the atomic level.[18][19]
-
Exploration of New Therapeutic Areas: Investigating the potential of these modified peptides in other disease areas where tryptophan-mediated interactions are important, such as neurodegenerative and metabolic disorders.
References
- 1. Chemical modifications of tryptophan residues in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-function relationships in the tryptophan-rich, antimicrobial peptide indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution [scirp.org]
- 4. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embl.org [embl.org]
- 6. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 7. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Conformational analysis of tryptophan in solution using nuclear magnetic resonance methods - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Open Search-Based Proteomics Reveals Widespread Tryptophan Modifications Associated with Hypoxia in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Strategic Incorporation of Methylated Tryptophan in Peptide Chemistry: A Technical Guide for Drug Development
Foreword: Beyond the Canonical – The Rise of Methylated Tryptophan in Peptide Therapeutics
In the landscape of modern drug discovery, peptides have emerged as highly specific and potent therapeutic agents.[1] However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low bioavailability.[2][3] The strategic modification of peptide backbones and side chains offers a powerful avenue to overcome these hurdles. Among these modifications, the methylation of tryptophan residues has garnered significant attention for its ability to profoundly influence the physicochemical and biological properties of peptides.[4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, incorporation, and functional consequences of methylated tryptophan in peptide chemistry. We will delve into the causality behind experimental choices, providing field-proven insights to empower the rational design of next-generation peptide therapeutics.
The Methylated Tryptophan Toolbox: Synthesis and Strategic Considerations
The introduction of a methyl group to the tryptophan indole ring or its alpha-amino group can be achieved at various positions, each imparting distinct properties to the resulting peptide. The most common modifications involve methylation at the indole nitrogen (N1-methylation) and the alpha-carbon (α-methylation).
Synthesis of N1-Methylated Tryptophan Derivatives
N1-methylation of the tryptophan indole ring is a valuable strategy to enhance metabolic stability and modulate receptor interactions.[4][6] The synthesis of Nα-protected N1-methyl-L-tryptophan derivatives, suitable for solid-phase peptide synthesis (SPPS), is a critical first step. A general and efficient protocol for the N1-alkylation of Nα-protected tryptophans has been developed, providing a quick and epimerization-free route to these valuable building blocks.[7]
Experimental Protocol: Synthesis of Fmoc-N1-Methyl-L-Tryptophan
This protocol outlines a common method for the synthesis of Fmoc-protected N1-methyl-L-tryptophan.
-
Protection of the α-amino group: Commercially available L-tryptophan is first protected with the fluorenylmethyloxycarbonyl (Fmoc) group using standard procedures to yield Fmoc-L-Trp-OH.
-
N1-methylation:
-
Dissolve Fmoc-L-Trp-OH in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the indole nitrogen.
-
Introduce the methylating agent, typically methyl iodide (CH₃I), and allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and purification:
-
Quench the reaction with water and acidify the solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure Fmoc-N1-Me-L-Trp-OH.
-
Causality Behind Experimental Choices:
-
The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the indole nitrogen without competing reactions.
-
DMF is an excellent solvent for this reaction due to its high polarity and ability to dissolve both the starting material and the reagents.
-
Purification by column chromatography is essential to remove any unreacted starting material and byproducts, ensuring the high purity required for successful peptide synthesis.[4]
Synthesis of α-Methyl-L-Tryptophan Derivatives
α-Methylation of tryptophan introduces a chiral center at the α-carbon, which can significantly restrict the conformational flexibility of the peptide backbone and enhance resistance to enzymatic degradation.[8] The synthesis of enantiomerically pure α-methyl-L-tryptophan is more challenging but can be achieved through various asymmetric synthesis strategies.[9]
Incorporation of Methylated Tryptophan into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of methylated tryptophan derivatives into a growing peptide chain is typically performed using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc/tBu chemistry.[10] However, the steric hindrance introduced by the methyl group, particularly in N-methylated residues, can pose challenges during the coupling step.[11][12]
Experimental Protocol: SPPS Incorporating Fmoc-N1-Methyl-L-Tryptophan
This protocol outlines the key steps for incorporating an N1-methylated tryptophan residue into a peptide sequence.
-
Resin preparation: Start with a suitable solid support (e.g., Rink amide resin) and perform the initial coupling of the first amino acid.
-
Fmoc deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Coupling of Fmoc-N1-Me-L-Trp-OH:
-
Pre-activate a solution of Fmoc-N1-Me-L-Trp-OH (3-5 equivalents) with a suitable coupling reagent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a base like diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted coupling can significantly enhance the efficiency for sterically hindered residues.[13]
-
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Capping (optional but recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Repeat: Continue the cycle of deprotection, coupling, and washing for the subsequent amino acids in the sequence.
-
Cleavage and deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups. Peptides containing tryptophan often benefit from the inclusion of scavengers like dithiothreitol (DTT) in the cleavage cocktail to prevent side reactions.[14][15]
-
Purification and characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.[10][16]
Causality Behind Experimental Choices:
-
The use of potent coupling reagents like HATU or HBTU is crucial to overcome the steric hindrance of the methylated tryptophan and ensure efficient peptide bond formation.[12]
-
Microwave assistance can accelerate the coupling kinetics, leading to higher yields and purities, especially for difficult couplings.[13]
-
The choice of cleavage cocktail is critical to ensure complete deprotection and minimize side reactions. TIS is an effective scavenger for the tert-butyl cations generated during the cleavage of tBu-based protecting groups.[15]
Workflow for SPPS of a Peptide Containing N1-Methyl-Tryptophan
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating N1-methyl-tryptophan.
The Impact of Tryptophan Methylation on Peptide Properties
The introduction of a methyl group to tryptophan can have a profound impact on the structural and functional properties of a peptide.
Conformational Effects
Methylation can significantly influence the local and global conformation of a peptide.[17][18] N-methylation of the peptide backbone restricts the rotation around the Cα-N bond, which can favor specific secondary structures like β-turns.[3] This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity. The fluorescence properties of tryptophan are also sensitive to its local environment and can be used to probe conformational changes upon methylation.[17][19]
Enhanced Proteolytic Stability
One of the most significant advantages of incorporating methylated amino acids is the increased resistance to enzymatic degradation.[2] The methyl group can sterically hinder the approach of proteases to the scissile peptide bond, thereby increasing the in vivo half-life of the peptide therapeutic.[3] For example, substitution of L-tryptophan with α-methyl-L-tryptophan in a gastrin-releasing peptide receptor (GRPR) ligand resulted in a compound with significantly improved in vivo stability.[8]
Modulation of Receptor Binding Affinity
The effect of tryptophan methylation on receptor binding is context-dependent. In some cases, the conformational constraints imposed by methylation can lead to a significant increase in binding affinity by locking the peptide in its bioactive conformation.[8] In other instances, the methyl group may introduce unfavorable steric clashes with the receptor binding pocket, leading to a decrease in affinity. Therefore, a systematic "methyl scan," where each residue is sequentially replaced with its methylated counterpart, can be a valuable strategy to identify key positions for beneficial modification.[3]
Increased Hydrophobicity and Membrane Permeability
Methylation increases the lipophilicity of the amino acid residue, which can enhance the peptide's ability to cross cell membranes.[6][20] This is a particularly important consideration for developing orally bioavailable peptide drugs. The increased hydrophobicity can be quantified by determining the chromatographic hydrophobicity index.[20]
Table 1: Effects of Tryptophan Methylation on Peptide Properties
| Property | Effect of N-Methylation | Effect of α-Methylation | Rationale |
| Conformational Flexibility | Decreased | Significantly Decreased | Steric hindrance restricts bond rotation. |
| Proteolytic Stability | Increased | Significantly Increased | Steric hindrance prevents protease binding.[2][8] |
| Receptor Binding Affinity | Variable | Variable | Depends on the specific peptide-receptor interaction.[3][8] |
| Hydrophobicity | Increased | Increased | Addition of a nonpolar methyl group.[20] |
| Membrane Permeability | Potentially Increased | Potentially Increased | Increased lipophilicity can improve passive diffusion.[3][6] |
Analytical Characterization of Peptides Containing Methylated Tryptophan
Accurate characterization of synthetic peptides containing methylated tryptophan is essential to confirm their identity, purity, and structural integrity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are routinely used to determine the molecular weight of the synthesized peptide, confirming the successful incorporation of the methylated tryptophan residue.[10][16] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of the modification.[21]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for assessing the purity of the synthetic peptide and for its purification.[10] The retention time of the methylated peptide will typically be longer than its non-methylated counterpart due to the increased hydrophobicity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful tools for elucidating the three-dimensional structure of peptides in solution.[6][17] NMR can provide detailed information about the conformational changes induced by tryptophan methylation.
Workflow for Characterization of a Methylated Tryptophan-Containing Peptide
Caption: Analytical workflow for the purification and characterization of synthetic peptides.
Conclusion and Future Perspectives
The incorporation of methylated tryptophan represents a sophisticated and highly effective strategy for optimizing the therapeutic potential of peptide-based drug candidates. By carefully considering the site of methylation and its impact on peptide conformation, stability, and receptor interactions, researchers can rationally design novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. As our understanding of the intricate interplay between peptide structure and function continues to grow, the strategic use of methylated tryptophan and other non-canonical amino acids will undoubtedly play an increasingly important role in the future of drug development. The methodologies and insights presented in this guide provide a solid foundation for scientists to harness the power of tryptophan methylation in their pursuit of innovative and effective peptide medicines.
References
- 1. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Lipid interactions of acylated tryptophan-methylated lactoferricin peptides by solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177Lu-RM2 Results in 177Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conformational effects on tryptophan fluorescence in cyclic hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Structural and Functional Distinctions Between Fmoc-7-methyl-DL-tryptophan and Native Fmoc-tryptophan
Executive Summary
In the landscape of synthetic peptide chemistry, the strategic modification of amino acid side chains is a cornerstone of innovation. It allows for the fine-tuning of peptide conformation, stability, and biological activity. Tryptophan, with its unique indole side chain, is a frequent target for such modifications. This guide provides a detailed technical analysis of the structural and functional differences between the standard Nα-Fmoc-L-tryptophan and its synthetically modified analogue, Fmoc-7-methyl-DL-tryptophan. The introduction of a single methyl group at the 7-position of the indole ring, a seemingly minor alteration, imparts significant changes in steric, electronic, and hydrophobic properties. Understanding these differences is critical for researchers aiming to leverage this modification in solid-phase peptide synthesis (SPPS) and rational drug design.
Core Structural Analysis: The Impact of C7-Methylation
The fundamental difference between the two molecules is the presence of a methyl group (-CH₃) on the C7 position of the indole ring in this compound. Native Fmoc-tryptophan possesses a hydrogen atom at this position. Both molecules share the essential Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is foundational to their application in modern peptide synthesis.[1][2][3]
The diagram below illustrates the core structures, highlighting the key point of differentiation.
Caption: Comparative structures of native and 7-methylated Fmoc-tryptophan.
Comparative Physicochemical Properties
The addition of the methyl group directly influences the molecule's physical and chemical characteristics. These differences, while subtle, have significant downstream effects on solubility, reactivity, and biological interactions.
| Property | Fmoc-L-tryptophan (Native) | This compound | Rationale for Difference |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid[4] | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid[5] | Reflects the presence of the methyl group at the C7 position. |
| Molecular Formula | C₂₆H₂₂N₂O₄[4][6] | C₂₇H₂₄N₂O₄[1][5] | Addition of one carbon and two hydrogen atoms (-CH₂). |
| Molecular Weight | ~426.46 g/mol [4][6] | ~440.5 g/mol [1][5] | Increased mass due to the added methyl group. |
| CAS Number | 35737-15-6[4][6] | 138775-53-8[5] (DL form) | Unique identifiers for distinct chemical compounds. |
| Appearance | White to off-white powder[3] | White to off-white or light pink powder[1][2] | Generally similar, with slight variations based on purity and synthesis batch. |
| XLogP3 (Hydrophobicity) | 4.1[4] | 5.1[5] | The alkyl methyl group is nonpolar, increasing the molecule's overall lipophilicity. |
| Solubility | Soluble in organic solvents like DMF, DMSO[3]. | More lipid-soluble compared to the native form[1]. | Increased hydrophobicity leads to better solubility in nonpolar solvents and reduced solubility in aqueous media. |
The Mechanistic Impact of the 7-Methyl Group
The true significance of the 7-methyl modification lies in how it alters the behavior of the tryptophan side chain in three key areas: sterics, electronics, and hydrophobicity.
Steric Hindrance
The methyl group is significantly larger than a hydrogen atom, introducing steric bulk on the indole ring proximal to the peptide backbone.
Caption: Steric influence of the C7-methyl group on conformation and interaction.
-
Causality: This added bulk can restrict the rotational freedom of the side chain around the Cα-Cβ and Cβ-Cγ bonds.
-
Experimental Consequence: In peptide synthesis, this may lead to slightly slower coupling kinetics during SPPS, as the approach of the incoming activated amino acid is more hindered. For the final peptide, it can enforce specific conformational preferences, which can be a powerful tool for stabilizing secondary structures like helices or turns.
Electronic Effects
The methyl group is a weak electron-donating group (EDG) via hyperconjugation and induction.
-
Causality: It pushes electron density into the aromatic indole ring system. This subtly alters the nucleophilicity and reactivity of the indole ring itself.
-
Experimental Consequence:
-
Side Reaction Prevention: The indole ring of tryptophan is susceptible to oxidation and alkylation by carbocations during the acidic trifluoroacetic acid (TFA) cleavage step in SPPS. The increased electron density from the methyl group may slightly alter this susceptibility. However, for native tryptophan, protection of the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) is the most common and effective strategy to prevent these side reactions.[7][8][9]
-
π-Stacking Interactions: The modified electronic nature of the indole ring can influence its ability to participate in π-stacking interactions with other aromatic residues (e.g., Phe, Tyr, His) or with receptor binding pockets.[10][11][12] This can be leveraged to either enhance or diminish binding affinity in drug design.
-
Hydrophobicity
As quantified by the higher XLogP3 value, the 7-methyl modification significantly increases the hydrophobicity of the tryptophan side chain.[1][4][5]
-
Causality: The nonpolar alkyl nature of the methyl group reduces the overall polarity of the side chain.
-
Experimental Consequence:
-
Peptide Stability: Increased hydrophobicity can enhance a peptide's resistance to proteolytic degradation by making it a poorer substrate for aqueous-phase proteases.[2]
-
Pharmacokinetics: In drug development, higher lipophilicity can improve a peptide's ability to cross cell membranes, potentially enhancing bioavailability.
-
Purification Challenges: Conversely, peptides incorporating this residue may exhibit reduced solubility in aqueous buffers, potentially complicating HPLC purification and requiring the use of organic modifiers.
-
Applications in Peptide Synthesis and Drug Development
The choice between native Fmoc-tryptophan and its 7-methylated counterpart is a strategic decision driven by the desired final properties of the peptide.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The core methodology for incorporating either amino acid via Fmoc-SPPS is conserved. The 7-methyl group does not necessitate a fundamental change in protocol, but may require optimization of coupling times.
Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.
Protocol Insight: When using this compound, it is advisable to monitor the coupling reaction efficiency using a method like the Kaiser test. Due to potential steric hindrance, an extended coupling time or a double coupling strategy may be required to ensure the reaction proceeds to completion, preventing deletion sequences in the final peptide product.
Strategic Use in Drug Development
The 7-methyl modification is a valuable tool for lead optimization in peptide-based drug discovery.[2][13]
-
Receptor Specificity: By introducing conformational constraints, the methyl group can lock the peptide into a bioactive conformation, increasing its affinity and specificity for a particular biological target.[2]
-
Metabolic Stability: As mentioned, the increased hydrophobicity can shield the peptide from enzymatic degradation, prolonging its circulatory half-life.
-
Bioavailability: The enhanced lipophilicity can be a key factor in developing peptides with improved oral or transdermal bioavailability.
Conclusion
The structural distinction between this compound and native Fmoc-tryptophan is defined by a single methyl group. However, this modification is far from trivial. It induces a cascade of changes to the molecule's steric profile, electronic distribution, and hydrophobicity. These changes provide peptide chemists and drug developers with a powerful method to rationally engineer peptides with enhanced stability, constrained conformations, and modulated biological activity. While native Fmoc-tryptophan remains the default choice for mimicking natural sequences, the 7-methylated analogue is an indispensable tool for creating novel peptide therapeutics and advanced biomaterials.
References
- 1. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 35737-15-6: Fmoc-L-tryptophan | CymitQuimica [cymitquimica.com]
- 4. Fmoc-L-tryptophan | C26H22N2O4 | CID 978343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C27H24N2O4 | CID 46737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Fmoc-Trp(Boc)-OH | 143824-78-6 | Benchchem [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
- 10. Structural studies of the interaction between indole derivatives and biologically important aromatic compounds. Part 19. Effect of base methylation on the ring-stacking interaction between tryptophan and guanine derivatives: a nuclear magnetic resonance investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Interaction of indole derivatives with biologically important aromatic compounds. Part 22. Importance of simultaneous co-operation of hydrogen-bond pairing and stacking interactions for recognition of guanine base by a peptide: X-ray crystal analysis of 7-methylguanosine-5′-phosphate–tryptophanylglutamic acid complex - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. chemimpex.com [chemimpex.com]
The Strategic Significance of 7-Methyl-Tryptophan in Natural Product Bioactivity and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The methylation of natural product scaffolds is a key evolutionary strategy employed by nature to fine-tune biological activity. Among these modifications, the methylation of tryptophan at the C-7 position of its indole ring represents a subtle yet profound alteration with significant consequences for molecular interaction and function. 7-methyl-tryptophan (7-Me-Trp) serves as a crucial biosynthetic precursor for a range of complex and medicinally relevant natural products, including non-ribosomal peptide antibiotics and potent kinase inhibitors.[1] This guide provides a comprehensive technical overview of the discovery of 7-Me-Trp, the intricate enzymatic machinery responsible for its biosynthesis, its critical role in defining the pharmacological profile of parent compounds, and the experimental workflows necessary for its investigation. We will delve into the causality behind experimental choices, providing field-proven insights for researchers aiming to explore and harness the potential of this unique molecular building block.
Introduction: The "Magic Methyl" Effect in an Indole Context
The concept of the "magic methyl effect" is well-established in medicinal chemistry, where the addition of a single methyl group can dramatically enhance a molecule's therapeutic properties, including target affinity, selectivity, and metabolic stability.[2][3] In the context of tryptophan-derived natural products, the installation of a methyl group at the C-7 position of the indole ring exemplifies this principle. The indole moiety of tryptophan is a privileged scaffold in countless bioactive molecules, serving as a precursor to neurotransmitters like serotonin and melatonin, as well as a vast array of microbial and plant secondary metabolites.[4][5][6]
The C-7 position of the indole ring is not typically reactive, making its enzymatic methylation a chemically challenging and noteworthy transformation. This modification imparts distinct physicochemical properties:
-
Steric Influence: The methyl group can enforce a specific conformation, favoring a bioactive rotamer or creating steric hindrance that prevents undesirable interactions.
-
Electronic Modulation: It can alter the electron density of the indole ring system, influencing hydrogen bonding capabilities and pi-stacking interactions with biological targets.
-
Increased Lipophilicity: The addition of a methyl group enhances the compound's hydrophobicity, which can improve membrane permeability and alter pharmacokinetic profiles.[2]
Understanding the biosynthesis and functional significance of 7-Me-Trp is therefore critical for the discovery of new natural products and for the semi-synthetic optimization of existing drug leads.
Discovery and Distribution of 7-Me-Trp in Nature
The 7-Me-Trp unit is a hallmark of several classes of structurally complex and biologically potent natural products, primarily from microbial sources. Its discovery is intrinsically linked to the structural elucidation of these parent compounds.
2.1 Prominent Natural Product Families:
-
Indolocarbazoles: This family, which includes potent protein kinase inhibitors like K-252a, staurosporine, and rebeccamycin, frequently features a 7-Me-Trp-derived indole moiety. The C-7 methyl group in these compounds often plays a crucial role in their interaction with the ATP-binding pocket of various kinases.
-
Thiopeptide Antibiotics: Compounds like thiostrepton contain a highly modified quinaldic acid moiety, the biosynthesis of which originates from a methylated tryptophan precursor.[7][8]
-
Cyanobactins: A diverse class of ribosomally synthesized and post-translationally modified peptides (RiPPs) from cyanobacteria that sometimes incorporate methylated tryptophan residues.
2.2 Table of Representative 7-Me-Trp Containing Natural Products:
| Compound Name | Chemical Class | Producing Organism (Example) | Key Biological Activity |
| K-252a | Indolocarbazole | Nocardiopsis sp. | Protein Kinase C (PKC) Inhibitor |
| Rebeccamycin | Indolocarbazole | Lechevalieria aerocolonigenes | Topoisomerase I Inhibitor, Antitumor |
| Staurosporine | Indolocarbazole | Lentzea albida | Broad-spectrum Protein Kinase Inhibitor |
| Thiostrepton | Thiopeptide Antibiotic | Streptomyces azureus | Ribosome Inhibitor, Antibacterial |
The Biosynthetic Machinery: Radical SAM Methyltransferases
The methylation of the unactivated sp²-hybridized C-7 carbon of tryptophan is a chemically formidable reaction that cannot be achieved by conventional S-adenosyl-L-methionine (SAM)-dependent methyltransferases operating via an SN2 mechanism.[8][9] Nature has evolved a specialized class of enzymes, the radical SAM (RS) enzymes , to catalyze this and other challenging methylation reactions.[10][11]
3.1 The Radical-Based Mechanism:
Radical SAM enzymes are defined by a conserved CX₃CX₂C cysteine motif that coordinates a [4Fe-4S] cluster.[12] This cluster is essential for the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical (5'-dA•).[8] This radical is a powerful oxidant capable of initiating catalysis by abstracting a hydrogen atom from a substrate, thereby generating a substrate radical.[10][12]
In the case of tryptophan 7-methylation, enzymes such as TsrM (from the thiostrepton pathway) utilize this radical chemistry.[7][10] The proposed mechanism involves the 5'-dA• abstracting a hydrogen atom from the C-7 position of the indole ring, creating a tryptophan radical. This radical intermediate can then be attacked by a methyl source to complete the methylation.
3.2 Mechanistic Diagram: Tryptophan C-7 Methylation
The following diagram illustrates a generalized catalytic cycle for a radical SAM tryptophan 7-methyltransferase.
Caption: Generalized catalytic cycle of a radical SAM tryptophan 7-methyltransferase.
Functional Significance: The Strategic Role of the C-7 Methyl Group
The seemingly minor addition of a methyl group at the C-7 position has profound implications for the biological activity of the parent natural product.
4.1 Impact on Biological Activity and Target Selectivity:
In the case of indolocarbazole kinase inhibitors, the C-7 methyl group can act as a critical selectivity determinant. For example, in inhibitors targeting the ATP-binding site, this methyl group can form favorable van der Waals interactions with hydrophobic residues in the kinase hinge region. Conversely, it can cause a steric clash in the active sites of other kinases, thereby conferring selectivity. This modification can mean the difference between a broad-spectrum inhibitor and a selective one, a crucial attribute in drug development to minimize off-target effects.
4.2 Influence on Pharmacokinetic Properties:
Methylation generally increases the lipophilicity of a molecule.[2] This can have several downstream effects:
-
Improved Membrane Permeability: Enhanced ability to cross cell membranes can lead to better oral bioavailability and access to intracellular targets.
-
Reduced Metabolic Degradation: The methyl group can block a site that is otherwise susceptible to oxidative metabolism by cytochrome P450 enzymes, thus increasing the compound's half-life in vivo.[2]
-
Altered Solubility: While increasing lipophilicity, methylation can sometimes decrease aqueous solubility, a factor that must be carefully balanced during drug development.
Experimental Workflows for Investigation
Investigating 7-Me-Trp-containing natural products requires a multi-faceted approach combining analytical chemistry, molecular biology, and enzymology.
5.1 Protocol: Bioassay-Guided Isolation and Identification of a 7-Me-Trp Natural Product
This protocol outlines a standard workflow for isolating a bioactive compound from a microbial culture, with a focus on identifying the 7-Me-Trp moiety.[13][14][15]
Step 1: Culturing and Extraction
-
Culture the producer microorganism (e.g., Streptomyces sp.) in a suitable liquid medium until secondary metabolite production is optimal.
-
Separate the biomass from the culture broth by centrifugation or filtration.
-
Perform solvent extraction on both the biomass and the broth. A common choice is ethyl acetate, which efficiently extracts moderately polar compounds like indolocarbazoles.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
Step 2: Bioassay and Dereplication
-
Test the crude extract in a relevant bioassay (e.g., kinase inhibition assay, antimicrobial assay) to confirm activity.[16]
-
Perform preliminary analysis of the crude extract using Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] Search the resulting mass data against natural product databases (e.g., AntiBase, Dictionary of Natural Products) to "dereplicate," or identify known compounds, saving significant isolation effort. Look for masses corresponding to known 7-Me-Trp compounds or their derivatives.
Step 3: Chromatographic Fractionation
-
Subject the crude extract to initial fractionation using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) with a stepwise gradient of solvents (e.g., hexane -> ethyl acetate -> methanol).
-
Test each fraction in the bioassay to identify the active fractions.
-
Purify the active fraction(s) using High-Performance Liquid Chromatography (HPLC), typically with a reverse-phase column (e.g., C18) and a water/acetonitrile or water/methanol gradient.[15]
Step 4: Structure Elucidation
-
Acquire a full dataset of spectroscopic data for the pure compound, including High-Resolution Mass Spectrometry (HR-MS) to determine the elemental formula.
-
Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Key Indicator for 7-Me-Trp: In the ¹H NMR spectrum, look for a methyl singlet integrating to 3 protons, typically in the range of δ 2.0-2.5 ppm. In the HMBC spectrum, look for a correlation between these methyl protons and two aromatic carbons, one of which will be the C-7 quaternary carbon of the indole ring.
5.2 Workflow Diagram: Natural Product Isolation
Caption: A typical workflow for the bioassay-guided isolation of a natural product.
5.3 Protocol: Characterization of a Putative Tryptophan 7-Methyltransferase
This protocol describes the process for confirming the function of a candidate gene identified from a biosynthetic gene cluster.
Step 1: Gene Cloning and Heterologous Expression
-
Identify the putative methyltransferase gene within the biosynthetic gene cluster using bioinformatics tools (e.g., antiSMASH).
-
Amplify the gene from the producer's genomic DNA via PCR.
-
Clone the gene into an appropriate expression vector (e.g., pET vector with a His-tag) for protein production in a host like E. coli.
-
Transform the vector into an expression strain of E. coli (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).
Step 2: In Vitro Enzyme Assay
-
Set up a reaction mixture in an anaerobic environment (as radical SAM enzymes are oxygen-sensitive).
-
The reaction should contain:
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.
-
Quench the reaction (e.g., by adding methanol or formic acid).
-
Analyze the reaction products by LC-MS, comparing the retention time and mass spectrum to an authentic standard of 7-methyl-L-tryptophan.[18]
Future Perspectives and Applications
The study of 7-methyl-tryptophan and its biosynthetic machinery opens exciting avenues for synthetic biology and drug discovery.
-
Metabolic Engineering: Overexpression of tryptophan 7-methyltransferase genes in producer strains could lead to increased titers of valuable natural products.
-
Combinatorial Biosynthesis: Introducing these methyltransferase genes into heterologous hosts that produce different tryptophan-derived scaffolds could generate novel, methylated analogs with potentially improved or new biological activities.
-
Chemoenzymatic Synthesis: Purified radical SAM methyltransferases could be used as biocatalysts for the specific and efficient 7-methylation of tryptophan or its derivatives, providing valuable building blocks for synthetic chemistry.[19][20]
Conclusion
7-Methyl-tryptophan is far more than a simple methylated amino acid; it is a strategically deployed building block that nature uses to create high-potency, selective bioactive molecules. Its biosynthesis via the sophisticated radical SAM enzyme family highlights a remarkable solution to a difficult chemical challenge. For researchers in natural products and drug development, understanding the discovery, biosynthesis, and functional role of 7-Me-Trp provides a powerful framework for identifying novel therapeutic leads and for rationally engineering molecules with enhanced pharmacological properties. The experimental protocols and workflows detailed in this guide serve as a foundational toolkit for scientists aiming to explore this fascinating corner of natural product chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tryptophan - Wikipedia [en.wikipedia.org]
- 5. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melatonin - Wikipedia [en.wikipedia.org]
- 7. Thiostrepton tryptophan methyltransferase expands the chemistry of radical SAM enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Catalytic Mechanism of Radical SAM Methylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry [beilstein-journals.org]
- 10. Radical SAM-Mediated Methylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural Insights into Radical Generation by the Radical SAM Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Methods in natural product chemistry - Clinical GateClinical Gate [clinicalgate.com]
- 16. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 7-methyl-L-tryptophan | C12H14N2O2 | CID 13734062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
Unlocking Novel Bioactive Molecules: A Technical Guide to the Applications of 7-Methyl-Tryptophan as a Biosynthetic Precursor
Abstract
7-Methyl-tryptophan, a derivative of the essential amino acid L-tryptophan, is emerging as a valuable biosynthetic precursor in the fields of synthetic biology, drug discovery, and protein engineering. Its unique structural modification—a methyl group at the 7-position of the indole ring—imparts altered physicochemical properties that can be leveraged to create novel bioactive peptides, natural product analogs, and engineered proteins with enhanced characteristics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 7-methyl-tryptophan. We will explore its role in the biosynthesis of non-ribosomal peptide antibiotics, its utility in enhancing the metabolic stability of peptide-based therapeutics, and its application as a spectroscopic probe in protein structure and function studies. This guide will also provide detailed experimental protocols for the enzymatic synthesis of 7-methyl-tryptophan and its incorporation into peptides, alongside a critical analysis of the current landscape and future directions in this exciting area of research.
Introduction: The Significance of 7-Methyl-Tryptophan
L-tryptophan is a fundamental building block for proteins and a precursor to a wide array of bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin. Chemical modification of the tryptophan indole ring offers a powerful strategy to modulate the biological activity, metabolic stability, and spectroscopic properties of tryptophan-containing compounds. 7-Methyl-tryptophan, in particular, has garnered significant interest due to the strategic placement of the methyl group, which can influence steric interactions, hydrophobicity, and electronic properties without drastically altering the overall molecular architecture.
This guide will delve into the practical applications of 7-methyl-tryptophan as a biosynthetic precursor, providing both the theoretical underpinnings and actionable experimental frameworks for its utilization in the laboratory.
Biosynthetic Applications of 7-Methyl-Tryptophan
While the natural occurrence of 7-methyl-tryptophan as a direct precursor in major metabolic pathways is not as extensively documented as that of its parent molecule, its potential for incorporation into bioactive scaffolds is significant. This is primarily achieved through the promiscuity of enzymes involved in natural product biosynthesis and through the application of engineered biocatalysts.
Precursor for Non-Ribosomal Peptide Antibiotics
Non-ribosomal peptide synthetases (NRPSs) are large, multi-modular enzymes that assemble a diverse range of peptide natural products with potent biological activities, including many clinically important antibiotics. The adenylation (A) domains of NRPSs are responsible for recognizing and activating specific amino acid substrates. Notably, these A-domains can exhibit a degree of substrate flexibility, allowing for the incorporation of non-proteinogenic amino acids like 7-methyl-tryptophan.
The incorporation of 7-methyl-tryptophan in place of tryptophan can lead to the generation of novel antibiotic analogs with potentially improved properties, such as:
-
Enhanced Bioactivity: The methyl group can alter the conformation of the peptide, leading to improved binding to its biological target.
-
Increased Metabolic Stability: The methyl group can sterically hinder the action of proteases, thereby increasing the in vivo half-life of the antibiotic.[1]
-
Altered Solubility and Pharmacokinetics: The increased hydrophobicity imparted by the methyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.
Enzymatic Synthesis of 7-Methyl-Tryptophan and its Derivatives
The efficient and stereospecific synthesis of 7-methyl-tryptophan is crucial for its application as a biosynthetic precursor. While chemical synthesis routes exist, enzymatic methods offer a greener and more selective alternative. Engineered tryptophan synthases have emerged as powerful biocatalysts for this purpose.
Tryptophan Synthase-Mediated Synthesis
Tryptophan synthase is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the final step in the biosynthesis of tryptophan from indole and serine.[2] The β-subunit of this enzyme complex is responsible for the condensation reaction. Through directed evolution and rational design, researchers have engineered tryptophan synthase variants with broadened substrate specificity, enabling the synthesis of various tryptophan analogs.[3][4]
Specifically, engineered tryptophan synthases can utilize 7-methylindole as a substrate in a condensation reaction with L-serine to produce L-7-methyl-tryptophan with high enantiopurity.
Experimental Protocol: Enzymatic Synthesis of L-7-Methyl-Tryptophan
This protocol outlines the general steps for the synthesis of L-7-methyl-tryptophan using a whole-cell lysate containing an overexpressed engineered tryptophan synthase.
Materials:
-
E. coli cells overexpressing an engineered tryptophan synthase (e.g., a variant of Salmonella enterica TrpS).
-
Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8, containing 1 mM EDTA and 1 mM DTT).
-
7-methylindole.
-
L-serine.
-
Pyridoxal phosphate (PLP).
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.8).
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the cell lysate to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
Reaction Setup: In a suitable reaction vessel, combine the reaction buffer, L-serine (e.g., 50 mM), 7-methylindole (e.g., 10 mM, dissolved in a minimal amount of a co-solvent like DMSO), and PLP (e.g., 0.1 mM).
-
Enzyme Addition: Add the crude enzyme lysate to the reaction mixture to initiate the synthesis.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation for a specified period (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by analyzing small aliquots using techniques such as HPLC or LC-MS.
-
Purification: Upon completion, purify the L-7-methyl-tryptophan from the reaction mixture using chromatographic methods such as ion-exchange or reversed-phase chromatography.
7-Methyl-Tryptophan in Peptide Drug Development
The incorporation of non-canonical amino acids into peptide-based drugs is a well-established strategy to overcome their inherent limitations, such as poor metabolic stability and low oral bioavailability. The N-Fmoc protected form of 7-methyl-L-tryptophan is a valuable building block in solid-phase peptide synthesis (SPPS).[1][2]
The 7-methyl group can enhance the therapeutic potential of peptides by:
-
Improving Proteolytic Stability: The steric hindrance provided by the methyl group can protect adjacent peptide bonds from enzymatic cleavage.[1]
-
Modulating Receptor Binding: The altered hydrophobicity and steric profile of the tryptophan side chain can fine-tune the binding affinity and selectivity of the peptide for its target receptor.
-
Enhancing Pharmacokinetic Properties: Changes in lipophilicity can affect the absorption, distribution, and half-life of the peptide drug.
Experimental Protocol: Incorporation of Fmoc-7-Methyl-L-Tryptophan into a Peptide via SPPS
This protocol provides a general workflow for the manual solid-phase synthesis of a peptide containing 7-methyl-tryptophan using Fmoc chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support).
-
N,N-Dimethylformamide (DMF).
-
Dichloromethane (DCM).
-
Piperidine solution in DMF (20% v/v).
-
Fmoc-protected amino acids, including Fmoc-7-methyl-L-tryptophan.
-
Coupling reagents (e.g., HBTU, DIC).
-
Base (e.g., DIPEA).
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
Diethyl ether.
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the Fmoc-protected amino acid (e.g., Fmoc-7-methyl-L-tryptophan) using coupling reagents.
-
Add the activated amino acid and a base to the deprotected resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.
7-Methyl-Tryptophan as a Spectroscopic Probe in Protein Science
The incorporation of tryptophan analogs with altered photophysical properties is a powerful tool for studying protein structure, dynamics, and interactions. While the fluorescence properties of 7-methyl-tryptophan are not as dramatically shifted as some other analogs, the methyl group can subtly influence the local environment and report on specific interactions.
More significantly, the introduction of a methyl group provides a unique NMR probe. The methyl protons and carbon exhibit characteristic chemical shifts that are sensitive to the local protein environment, providing valuable information for structural analysis and studies of protein-ligand interactions.
Data Presentation: Spectroscopic Properties of Tryptophan and its Analogs
| Amino Acid | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | ¹H NMR (Indole CH₃) (ppm) | ¹³C NMR (Indole CH₃) (ppm) |
| L-Tryptophan | ~280 | ~350 | ~0.13 | N/A | N/A |
| 7-Methyl-L-Tryptophan | ~282 | ~352 | ~0.12 | ~2.4-2.5 | ~16-17 |
| 5-Fluoro-L-Tryptophan | ~285 | ~355 | ~0.20 | N/A | N/A |
| 7-Azatryptophan | ~288 | ~360 | ~0.01 | N/A | N/A |
Note: Spectroscopic properties can vary depending on the solvent and local environment.
Visualizing the Workflow and Pathways
Diagram 1: Enzymatic Synthesis of 7-Methyl-Tryptophan
References
- 1. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversibility of the Tryptophanase Reaction: Synthesis of Tryptophan from Indole, Pyruvate, and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan synthase: a mine for enzymologists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-7-methyl-DL-tryptophan in Solid-Phase Peptide Synthesis
Introduction: The Significance of 7-Methyl-Tryptophan in Peptide Science
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. 7-Methyl-tryptophan, in particular, is a key precursor in the biosynthesis of several non-ribosomal peptide antibiotics and its inclusion in synthetic peptides can enhance metabolic stability, and fine-tune receptor binding affinity.[1] The methyl group at the 7-position of the indole ring introduces steric bulk and alters the electronic properties of the indole side chain, which can lead to peptides with novel biological activities.
This guide provides a comprehensive protocol for the incorporation of Fmoc-7-methyl-DL-tryptophan into peptides using solid-phase peptide synthesis (SPPS). We will address the unique challenges associated with this amino acid derivative, namely its steric hindrance and the implications of using a racemic mixture, and provide detailed methodologies for successful synthesis, purification, and characterization.
Challenges and Strategic Considerations
The successful incorporation of this compound requires careful consideration of two primary challenges:
-
Steric Hindrance: The methyl group at the 7-position of the indole ring can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to incomplete coupling reactions and the formation of deletion sequences. To overcome this, the use of potent coupling reagents is highly recommended.
-
Racemic Mixture (DL): The use of a DL-racemic mixture of 7-methyl-tryptophan will result in the synthesis of two diastereomeric peptides for each incorporation site. These diastereomers will have identical masses but may exhibit different retention times on reversed-phase high-performance liquid chromatography (RP-HPLC) due to differences in their three-dimensional structures and overall hydrophobicity.[2][3] The protocol must, therefore, include a robust method for the separation and characterization of these diastereomers.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Concentration/Equivalents | Purpose |
| Rink Amide or Wang Resin | 0.1 - 0.5 mmol/g | Solid support for peptide synthesis. |
| This compound | 3-5 equivalents | Amino acid to be incorporated. |
| Coupling Reagent (HATU/HCTU) | 2.9-4.8 equivalents | Activation of the amino acid carboxyl group. |
| Base (DIPEA/NMM) | 6-10 equivalents | To facilitate the coupling reaction. |
| Fmoc Deprotection Solution | 20% Piperidine in DMF | Removal of the Fmoc protecting group. |
| Cleavage Cocktail (Reagent K) | - | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |
| Scavengers (TIS, Water, EDT) | See Reagent K composition | To prevent side reactions during cleavage. |
Protocol 1: Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide incorporating this compound. The general principles of Fmoc-SPPS are followed, with specific recommendations for the challenging coupling step.
1. Resin Swelling and Preparation: a. Place the desired amount of resin in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. c. Drain the DMF.
2. Fmoc-Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of this compound: Rationale: Due to the steric hindrance of the 7-methyl group, a potent coupling reagent such as HATU or HCTU is recommended to ensure efficient amide bond formation. The use of a less-hindered base like N-methylmorpholine (NMM) can also help to minimize side reactions. a. In a separate vial, dissolve this compound (3-5 eq.), HATU (2.9-4.8 eq.), and a base such as DIPEA or NMM (6-10 eq.) in DMF. b. Pre-activate the mixture for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C). e. After the coupling is complete, drain the solution and wash the resin with DMF (3-5 times). f. Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
4. Peptide Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection: Rationale: The indole ring of tryptophan is susceptible to alkylation by carbocations generated during the acidic cleavage of side-chain protecting groups. A scavenger cocktail is essential to trap these reactive species and protect the 7-methyl-tryptophan residue. a. After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5). c. Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. g. Dry the crude peptide pellet under vacuum.
Caption: SPPS workflow for incorporating this compound.
Diastereomer Formation and Separation
The incorporation of a racemic mixture of 7-methyl-tryptophan will result in the synthesis of two diastereomeric peptides. These diastereomers, while having the same mass, will likely have different conformations and surface hydrophobicities, allowing for their separation by RP-HPLC.
Caption: Formation of diastereomeric peptides from a racemic amino acid.
Protocol 2: RP-HPLC Purification and Diastereomer Separation
1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
2. HPLC Conditions: Rationale: A C18 column is a good starting point for the separation of peptide diastereomers. A shallow gradient of acetonitrile will provide the best resolution. Temperature can also be a critical parameter for optimizing separation.
- Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A shallow linear gradient of Mobile Phase B (e.g., 5-50% over 45 minutes).
- Flow Rate: 1 mL/min for analytical, and scaled up for preparative.
- Detection: 220 nm and 280 nm.
- Temperature: 30-40°C.
3. Fraction Collection and Analysis: a. Collect the fractions corresponding to the two diastereomeric peaks. b. Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the crude peptide and to separate and quantify the diastereomers. The two diastereomers should appear as two distinct peaks with the same mass.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptides. The expected mass will be the same for both diastereomers. The fragmentation pattern in MS/MS can also provide sequence information. The 7-methyl group will add 14 Da to the mass of the tryptophan residue. The fragmentation of the indole ring may be influenced by the methyl group, but the primary fragmentation will still occur along the peptide backbone.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low coupling efficiency (positive Kaiser test) | Steric hindrance of 7-methyl-tryptophan. | Use a more potent coupling reagent (e.g., HATU, HCTU), increase coupling time, or perform a double coupling. |
| Presence of deletion sequences | Incomplete coupling. | Optimize coupling conditions as described above. |
| Side products with +14 Da or other additions to Trp | Alkylation of the indole ring during TFA cleavage. | Ensure the use of an effective scavenger cocktail (e.g., Reagent K). |
| Poor separation of diastereomers | Suboptimal HPLC conditions. | Optimize the HPLC gradient (make it shallower), change the column temperature, or try a different C18 column with different selectivity. |
Conclusion
The incorporation of this compound into peptides is a valuable tool for peptide chemists. By employing potent coupling reagents to overcome steric hindrance and utilizing a robust RP-HPLC method to separate the resulting diastereomers, peptides with this unique modification can be successfully synthesized and purified. Careful attention to the cleavage step with the use of appropriate scavengers is crucial to prevent side reactions on the electron-rich indole ring. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the potential of 7-methyl-tryptophan in their peptide-based research and drug development endeavors.
References
Application Notes and Protocols: Fmoc Deprotection of 7-Methyl-Tryptophan Containing Peptides
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the modulation of peptide conformation, stability, and receptor affinity. 7-methyl-tryptophan (7-Me-Trp) is one such analog, where the addition of a methyl group to the indole ring enhances hydrophobicity and can introduce favorable steric interactions, potentially improving peptide stability and biological activity.[1][2] However, the solid-phase peptide synthesis (SPPS) of peptides containing modified tryptophan residues, such as 7-Me-Trp, presents unique challenges, particularly during the repetitive Nα-Fmoc deprotection step.
The indole side chain of tryptophan is susceptible to modification under the acidic conditions often employed during the final cleavage from the resin.[3][4] While the standard Fmoc deprotection using piperidine is basic, the subsequent trifluoroacetic acid (TFA) cleavage cocktail requires careful consideration to avoid side reactions.[5] The electronic properties of the 7-methylated indole ring may alter its reactivity towards electrophilic species generated during synthesis and cleavage, necessitating optimized protocols to ensure the integrity of the final peptide product.
This document provides a comprehensive guide to the successful Fmoc deprotection of 7-methyl-tryptophan-containing peptides. It outlines the underlying chemical principles, potential side reactions, and detailed protocols for both the iterative deprotection during synthesis and the final cleavage and deprotection steps.
The Chemistry of Fmoc Deprotection and Tryptophan Lability
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is prized in SPPS for its base lability, allowing for orthogonal deprotection in the presence of acid-labile side-chain protecting groups.[6][7] The deprotection mechanism proceeds via a β-elimination reaction initiated by a base, typically a secondary amine like piperidine.[5][6] The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate, which is then scavenged by the amine.[6]
While the Fmoc deprotection itself is generally mild, the indole side chain of tryptophan is a nucleophile and can be susceptible to several side reactions throughout the SPPS process, particularly during the final TFA-mediated cleavage.[4] Electrophilic species generated from the cleavage of other side-chain protecting groups (e.g., tert-butyl cations) or from the resin linker can alkylate the indole ring.[8] Oxidation of the indole ring is another common side reaction.[1]
The presence of the methyl group at the 7-position of the indole ring in 7-Me-Trp can influence its susceptibility to these side reactions. While it may offer some steric hindrance, the electron-donating nature of the methyl group could potentially activate the indole ring towards certain electrophilic attacks. Therefore, the use of appropriate scavengers during the final cleavage is critical.
The Role of Scavengers in Preserving 7-Methyl-Tryptophan Integrity
During the final cleavage of the peptide from the resin with strong acids like TFA, a cocktail of "scavengers" is essential to "trap" the highly reactive cationic species generated from the cleavage of side-chain protecting groups and the resin linker.[8] For tryptophan-containing peptides, and by extension, 7-Me-Trp-containing peptides, a well-designed scavenger cocktail is paramount.
Common scavengers and their functions include:
-
Triisopropylsilane (TIS): A very effective scavenger for trityl cations and other carbocations.
-
Water: Helps to hydrolyze t-butyl cations and can suppress some side reactions.
-
1,2-Ethanedithiol (EDT): Particularly effective in preventing acid-catalyzed oxidation of tryptophan.[9] However, prolonged exposure can lead to other modifications.[9]
-
3,6-Dioxa-1,8-octanedithiol (DODT): An alternative to EDT, often used to minimize tryptophan side reactions.[5][10]
For peptides containing tryptophan, a common cleavage cocktail is TFA/TIS/Water/DODT (92.5:2.5:2.5:2.5).[5][10] This mixture provides a robust environment to protect the indole ring from modification.
Experimental Protocols
PART 1: Iterative Fmoc Deprotection during SPPS
This protocol describes the standard procedure for removing the Fmoc group from the N-terminus of the growing peptide chain attached to a solid support.
Materials:
-
Peptide-resin with N-terminal Fmoc-7-methyl-tryptophan
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF (Peptide synthesis grade)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.[11][12]
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 10-20 minutes. The reaction time may be split into two shorter treatments (e.g., 2 x 5-10 minutes) to ensure complete removal.[1]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine, indicating complete Fmoc deprotection.
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
PART 2: Final Cleavage and Global Deprotection
This protocol outlines the procedure for cleaving the synthesized peptide from the resin and simultaneously removing all acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water / 3,6-Dioxa-1,8-octanedithiol (DODT) (92.5 / 2.5 / 2.5 / 2.5, v/v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen or Argon gas stream
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Incubate the mixture at -20°C for at least 30 minutes to facilitate complete precipitation.
-
Pellet the precipitated peptide by centrifugation.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under a stream of nitrogen or argon gas.
-
The crude peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation and Visualization
Table 1: Recommended Scavenger Cocktails for Final Cleavage
| Scavenger Cocktail Composition (v/v/v/v) | Target Residues Protected | Notes | Reference |
| TFA/TIS/Water/DODT (92.5:2.5:2.5:2.5) | Trp (and 7-Me-Trp) , Met, Cys, Tyr | Recommended for 7-Me-Trp. DODT is effective in preventing Trp side reactions. | [5][10] |
| TFA/TIS/Water (95:2.5:2.5) | General purpose, Arg(Pbf), Trp(Boc) | May be sufficient if no other sensitive residues are present, but the addition of a thiol scavenger is safer for Trp derivatives. | |
| Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Multiple sensitive residues (Arg, Cys, Met, Trp, Tyr) | A more complex and odorous mixture, generally not necessary with modern protecting groups but effective for very complex sequences. |
Workflow Diagram
The following diagram illustrates the key steps in the Fmoc deprotection and final cleavage of a 7-methyl-tryptophan-containing peptide.
References
- 1. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 2. C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides by 7-Dimethylallyl Tryptophan Synthase Significantly Increases the Anticancer and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. 26.7 Peptide Synthesis - Organic Chemistry | OpenStax [openstax.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
Application Note: Efficient Incorporation of Fmoc-7-methyl-DL-tryptophan in Solid-Phase Peptide Synthesis
Introduction: Navigating the Challenges of Modified Tryptophan Analogs
The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the fine-tuning of pharmacological properties and the exploration of novel biological functions. 7-methyl-tryptophan, in particular, is a valuable analog used to probe steric and electronic interactions within peptide-protein binding interfaces. However, the introduction of a methyl group at the 7-position of the indole ring presents a significant steric barrier, complicating the standard protocols for solid-phase peptide synthesis (SPPS). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of optimal coupling reagents and protocols for the efficient and reliable incorporation of Fmoc-7-methyl-DL-tryptophan.
The primary challenge in coupling this compound lies in the steric hindrance imposed by the 7-methyl group, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired peptide. Therefore, the choice of coupling reagent is critical to overcoming this steric barrier and ensuring high coupling efficiency.
Understanding the Mechanism: A Key to Rational Reagent Selection
The efficiency of a coupling reagent is determined by its ability to rapidly form a highly reactive activated species from the carboxylic acid of the Fmoc-amino acid, which can then readily react with the amine component. The most common classes of coupling reagents used in Fmoc-SPPS are uronium/aminium salts and carbodiimides, often used in conjunction with an additive.
Comparative Analysis of Coupling Reagents for Hindered Amino Acids
The selection of the appropriate coupling reagent is paramount for the successful incorporation of sterically demanding residues like this compound. Below is a comparative analysis of commonly used reagents.
| Coupling Reagent Combination | Mechanism of Action | Advantages for Hindered Couplings | Potential Drawbacks |
| HATU / DIPEA | Forms a highly reactive OAt-active ester. The nitrogen in the 7-azabenzotriazole moiety of HOAt enhances reactivity. | High coupling efficiency and fast reaction kinetics, making it effective for sterically hindered amino acids.[1][2] | Can cause guanidinylation of the N-terminus if used in excess.[3] |
| HBTU / HOBt / DIPEA | Forms an OBt-active ester, which is less reactive than the OAt-ester. | A reliable and cost-effective option for standard couplings. | May be less effective for highly hindered systems, potentially leading to incomplete reactions.[1] |
| DIC / OxymaPure® | Forms a reactive O-acylisourea intermediate which is then converted to an Oxyma-ester. | OxymaPure® is a non-explosive and highly effective additive that minimizes racemization and improves coupling efficiency.[4][5] The combination with DIC is a powerful and safe alternative to uronium salts. | Can be less reactive than the most potent uronium salts for the most challenging couplings. |
| COMU / DIPEA | A third-generation uronium salt that incorporates the Oxyma moiety directly into its structure, leading to the formation of a highly reactive Oxyma-ester. | Exhibits high coupling efficiency, often comparable to or exceeding HATU, with an improved safety profile as it is not explosive.[1][6] It is also highly soluble in a broad range of solvents.[6] | Can also cause guanidinylation of the N-terminus if used in excess. |
Recommendation: For the incorporation of this compound, HATU or COMU are the recommended coupling reagents due to their high reactivity and proven efficacy in overcoming steric hindrance. The DIC/OxymaPure® system presents a viable and safer alternative, particularly when racemization is a concern, although it may require longer coupling times or double coupling.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the efficient incorporation of this compound. Optimization may be necessary depending on the specific peptide sequence and solid support used.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for its high efficiency in coupling sterically hindered amino acids.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test kit or equivalent ninhydrin-based test
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended to 4 hours or a double coupling can be performed.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and wash them thoroughly with DMF and then MeOH.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) indicates incomplete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Protocol 2: DIC/OxymaPure®-Mediated Coupling
This protocol offers a safer alternative to uronium-based reagents.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test kit or equivalent ninhydrin-based test
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling (In-situ):
-
In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature. A double coupling is recommended for this sterically hindered amino acid.
-
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a "double coupling" should be performed. This involves draining the reaction solution, washing the resin with DMF, and repeating the activation and coupling steps with a fresh solution of the activated amino acid.
-
Side Reactions of the Indole Ring: The tryptophan indole ring is susceptible to oxidation and alkylation, especially during the final cleavage from the resin.[7][8] To minimize these side reactions, it is highly recommended to use a scavenger cocktail during cleavage. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides containing other sensitive residues like cysteine or methionine, a more comprehensive scavenger mixture may be necessary. Protecting the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) is also an effective strategy to prevent these side reactions.
-
Aggregation: For long or hydrophobic peptide sequences, aggregation of the growing peptide chain on the solid support can hinder coupling efficiency.[9] Using a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF, or incorporating pseudoproline dipeptides in the sequence can help to disrupt secondary structure formation and improve synthesis outcomes.[9]
Conclusion
The efficient incorporation of sterically hindered amino acids like this compound is achievable with the careful selection of high-potency coupling reagents and optimized protocols. Uronium salts such as HATU and COMU are highly recommended for their superior reactivity in overcoming the steric barrier presented by the 7-methyl group. The DIC/OxymaPure® system provides a safe and effective alternative. By following the detailed protocols and troubleshooting advice provided in this application note, researchers can confidently incorporate this valuable modified amino acid into their peptide sequences, paving the way for new discoveries in drug development and chemical biology.
References
- 1. peptide.com [peptide.com]
- 2. BJOC - Synthesis of constrained analogues of tryptophan [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides by 7-Dimethylallyl Tryptophan Synthase Significantly Increases the Anticancer and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Use of Fmoc-7-methyl-DL-tryptophan in the synthesis of fluorescently labeled peptides.
Application Note & Protocols
Site-Specific Incorporation of Fmoc-7-methyl-DL-tryptophan for the Synthesis of Intrinsically Fluorescent Peptides
Abstract
Fluorescently labeled peptides are indispensable tools in biochemical and biomedical research, enabling the study of peptide-protein interactions, conformational dynamics, and cellular localization. While extrinsic fluorophores are widely used, they can sterically hinder biological function. The incorporation of unnatural amino acids with intrinsic fluorescence offers a minimally perturbative alternative.[1][2] Tryptophan, the most fluorescent natural amino acid, serves as a template for developing novel fluorescent probes.[3][4] This guide details the use of this compound, a synthetic analog, for solid-phase peptide synthesis (SPPS). We provide a comprehensive overview of its properties, detailed protocols for its incorporation into peptide sequences, and a discussion of its applications. Methylation at the C7 position of the indole ring offers a subtle modification to tryptophan's photophysical properties, making it a valuable probe for investigating local molecular environments with minimal structural disruption.
Introduction: The Advantage of Intrinsic Fluorophores
The study of peptides and proteins often relies on fluorescence spectroscopy and microscopy.[5][6] A common strategy involves conjugating large, extrinsic fluorescent dyes to the peptide, typically at the N-terminus or on a lysine side chain. However, these bulky adducts can alter the peptide's conformation, solubility, and binding affinity, thereby compromising the biological relevance of the findings.[1][2]
An elegant solution is the site-specific incorporation of fluorescent unnatural amino acids (fUAAs) directly into the peptide backbone during synthesis.[1][3] Tryptophan (Trp) is an ideal starting point for designing fUAAs due to its inherent fluorescence, which is exquisitely sensitive to the polarity and dynamics of its local environment.[4][7] Modifications to its indole side chain can enhance quantum yields, shift emission spectra, and improve photostability.[1]
7-methyl-tryptophan is one such analog. While also serving as a key precursor in the biosynthesis of non-ribosomal peptide antibiotics[8], its utility as a fluorescent probe lies in its structural similarity to native tryptophan. The addition of a methyl group at the 7-position of the indole ring (Figure 1) subtly modifies its electronic properties, potentially altering its fluorescence lifetime and quantum yield in response to its environment without introducing the significant steric bulk of larger fluorophores. This makes it an ideal tool for high-resolution studies of peptide structure and function.
Photophysical Properties of Tryptophan Analogs
The fluorescence of tryptophan and its analogs is highly dependent on the solvent environment, a phenomenon known as solvatochromism. The emission maximum (λem) can shift significantly, and the quantum yield (ΦF) can change dramatically with solvent polarity.[9] For instance, the quantum yield of 7-azatryptophan, a related analog, increases from a low of 0.01 in water to 0.25 in the less polar solvent acetonitrile.[9] While specific data for 7-methyl-tryptophan is less common in the literature compared to analogs like cyano-tryptophans, the general principles apply. The methyl group, being electron-donating, can influence the electronic transition of the indole ring. Researchers can expect subtle shifts in excitation and emission wavelengths compared to native tryptophan.
Table 1: Comparison of Representative Tryptophan Analog Properties
| Compound | Typical λex (nm) | Typical λem (nm) | Quantum Yield (ΦF) | Key Feature |
| L-Tryptophan | ~280 | ~350 | ~0.14 (in water)[4][10] | Natural amino acid, sensitive to environment. |
| 7-Azatryptophan | ~290 | 350 - 400 | 0.01 (water) to 0.25 (ACN)[9] | Red-shifted emission, highly sensitive to polarity.[9] |
| 4-Cyanotryptophan | ~325 | ~420 | 0.8 - 0.9[6] | Bright blue fluorescence, large Stokes shift.[5][6] |
| 7-Methyl-tryptophan | ~285 | ~355 | Environment-dependent | Minimal structural perturbation, subtle spectral modulation. |
Note: Values for 7-Methyl-tryptophan are estimated based on the properties of tryptophan and the minor perturbation of a methyl group. Exact values should be determined empirically for each specific peptide sequence and buffer system.
Core Principles: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound utilizes the standard Fmoc/tBu strategy, which is the most common methodology for modern peptide synthesis.[11] The process is cyclic, involving the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
Causality Behind Key SPPS Steps:
-
Resin Swelling: The synthesis occurs within the pores of the resin beads. Proper swelling of the polymer matrix in a suitable solvent like N,N-Dimethylformamide (DMF) is critical to ensure that reagents and activated amino acids can freely diffuse to the reactive sites.[11]
-
Fmoc Deprotection: The N-terminal Fmoc group is base-labile and is removed using a solution of piperidine in DMF. This exposes a free amine on the N-terminus of the growing peptide, making it ready for coupling with the next amino acid.
-
Amino Acid Activation & Coupling: The carboxylic acid of the incoming Fmoc-amino acid is activated to form a highly reactive species. Common activators include carbodiimides (like DIC) with an additive (like HOBt) or, more efficiently, uronium/aminium salts like HATU or HBTU. This activated ester reacts rapidly with the free amine on the resin-bound peptide to form a new peptide bond.
-
Washing: Extensive washing between steps with a solvent like DMF is crucial to remove excess reagents and byproducts, ensuring high purity of the final peptide.
The entire process is repeated for each amino acid in the sequence.
Caption: The core cycle of Fmoc-SPPS for elongating a peptide chain.
Detailed Protocol: Synthesis of a 7-Methyl-tryptophan Containing Peptide
This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid).[12]
-
Amino Acids: N-α-Fmoc protected amino acids, including this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.[12]
-
Coupling Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail (TFA Reagent R): 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole. (Caution: Highly corrosive and toxic. Use in a certified fume hood).
-
Precipitation Solvent: Cold (-20°C) diethyl ether.
Step-by-Step Synthesis Workflow
Step 1: Resin Preparation
-
Place 0.1 mmol of resin in a fritted reaction vessel.
-
Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Drain the solvent.
Step 2: First Amino Acid Coupling (Loading) This step varies by resin type. Follow the manufacturer's specific protocol for loading the first amino acid.
Step 3: Fmoc Deprotection
-
Add 5 mL of 20% piperidine/DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine/DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
Step 4: Amino Acid Coupling (Incorporating this compound)
-
In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in 3 mL of DMF.
-
Add DIPEA (8 eq., 0.8 mmol) to the vial. The solution may change color.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate at room temperature for 1-2 hours.
-
Validation: Perform a Kaiser test. A negative result (beads remain colorless/yellow) indicates complete coupling. If positive (beads turn blue), recouple for another hour.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
Step 5: Chain Elongation Repeat Steps 3 and 4 for each subsequent amino acid in the peptide sequence.
Step 6: Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the resin with DMF, then DCM, and dry it under a stream of nitrogen.
-
Add 5 mL of the cleavage cocktail to the resin. CAUTION: Perform in a fume hood.
-
Agitate at room temperature for 2-3 hours. The scavengers in the cocktail (thioanisole, EDT) are critical for protecting the electron-rich indole ring of tryptophan from alkylation by carbocations released from other side-chain protecting groups (e.g., tBu, Trt).[13]
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL conical tube.
-
Concentrate the TFA solution to ~1 mL under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to 40 mL of cold diethyl ether.
-
Centrifuge the mixture (3000 x g, 5 min), decant the ether, and repeat the ether wash twice.
-
Dry the resulting white peptide pellet under vacuum.
Step 7: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Applications of Peptides Containing Fluorescent Tryptophan Analogs
The site-specific placement of a fluorescent probe like 7-methyl-tryptophan enables a range of sophisticated biophysical experiments.
-
Probing Peptide-Membrane Interactions: The fluorescence of tryptophan is quenched in aqueous environments but increases significantly upon insertion into the hydrophobic core of a lipid bilayer.[7] By monitoring the change in fluorescence intensity and the blue-shift in the emission maximum, one can quantify membrane binding affinity and insertion depth.
-
Studying Protein Folding and Conformational Changes: The distance-dependent nature of Förster Resonance Energy Transfer (FRET) can be exploited. A peptide containing 7-methyl-tryptophan (as a donor) and another fluorophore (as an acceptor) can report on conformational changes that alter the distance between the two probes.
-
Analyzing Ligand-Receptor Binding: Changes in the local environment of the 7-methyl-tryptophan probe upon binding to a receptor protein can be detected as a change in fluorescence anisotropy or emission wavelength, allowing for the determination of binding constants.
References
- 1. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02114F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. case.edu [case.edu]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage and Purification of Peptides Containing 7-Methyl-Tryptophan
Introduction: The Significance of 7-Methyl-Tryptophan in Peptide Chemistry
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. 7-Methyl-tryptophan (7-Me-Trp), a derivative of the essential amino acid tryptophan, is of particular interest to researchers, scientists, and drug development professionals. The addition of a methyl group to the 7-position of the indole ring introduces subtle yet significant steric and electronic modifications.[1] These changes can enhance the peptide's hydrophobicity, which may improve its stability against enzymatic degradation and influence its binding affinity and selectivity for biological targets.[1][2] N-Fmoc-7-methyl-tryptophan is readily available for use as a building block in solid-phase peptide synthesis (SPPS), making it an accessible tool for the design of novel peptide-based therapeutics.[3][4]
However, the unique properties of 7-Me-Trp also present specific challenges during the critical downstream processes of cleavage from the solid-phase support and subsequent purification. This application note provides a comprehensive guide with detailed protocols and expert insights into the successful cleavage and purification of peptides containing 7-methyl-tryptophan.
Part 1: Cleavage of 7-Methyl-Tryptophan Containing Peptides from Solid Support
The final cleavage and deprotection step in SPPS is a critical juncture where the peptide is liberated from the resin and all side-chain protecting groups are removed. For peptides containing tryptophan and its derivatives, this step is fraught with the potential for side reactions.
Understanding the Challenges: The Indole Nucleus in Acidic Conditions
The indole side chain of tryptophan is highly susceptible to modification under the strongly acidic conditions of Trifluoroacetic Acid (TFA) cleavage. Common side reactions include oxidation and alkylation by carbocations generated from the cleavage of other protecting groups (e.g., tert-butyl) or from the resin linker itself.[5][6][7] While the 7-methyl group is an alkyl substituent, the fundamental reactivity of the indole ring remains. The electron-donating nature of the methyl group may subtly alter the electron density of the indole ring, potentially influencing its susceptibility to electrophilic attack.
The Crucial Role of Scavengers
To mitigate these unwanted side reactions, a "cleavage cocktail" containing TFA and a combination of scavengers is essential. Scavengers are nucleophilic reagents that act as traps for reactive electrophiles, thereby protecting the sensitive amino acid residues.[8] For tryptophan-containing peptides, a robust scavenger cocktail is non-negotiable.
Recommended Cleavage Cocktail for 7-Me-Trp Peptides
Based on established protocols for tryptophan-containing peptides and considering the properties of 7-Me-Trp, the following cleavage cocktail is recommended:
| Component | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | The strong acid responsible for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.[9] |
| Triisopropylsilane (TIS) | 2.5% | A highly effective scavenger for carbocations.[1] It also helps to reduce oxidized species. |
| Water (H₂O) | 2.5% | Acts as a scavenger and helps to hydrolyze any remaining protecting groups. |
| 1,2-Ethanedithiol (EDT) | (Optional) 1-2% | Can be added to scavenge certain reactive species, but may lead to dithioketal formation on tryptophan residues with prolonged exposure. Use with caution and for shorter cleavage times. |
Expert Insight: The use of scavengers like TIS is critical to preserve the integrity of the 7-methyl-tryptophan's indole ring during cleavage.[1]
Workflow for Cleavage of 7-Me-Trp Peptides
Caption: Workflow for the cleavage of 7-Me-Trp peptides.
Detailed Protocol for Cleavage
-
Preparation: Ensure the peptide-resin is thoroughly dried under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining the reagents in the specified ratios. It is advisable to prepare this solution fresh.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a suitable reaction vessel. A general guideline is 10 mL of cocktail per gram of resin.
-
Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours. Longer cleavage times are generally not recommended as they can increase the likelihood of side reactions.[9]
-
Filtration: Filter the reaction mixture to separate the resin beads from the TFA solution containing the cleaved peptide.
-
Precipitation: Slowly add the TFA filtrate to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[10]
-
Isolation and Washing: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the pellet with fresh cold ether at least three times to remove residual TFA and scavengers.[10]
-
Drying: After the final wash, carefully decant the ether and allow the peptide pellet to air dry briefly before lyophilization to obtain the dry, crude peptide.
Part 2: Purification of 7-Methyl-Tryptophan Containing Peptides
The crude peptide obtained after cleavage is a mixture containing the desired product along with various impurities such as truncated or deleted sequences and products of side reactions. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification.[11][12]
Key Considerations for RP-HPLC of 7-Me-Trp Peptides
The 7-methyl group imparts a significant increase in hydrophobicity to the tryptophan residue.[1] This has a direct impact on the peptide's retention behavior on an RP-HPLC column. Compared to its non-methylated counterpart, a 7-Me-Trp containing peptide will exhibit a longer retention time under identical chromatographic conditions. This increased hydrophobicity must be considered when designing the purification gradient.
RP-HPLC System and Column Selection
-
Stationary Phase: A C18 silica-based column is the most common and generally suitable choice for peptide purification.[13][14]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Detection: UV detection at 210-220 nm (for the peptide backbone) and 280 nm (for the tryptophan indole ring) is recommended.[15][16]
Workflow for RP-HPLC Purification
Caption: Workflow for the purification of 7-Me-Trp peptides.
Detailed Protocol for RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or another suitable solvent can be added. Ensure the sample is fully dissolved and filtered through a 0.22 µm filter before injection.
-
Column Equilibration: Equilibrate the C18 column with the starting percentage of Mobile Phase B for at least 10-15 column volumes.
-
Gradient Elution: Inject the prepared sample onto the column and begin the elution gradient. A shallow gradient is often necessary to achieve good resolution of closely eluting impurities.
Example Gradient for 7-Me-Trp Peptides:
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0 | 10% |
| 5 | 10% |
| 35 | 60% |
| 40 | 90% |
| 45 | 90% |
| 50 | 10% |
| 60 | 10% |
-
Fraction Collection: Collect fractions corresponding to the UV absorbance peaks.
-
Analysis of Fractions: Analyze the collected fractions using mass spectrometry to identify those containing the desired peptide at the correct molecular weight.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a fluffy white powder.
Part 3: Characterization by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for confirming the identity and purity of the synthesized peptide.
-
Expected Mass: The theoretical mass of the 7-Me-Trp containing peptide should be calculated and compared with the experimental mass obtained from the MS analysis. The mass of 7-methyl-tryptophan is approximately 218.25 g/mol .[17]
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the presence and location of the 7-Me-Trp residue. It is important to note that modifications to the tryptophan ring can alter the fragmentation pattern. For instance, studies on 1-methyltryptophan have shown changes in the predominant fragmentation pathways upon collision-induced dissociation (CID).[13][18] Researchers should be aware that the 7-methyl group may lead to a unique fragmentation signature that can be used for its identification.
Conclusion
The successful cleavage and purification of peptides containing 7-methyl-tryptophan require a careful and considered approach. By understanding the inherent reactivity of the indole nucleus, employing a robust scavenger cocktail during TFA cleavage, and optimizing RP-HPLC gradients to account for increased hydrophobicity, researchers can overcome the challenges associated with this valuable amino acid modification. The protocols and insights provided in this application note serve as a comprehensive guide to aid in the successful synthesis and isolation of high-purity 7-Me-Trp containing peptides for downstream applications in research and drug development.
References
- 1. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. omizzur.com [omizzur.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. peptide.com [peptide.com]
- 11. Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hplc.eu [hplc.eu]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 7-methyl-L-tryptophan | C12H14N2O2 | CID 13734062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Novel Cβ–Cγ Bond Cleavages of Tryptophan-Containing Peptide Radical Cations - PMC [pmc.ncbi.nlm.nih.gov]
Application & Protocol Guide: Fmoc-7-methyl-DL-tryptophan for Advanced Protein Structure and Function Analysis
Introduction: Beyond the Canonical—Harnessing a Minimalist Probe
Tryptophan (Trp) is a cornerstone amino acid in protein science. Its indole side chain is not only a crucial component of protein structure but also an intrinsic fluorescent and UV chromophore, making it a default probe for studying protein folding, dynamics, and interactions.[1][2] However, in proteins with multiple tryptophan residues, deconvoluting signals from individual residues is a significant challenge.[3] Furthermore, the indole ring is susceptible to oxidation and degradation during certain experimental conditions, particularly the acidic cleavage steps in peptide synthesis.[4][5]
To overcome these limitations, researchers turn to modified tryptophan analogs. Fmoc-7-methyl-DL-tryptophan is a premier example of a "minimalist" yet powerful molecular probe. The addition of a single methyl group at the 7-position of the indole ring—a chemically subtle modification—introduces profound new capabilities for detailed biophysical analysis without significantly perturbing the native protein structure.[6][7][8] This methyl group enhances hydrophobicity, can modulate biological interactions, and, most importantly, serves as a unique spectroscopic and magnetic resonance handle.[6][9]
This guide provides a comprehensive overview of the physicochemical properties of this compound and delivers detailed, field-proven protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). It further outlines its application in cutting-edge techniques for elucidating protein structure, dynamics, and ligand binding events, tailored for researchers in biochemistry, drug discovery, and protein engineering.
Section 1: Physicochemical Profile of this compound
The strategic advantage of 7-methyl-tryptophan (7-Me-Trp) originates from the specific placement of the methyl group on the indole ring. This modification imparts unique characteristics that distinguish it from native tryptophan.
Chemical Structure: The structure consists of a tryptophan core, a methyl group at the 7-position of the indole ring, and the Nα-Fmoc protecting group essential for iterative peptide synthesis.[6]
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Application Notes & Protocols: A Guide to the Synthesis of Cyclic Peptides Featuring 7-Methyl-Tryptophan Derivatives
Abstract
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, higher receptor affinity, and improved cell permeability compared to their linear counterparts[1][2][3]. The incorporation of non-canonical amino acids, such as 7-methyl-tryptophan, offers a powerful strategy to further refine the physicochemical properties of these macrocycles. The 7-methyl modification on the tryptophan indole ring enhances hydrophobicity and can improve peptide stability and modulate biological interactions[4]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of cyclic peptides containing 7-methyl-tryptophan, focusing on robust and validated head-to-tail cyclization methodologies.
Introduction: The Strategic Advantage of 7-Methyl-Tryptophan in Cyclic Peptides
Tryptophan plays a pivotal role in peptide structure and function, often acting as a membrane anchor or participating in key binding interactions through its bulky, aromatic indole side chain[5][6]. Modifying this residue provides a subtle yet powerful tool for medicinal chemists. The introduction of a methyl group at the 7-position of the indole ring:
-
Enhances Lipophilicity: The added methyl group increases the overall hydrophobicity of the amino acid, which can influence membrane permeability and interactions with hydrophobic pockets of target proteins[4].
-
Modifies Electronic Properties: The electron-donating nature of the methyl group can alter the cation-π interaction potential of the indole ring, fine-tuning binding affinity and selectivity.
-
Improves Metabolic Stability: The substitution can sterically hinder enzymatic degradation at the indole ring, contributing to a longer biological half-life.
This guide details the complete workflow for synthesizing these valuable molecules, from the assembly of the linear peptide precursor to the final characterization of the purified cyclic product.
Overview of the Synthetic Workflow
The synthesis of a head-to-tail cyclic peptide incorporating 7-methyl-tryptophan follows a multi-stage process. The two primary strategies for the key macrocyclization step are on-resin cyclization and solution-phase cyclization . Both pathways begin with the synthesis of the linear peptide via Solid-Phase Peptide Synthesis (SPPS) and conclude with purification and rigorous characterization.
Caption: High-level workflow for the synthesis of 7-methyl-tryptophan cyclic peptides.
Part I: Solid-Phase Synthesis of the Linear Peptide Precursor
The foundation of any successful cyclic peptide synthesis is the high-fidelity assembly of its linear precursor. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common and robust method for this task.
Core Principle & Materials
Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin support[7]. This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.
-
Resin: The choice of resin depends on the subsequent cyclization strategy. For on-resin cyclization, an acid-labile resin like 2-chlorotrityl chloride (2-CTC) is ideal, as it allows for later cleavage under mild conditions that do not remove side-chain protecting groups[8]. For solution-phase cyclization, a standard Wang or Rink Amide resin is suitable.
-
Amino Acids: All amino acids should be Nα-Fmoc protected. Trifunctional amino acids must have their side chains protected by acid-labile groups (e.g., Boc for Lys and Trp, tBu for Asp, Glu, Ser, Thr, Tyr).
-
Key Reagent: Fmoc-7-methyl-L-tryptophan(Boc): The use of a Boc protecting group on the indole nitrogen is critical . During the final, strongly acidic cleavage step, highly reactive carbocations are generated from the cleavage of other protecting groups. An unprotected tryptophan indole ring is nucleophilic and susceptible to alkylation by these cations, leading to significant side products[9]. The Boc group shields the indole ring, preventing this side reaction.
Protocol: Standard Fmoc-SPPS Coupling Cycle
This protocol describes a single coupling cycle for adding an amino acid. This cycle is repeated for each residue in the sequence.
-
Resin Preparation: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, pre-activate the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent. A common and effective combination is HBTU (3 eq.) and HOBt (3 eq.) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Expert Insight: For the sterically hindered Fmoc-7-methyl-Trp(Boc) , activation for 5-10 minutes prior to addition to the resin is beneficial. Using a carbodiimide-based activation like DIC/Oxyma can also be highly effective.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
-
Monitoring & Washing:
-
Perform a qualitative ninhydrin test (Kaiser test) to confirm the absence of free primary amines, indicating coupling completion.
-
Causality: If the test is positive (blue color), the coupling is incomplete. This is common with bulky residues. In this case, drain the vessel and repeat the coupling step with freshly activated amino acid ("double coupling").
-
Once coupling is complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to prepare for the next cycle.
-
Part II: Head-to-Tail Peptide Cyclization Strategies
The macrocyclization step is the most challenging and critical part of the synthesis. The goal is to form an amide bond between the N-terminal amine and the C-terminal carboxylic acid. The choice between on-resin and solution-phase methods depends on the peptide sequence, length, and desired scale.
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Principle | Cyclization occurs while the peptide is tethered to the solid support. | The linear peptide is first cleaved from the resin, then cyclized in a dilute solution. |
| Advantage | Utilizes a "pseudo-dilution" effect, minimizing intermolecular side reactions (dimerization/oligomerization)[3][10]. | Allows for purification of the linear precursor before cyclization, which can improve the final purity. |
| Disadvantage | Peptide conformation may be sterically hindered by the resin, potentially leading to lower cyclization efficiency. | Requires high dilution conditions to prevent oligomerization, which can be difficult for large-scale synthesis[11][12]. |
| Typical Yield | Moderate to Good | Variable; highly sequence-dependent. |
| Purification | Simpler; one final purification after cleavage. | Requires two major purification steps (linear and cyclic). |
Method A: On-Resin Cyclization Protocol
This method is often preferred for its operational simplicity and effectiveness at preventing oligomerization.
Caption: Step-by-step workflow for the on-resin cyclization method.
-
Linear Synthesis: Synthesize the full-length peptide on a hyper-acid sensitive resin (e.g., 2-CTC resin) using the SPPS protocol in Part I. The final N-terminal residue remains Fmoc-protected.
-
Orthogonal C-Terminus Deprotection: Cleave the peptide's C-terminal carboxylic acid from the resin using a very mild acid solution that does not affect the side-chain protecting groups (e.g., 1-2% TFA in DCM, repeated short treatments). Self-Validation: The peptide remains anchored to the resin via a side-chain attachment of a suitable amino acid (like Asp or Glu) to a different linker if the C-terminus itself is not involved in anchoring. An alternative is using a linker system like ODmab which can be removed orthogonally[1].
-
N-Terminus Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF as described previously. The peptide is now linear on the resin with a free N-terminus and a free C-terminus.
-
On-Resin Coupling (Cyclization):
-
Swell the resin in DMF.
-
Add a high-efficiency, low-racemization coupling reagent cocktail. A recommended combination is HBTU (4 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in a large volume of DMF to maintain dilute conditions.
-
Allow the reaction to proceed for 6-24 hours.
-
Expert Insight: The success of this step is highly sequence-dependent. Incorporating a "turn-inducing" residue like proline or a D-amino acid near the cyclization site can pre-organize the peptide backbone into a favorable conformation for ring closure[2].
-
-
Cleavage and Deprotection: Wash the resin thoroughly and proceed with the final cleavage and deprotection as described in Part V.
Method B: Solution-Phase Cyclization Protocol
This classic method offers flexibility but requires careful control of concentration.
Caption: Step-by-step workflow for the solution-phase cyclization method.
-
Linear Synthesis: Synthesize the fully protected peptide on a suitable resin (e.g., Wang resin).
-
Cleavage of Protected Peptide: Cleave the fully protected peptide from the resin using a mild cleavage cocktail (e.g., 1-2% TFA in DCM) that leaves all side-chain protecting groups intact.
-
Purification of Linear Precursor: Purify the crude, protected linear peptide using RP-HPLC. This removes truncated or failed sequences before the critical cyclization step.
-
Solution-Phase Cyclization:
-
Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a final concentration of 0.1-1 mM. Causality: This high dilution is paramount to favor the intramolecular cyclization reaction over intermolecular oligomerization[12].
-
Add the coupling reagents. Diphenylphosphoryl azide (DPPA) with sodium bicarbonate is a classic and effective choice for solution-phase cyclization[11]. Alternatively, HATU/DIPEA can be used.
-
Stir the reaction at room temperature for 12-48 hours, monitoring progress by LC-MS.
-
-
Final Deprotection: Once cyclization is complete, remove the solvent under vacuum. Subject the crude protected cyclic peptide to the final cleavage and deprotection cocktail as described in Part V.
Part V: Cleavage, Purification, and Characterization
Protocol: Final Cleavage and Deprotection
This step removes the peptide from the resin (if cyclized on-resin) and cleaves all acid-labile side-chain protecting groups, including the critical Trp(Boc) group.
-
Prepare the Cleavage Cocktail: A robust, general-purpose cocktail is Reagent K , modified for Trp protection. A standard mixture is:
-
94% Trifluoroacetic Acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
1% 1,2-Ethanedithiol (EDT) (Optional, but recommended for peptides with Cys or Met)
-
Causality: TFA is the strong acid for cleavage. Water helps hydrolyze cleaved protecting groups. TIS is a highly efficient carbocation scavenger, essential for protecting the 7-methyl-tryptophan indole ring[9].
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin-bound peptide (or the dried protected cyclic peptide) and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide powder under vacuum.
Protocol: Purification by RP-HPLC
Purification is essential to isolate the desired cyclic peptide from deletion sequences, isomers, or oligomeric byproducts.
-
System: A preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column is suitable for most peptides. For very hydrophobic cyclic peptides, a C4 column may provide better resolution[13].
-
Mobile Phases:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a solvent mixture (e.g., 50% Acetonitrile/Water).
-
Inject the solution onto the equilibrated column.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 60 minutes.
-
Monitor the elution profile at 214 nm (peptide backbone) and 280 nm (tryptophan indole ring).
-
Collect fractions corresponding to the main product peak.
-
Analyze fractions by LC-MS to confirm the presence of the correct product. Pool the pure fractions and lyophilize to obtain a fluffy white powder.
-
Final Product Characterization
Rigorous analytical validation is required to confirm the successful synthesis of the target cyclic peptide.
| Technique | Purpose | Expected Outcome for a Cyclic Peptide |
| LC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the chromatogram with a mass corresponding to the calculated monoisotopic mass of the cyclic peptide[14][15]. |
| MS/MS | Sequence verification. | The fragmentation pattern is more complex than for linear peptides, as two backbone cleavages are required for ring-opening. However, it can still provide sequence information[16]. |
| ¹H NMR | Definitive structural elucidation. | Provides detailed information on the 3D conformation of the peptide in solution, confirming the cyclic structure and the integrity of the 7-methyl-tryptophan residue[17]. |
Conclusion and Field-Proven Insights
The synthesis of cyclic peptides containing 7-methyl-tryptophan is a robust process when key strategic decisions are made correctly. The protection of the indole nitrogen with a Boc group is non-negotiable for achieving high purity. The choice between on-resin and solution-phase cyclization should be made based on the peptide's sequence and the available resources; on-resin methods are often more straightforward for initial discovery efforts. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently produce these advanced macrocycles, paving the way for the development of next-generation peptide therapeutics.
References
- 1. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 2. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 3. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Three Methods for Peptide Cyclization Via Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. shimadzu.com [shimadzu.com]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-7-methyl-DL-tryptophan Coupling
Welcome to the technical support guide for Fmoc-7-methyl-DL-tryptophan. This resource is designed for researchers, chemists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS) involving this sterically hindered amino acid. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you overcome poor coupling efficiencies and achieve optimal synthesis outcomes.
Understanding the Challenge: The "Why" Behind the Difficulty
Before troubleshooting, it is crucial to understand the underlying chemical principles that make this compound a challenging building block.
Q1: What makes this compound a 'difficult' amino acid to couple in SPPS?
The primary difficulty arises from steric hindrance. The methyl group at the 7-position of the indole ring is in close proximity to the α-carbon, where the peptide bond formation occurs.[1] This bulky substituent physically obstructs the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain on the solid support. This hindrance significantly slows down the reaction rate compared to non-substituted tryptophan or other less bulky amino acids, often leading to incomplete reactions with standard coupling protocols.[2][3][4]
Caption: Steric hindrance from the C7-methyl group.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving poor coupling efficiency.
Q2: My HPLC and Mass Spec data show a major deletion sequence at the 7-methyl-tryptophan position. What is the most likely cause and how do I resolve it?
A significant deletion peak corresponding to the absence of 7-methyl-tryptophan is a classic indicator of failed or incomplete coupling. The steric hindrance of the amino acid derivative prevented the peptide bond from forming efficiently within the allotted time. To resolve this, a multi-step optimization strategy is required.
The following workflow provides a logical progression for troubleshooting.
Caption: Troubleshooting workflow for incomplete coupling.
Step 1: Upgrade Your Coupling Reagent
Standard carbodiimide activators like DIC (N,N'-diisopropylcarbodiimide), often used with HOBt (Hydroxybenzotriazole), are frequently insufficient for driving the acylation of sterically hindered residues to completion.[4] Switching to a more potent uronium/aminium or phosphonium salt-based reagent is the most critical first step. These reagents form highly reactive intermediates that can overcome the energy barrier imposed by steric hindrance.[5][6]
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Class | Recommended Excess (vs. Resin) | Activation Time | Key Advantages & Considerations |
|---|---|---|---|---|
| DIC/HOBt | Carbodiimide | 3 - 5 eq. | 5 - 10 min | Cost-effective, but often inefficient for hindered couplings.[4] |
| HBTU/HATU | Uronium/Aminium Salt | 3 - 5 eq. | 2 - 5 min | Highly efficient, rapid activation. HATU is superior for very difficult couplings.[6][7] |
| HCTU | Uronium/Aminium Salt | 3 - 5 eq. | 2 - 5 min | More soluble and often more cost-effective than HATU with similar high reactivity. |
| PyBOP | Phosphonium Salt | 3 - 5 eq. | 5 - 10 min | Excellent for reducing racemization, very effective for hindered couplings.[7] |
Step 2: Optimize Reaction Conditions
-
Extend Coupling Time: For a standard room temperature synthesis, extend the coupling time from the typical 1-2 hours to 4 hours or even overnight.
-
Perform a Double Coupling: This is a highly effective and common strategy.[8][9] After the initial coupling reaction, drain the vessel, wash the resin with DMF, and then add a fresh solution of activated this compound to repeat the coupling step.
-
Increase Temperature: Elevating the temperature can significantly increase reaction kinetics.[8] Running the coupling at 40-50°C for 1-2 hours can dramatically improve efficiency. Microwave-assisted SPPS, which uses controlled bursts of microwave energy to heat the reaction, is exceptionally effective for driving difficult couplings to completion in minutes.[2]
Step 3: Monitor for Success
Do not proceed blindly. After the coupling step (or the second coupling), perform a qualitative test to check for the presence of unreacted free primary amines.
-
The Kaiser Test: Take a small sample of resin beads. A yellow/orange color indicates a complete reaction (no free primary amines), while a deep blue or purple color signifies incomplete coupling, meaning a second coupling is necessary.[10]
Proactive Protocols for Success
Instead of troubleshooting, it is often more efficient to start with a protocol optimized for hindered amino acids.
Q3: How can I design a synthesis protocol to ensure high coupling efficiency for this compound from the start?
For incorporating this compound, we recommend bypassing standard protocols and using one of the following high-efficiency methods directly.
Protocol 1: Optimized Room Temperature Double Coupling
This protocol is for standard automated or manual synthesizers without heating capabilities.
-
Pre-Coupling: Ensure the Fmoc group from the previous amino acid has been completely removed (verified by a positive Kaiser test). Wash the resin thoroughly with DMF (3-5 times).
-
Activation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the solution to pre-activate for 2-5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.
-
Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 times).
-
Second Coupling: Repeat steps 2 and 3 to perform a second, fresh coupling reaction for another 2 hours.
-
Monitoring: After the second coupling, wash the resin with DMF (3 times) and perform a Kaiser test. If the test is negative (yellow beads), proceed with the synthesis. If it is still positive, a third coupling may be required.
Protocol 2: Microwave-Assisted High-Efficiency Coupling
This is the preferred method for achieving the highest efficiency in the shortest time.
-
Pre-Coupling: Ensure complete Fmoc deprotection of the N-terminal amine on the resin.
-
Reagent Preparation: Add the solution of this compound (5 eq. in DMF), followed by the coupling activator solution (e.g., HCTU/DIPEA in DMF).
-
Microwave Program: Apply microwave energy to ramp the temperature to 75°C and hold for 5-10 minutes.
-
Post-Microwave: Drain the vessel and wash thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm completion. A single microwave-assisted coupling is typically sufficient for even highly hindered amino acids.[2]
Frequently Asked Questions (FAQs)
Q4: Are there specific side reactions associated with 7-methyl-tryptophan that I should be aware of?
The primary challenge with this derivative is steric hindrance during coupling. However, like all tryptophan residues, its indole side chain is susceptible to oxidation and electrophilic substitution (alkylation) during the final TFA cleavage step.[7][11]
-
Recommendation: Always use a cleavage cocktail containing scavengers to protect the indole ring. A common and effective mixture is "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[7] The scavengers quench the reactive carbocations generated from resin linkers and other protecting groups that would otherwise modify the tryptophan.
Q5: My peptide chain is aggregating after adding several hydrophobic residues, including 7-methyl-tryptophan. Could this be affecting the coupling?
Yes, absolutely. Peptide aggregation, where the growing chains fold and interact with each other on the resin, can make the N-terminal amine inaccessible to incoming reagents.[10] The enhanced hydrophobicity of 7-methyl-tryptophan can contribute to this problem.[1]
-
Troubleshooting Aggregation:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating sequences.[8]
-
Chaotropic Salts: Adding a chaotropic salt like LiCl (0.5 M) to the DMF can help disrupt secondary structures.
-
Special Reagents: Incorporating pseudoproline dipeptides or using backbone-protecting groups (e.g., Hmb) in the sequence prior to the difficult region can disrupt aggregation.[8]
-
References
- 1. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions associated with 7-methyl-tryptophan in peptide synthesis.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-methyl-tryptophan (7-Me-Trp) in peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges posed by the reactive indole side chain of this modified amino acid. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to solve problems effectively.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when incorporating 7-methyl-tryptophan into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Q1: I'm observing an unexpected mass addition to my 7-Me-Trp containing peptide after TFA cleavage. What is the likely cause?
A: An unexpected mass increase is most commonly due to alkylation of the tryptophan indole ring. The indole nucleus is highly nucleophilic and susceptible to attack by electrophilic carbocations generated during the final trifluoroacetic acid (TFA) cleavage step.[1][2] The methyl group at the 7-position is electron-donating, which can further activate the indole ring towards electrophilic substitution compared to standard tryptophan.
Common sources of these reactive carbocations include:
-
Side-chain protecting groups: The tert-butyl cation (from Boc groups), the trityl cation (from Trt groups on Cys, His, Asn, Gln), and sulfonyl moieties (from Pmc or Pbf groups on Arg) are potent alkylating agents.[3][4]
-
Resin Linker: Resins like Wang resin can release a reactive (4-hydroxyphenyl)methylium carbocation upon cleavage, which can alkylate the indole ring.[1][5][6] This has been shown to result in a +106 Da modification.[5]
-
Protecting groups on other residues: Tmob-protected Gln and Asn have also been implicated in tryptophan alkylation.[7]
These modifications can occur at various positions on the indole ring, leading to a heterogeneous mixture of side products that can be difficult to purify.
Q2: How can I prevent alkylation of the 7-methyl-tryptophan side chain during cleavage?
A: Preventing alkylation requires a two-pronged approach: protecting the indole ring itself and efficiently trapping any carbocations that are formed.
-
Use of Indole-Protected Tryptophan: The most effective strategy is to use Fmoc-7-Me-Trp(Boc)-OH for incorporation into your peptide sequence.[3] The Boc group on the indole nitrogen withdraws electron density, deactivating the ring towards electrophilic attack. During TFA cleavage, the tert-butyl moiety is cleaved first, leaving a temporary indole-carboxy group that continues to protect the sidechain until it is fully removed.[3] This strategy has been shown to nearly eliminate sulfonation from arginine protecting groups and significantly reduce other alkylation events.[3]
-
Optimized Scavenger Cocktails: Scavengers are crucial for quenching the reactive carbocations generated during cleavage.[2] A robust cleavage cocktail is essential.
-
Triisopropylsilane (TIS): This is a highly effective scavenger for trityl and tert-butyl cations.[2][8] It works by hydride transfer to reduce the carbocations to stable, neutral species.
-
Water: Acts as a scavenger for tert-butyl cations.[4]
-
1,2-Ethanedithiol (EDT): While a good scavenger for t-butyl cations and helpful for removing Trt groups, it can lead to dithioketal formation on tryptophan with prolonged exposure. Its use should be carefully considered and cleavage times minimized.
-
A standard, effective cocktail for peptides containing sensitive residues like tryptophan is TFA/TIS/H₂O (95:2.5:2.5) .
Q3: My peptide is showing signs of oxidation (+16 Da or +32 Da). How can I minimize this?
A: The electron-rich indole ring of tryptophan is prone to oxidation, which can be exacerbated by acidic conditions.[9]
To minimize oxidation:
-
Use High-Quality Reagents: Ensure your TFA is fresh and free of oxidizing impurities. Use peroxide-free ether for precipitation.
-
Work Under an Inert Atmosphere: Performing the cleavage reaction under a nitrogen or argon atmosphere can help to displace oxygen and reduce oxidation.[8]
-
Include Antioxidant Scavengers: Adding scavengers like EDT or thioanisole to the cleavage cocktail can help prevent acid-catalyzed oxidation.
-
Minimize Cleavage Time: Limit the peptide's exposure to the strong acid environment to the minimum time required for complete deprotection and cleavage.
Q4: I have both 7-Me-Trp and Pbf-protected Arginine in my sequence and I'm seeing a +212 Da modification. What is this and how can I avoid it?
A: This mass addition is characteristic of sulfonation of the tryptophan indole ring by the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group released from arginine during TFA cleavage.[3] The Mtr and Pmc arginine protecting groups are also known to cause this side reaction.[3]
The definitive solution to this problem is to use Fmoc-7-Me-Trp(Boc)-OH . The Boc group on the indole nitrogen effectively shields it from attack by the released sulfonyl cations. While scavenger cocktails can help, they are often not sufficient to completely prevent this side reaction, especially in sequences with multiple arginine residues. Studies have shown that the combination of Arg(Pbf) and Trp(Boc) results in extremely low levels of Trp alkylation.[4]
Troubleshooting Guides
Guide 1: Diagnosing Side Reactions by Mass Spectrometry
Use the following table to identify potential side reactions based on the mass shift observed in your mass spectrometry data.
| Mass Shift (Δm/z) | Probable Cause | Amino Acid Affected | Recommended Action |
| +57 Da | tert-Butylation | 7-Me-Trp, Met, Cys | Use a more robust scavenger cocktail with TIS. Use Fmoc-7-Me-Trp(Boc)-OH. |
| +106 Da | Alkylation by Wang resin linker | 7-Me-Trp | Use a different resin (e.g., Rink Amide for amides) or ensure a strong scavenger cocktail (TIS).[5][6] |
| +16 Da / +32 Da | Oxidation | 7-Me-Trp, Met | Cleave under inert atmosphere; add antioxidants like EDT or thioanisole to the cocktail. |
| +212 Da | Sulfonation from Arg(Pbf) | 7-Me-Trp | Use Fmoc-7-Me-Trp(Boc)-OH.[4] |
| +243 Da | Tritylation | 7-Me-Trp, Cys | Incomplete deprotection or reattachment of Trt group. Ensure sufficient TIS in the cleavage cocktail.[2] |
| +136 Da (approx.) | Dithioketal formation from EDT | 7-Me-Trp | Minimize cleavage time when using EDT. Consider alternative scavengers if this is a persistent issue. |
Guide 2: Experimental Protocol for Optimized TFA Cleavage
This protocol is designed to minimize side reactions for peptides containing 7-methyl-tryptophan and other sensitive residues.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold (-20°C) diethyl ether
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., up to 100 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation (Perform in a fume hood): Prepare the cleavage cocktail fresh. For 100 mg of resin, prepare 2 mL of the cocktail. A robust, general-purpose cocktail is:
-
Reagent B: TFA/H₂O/Phenol/TIS (88:5:5:2 v/v/w/v)
-
Or a simpler version: TFA/TIS/H₂O (95:2.5:2.5 v/v/v)
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Cap the vessel and gently agitate at room temperature for 2-3 hours. The solution may turn yellow or orange, which is normal due to the formation of carbocations.[10]
-
Peptide Filtration: Filter the TFA solution away from the resin into a clean centrifuge tube. Wash the resin twice with 0.5 mL of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined TFA filtrate dropwise into a larger centrifuge tube (e.g., 50 mL) containing 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold ether, centrifuging each time. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to assess purity and confirm the correct mass.
Guide 3: Decision Workflow for Using Fmoc-7-Me-Trp(Boc)-OH
The decision to use the more expensive Boc-protected 7-methyl-tryptophan is a critical experimental choice. This workflow helps guide that decision.
Caption: Decision tree for selecting the appropriate 7-Me-Trp derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
Optimizing cleavage cocktails for peptides with acid-sensitive 7-methyl-tryptophan.
Technical Support CenterOptimizing Cleavage Cocktails for Peptides with Acid-Sensitive 7-Methyl-Tryptophan
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the final cleavage step of peptides containing the acid-sensitive residue, 7-methyl-tryptophan (7-Me-Trp). The unique electronic properties of 7-Me-Trp necessitate special considerations to prevent side reactions and ensure high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: Why is 7-methyl-tryptophan (7-Me-Trp) so susceptible to degradation during standard TFA cleavage?
A: The indole ring of tryptophan is naturally electron-rich and susceptible to electrophilic attack.[1][2] The addition of a methyl group at the 7-position, an electron-donating group, further increases the nucleophilicity of the indole ring system. During cleavage with trifluoroacetic acid (TFA), protecting groups from other residues (e.g., tert-butyl from Ser, Thr, or Asp) are removed, generating highly reactive tert-butyl carbocations.[3] These carbocations can readily alkylate the hyper-reactive indole ring of 7-Me-Trp, leading to significant impurities.
Q2: What are the most common side products observed after cleaving a 7-Me-Trp-containing peptide?
A: The primary side product is the tert-butylated 7-Me-Trp, resulting in a mass increase of +56 Da for each tert-butyl group added. Other potential modifications include re-attachment of the peptide to the resin linker or alkylation by cations derived from other protecting groups or the resin itself, particularly with linkers like Wang or Rink Amide.[4][5][6] Oxidation of the indole ring can also occur, though alkylation is the more predominant concern with 7-Me-Trp.
Q3: Can I use a standard cleavage cocktail like TFA/TIS/H₂O (95:2.5:2.5)?
A: It is highly discouraged . While Triisopropylsilane (TIS) is an excellent scavenger for trityl cations, it is not sufficient to quench the high concentration of tert-butyl cations generated during cleavage, which are the main culprits for 7-Me-Trp modification.[7] The high concentration of TFA in this standard cocktail accelerates the formation of these damaging electrophiles.
Q4: What is the role of each component in an optimized cleavage cocktail for 7-Me-Trp?
A: An optimized cocktail is a balanced system designed to cleave the peptide while protecting sensitive residues.
-
TFA: The strong acid responsible for cleaving the peptide from the resin and removing side-chain protecting groups.[7] For 7-Me-Trp, using a lower concentration is often beneficial.
-
Scavengers: These are nucleophilic agents that trap reactive carbocations before they can modify the peptide.[1]
-
1,2-Ethanedithiol (EDT): A potent scavenger for tert-butyl cations and also helps prevent oxidation of methionine or cysteine residues.[8][9]
-
Thioanisole: Helps to scavenge carbocations and can accelerate the removal of bulky protecting groups like Pmc or Pbf from arginine.[10][11]
-
Water: Acts as a proton source and helps suppress t-butylation side reactions.[7]
-
Troubleshooting Guide
Problem: My HPLC analysis shows a cluster of peaks around my main product, and the mass spectrum shows a +56 Da adduct.
-
Likely Cause: This is the classic signature of tert-butylation of the 7-Me-Trp residue. Your cleavage cocktail did not contain sufficient or appropriate scavengers to protect the indole ring.
-
Solution:
-
Re-cleave a small amount of resin using an optimized cocktail with a higher concentration of thiol-based scavengers. The recommended starting point is Reagent K or a modification thereof.
-
Incorporate 1,2-ethanedithiol (EDT) into your cocktail. A mixture such as TFA/Water/Thioanisole/EDT (82.5:5:5:2.5) is a robust starting point.[1]
-
Reduce the cleavage time. A trial cleavage for 1-2 hours should be sufficient for most peptides.[4]
-
Problem: My peptide yield is very low, and I suspect it's re-attaching to the resin.
-
Likely Cause: Cations generated from the resin linker (e.g., Wang resin) can alkylate the 7-Me-Trp indole ring, causing irreversible re-attachment.[6]
-
Solution:
-
Ensure your scavenger cocktail is potent enough. Thiol-based scavengers like EDT are crucial.
-
Consider using a resin with a more acid-stable linker if you are synthesizing a long peptide or a particularly sensitive sequence.
-
After the initial filtration of the cleavage cocktail, wash the resin twice more with a small volume of fresh TFA to recover any adsorbed peptide.[4]
-
Problem: The cleavage solution turned a dark color (yellow, brown, or purple) during the reaction.
-
Likely Cause: This indicates significant side reactions are occurring. The color often arises from the formation of various charged cationic species and their subsequent reactions with the indole ring.
-
Solution:
-
Immediately cool the reaction on an ice bath to slow down the degradation.
-
Precipitate the peptide immediately in cold ether to isolate it from the reactive mixture.[4]
-
For future attempts, prepare the cleavage cocktail fresh and pre-cool it before adding it to the resin.[2] A shorter cleavage time at a lower temperature (e.g., 4°C) may be necessary for extremely sensitive sequences.
-
Data & Protocols
Table 1: Comparison of Common Cleavage Cocktails for 7-Me-Trp Peptides
| Reagent Cocktail | Composition (v/v/v) | Suitability for 7-Me-Trp | Key Advantages | Limitations |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | Poor | Good for simple peptides without Trp. | Insufficient scavenging of tert-butyl cations.[7] |
| Reagent K | 82.5% TFA / 5% H₂O / 5% Thioanisole / 5% Phenol / 2.5% EDT | Excellent | Robust, general-purpose cocktail for multiple sensitive residues.[1][12] | Strong, unpleasant odor due to thiols. |
| Modified Reagent K | 85% TFA / 5% H₂O / 5% Thioanisole / 5% EDT | Excellent | Omits phenol, focuses on potent thiol scavengers. | Strong odor. |
| Low Odor (Reagent L) | TFA / Dithiothreitol (DTT) | Good | Reduced odor compared to EDT/Thioanisole cocktails.[10] | May be slightly less effective at preventing all modifications compared to Reagent K. |
Experimental Protocol: Optimized Cleavage Using Modified Reagent K
This protocol is designed to maximize the yield and purity of peptides containing 7-Me-Trp by providing a highly effective scavenger environment.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Deionized Water
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure: Caution: Perform all steps in a well-ventilated fume hood. TFA is highly corrosive and thiol reagents have a strong, noxious odor.
-
Resin Preparation: Ensure the peptide-resin is fully dried under high vacuum for at least 1-2 hours.[1]
-
Cocktail Preparation: Prepare the cleavage cocktail fresh immediately before use. For every 1 gram of resin, prepare 10 mL of the cocktail.
-
Modified Reagent K: 8.5 mL TFA + 0.5 mL H₂O + 0.5 mL Thioanisole + 0.5 mL EDT.
-
Mix thoroughly. The solution may warm slightly.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Stopper the vessel and swirl gently to ensure the resin is fully suspended.
-
Allow the reaction to proceed at room temperature for 2 hours with occasional swirling.[4]
-
-
Peptide Isolation:
-
Filter the TFA solution containing the cleaved peptide into a clean collection tube.
-
Wash the resin twice with 1-2 mL of fresh TFA and combine the filtrates.[4]
-
-
Precipitation:
-
In a separate centrifuge tube, add 10 volumes of cold MTBE (e.g., for 10 mL of TFA filtrate, use 100 mL of cold MTBE).
-
Slowly add the TFA filtrate dropwise into the cold MTBE while gently vortexing. A white precipitate of the peptide should form.[4]
-
-
Washing and Drying:
-
Centrifuge the mixture at low speed (e.g., 3000 x g) for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times by adding fresh cold MTBE, vortexing briefly, centrifuging, and decanting. This removes residual scavengers.[13]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visual Logic Guides
Workflow for Selecting a 7-Me-Trp Cleavage Strategy
Caption: Decision workflow for choosing the optimal cleavage cocktail.
Troubleshooting Logic for 7-Me-Trp Cleavage
Caption: Troubleshooting common issues with 7-Me-Trp peptide cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Preventing Racemization of 7-Methyl-Tryptophan During Peptide Synthesis
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of 7-methyl-tryptophan (7-Me-Trp) during solid-phase peptide synthesis (SPPS). Here, we will delve into the mechanisms of racemization, provide actionable troubleshooting advice, and answer frequently asked questions to help you achieve higher purity and biological activity in your synthetic peptides.
Understanding the Challenge: Why 7-Methyl-Tryptophan is Prone to Racemization
Racemization, the conversion of a pure enantiomer (typically the L-form in peptides) into a mixture of both D and L forms, is a critical issue in peptide synthesis. This process can significantly diminish the biological activity of the final peptide. While all chiral amino acids (except glycine) are susceptible, certain residues like histidine, cysteine, and tryptophan derivatives can be particularly prone to racemization under standard synthesis conditions.[1][2]
The primary mechanism for racemization during peptide coupling is the formation of a planar oxazolone (or azlactone) intermediate.[2][3][4] The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemistry. The incoming amine can then attack the achiral oxazolone from either face, resulting in a mixture of D and L isomers in the peptide chain. A secondary, less common mechanism is the direct enolization of the activated amino acid, which also leads to a loss of the chiral center.[2][4]
The presence of the electron-donating methyl group at the 7-position of the indole ring in 7-methyl-tryptophan can influence the electronic environment of the molecule, potentially affecting the stability of intermediates and the propensity for side reactions, including racemization.
Core Mechanisms of Racemization
To effectively troubleshoot, it is crucial to understand the two primary pathways of racemization:
-
Oxazolone Formation: This is the most prevalent pathway. The activated carboxyl group of the Nα-protected amino acid cyclizes to form a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and susceptible to abstraction by base, leading to a planar, achiral intermediate.[2][3][4]
-
Direct Enolization: This involves the direct abstraction of the α-proton by a base from the activated amino acid, forming an enolate. This pathway is more common under strongly basic conditions.[2][4]
Below is a diagram illustrating these two pathways.
Caption: The two primary pathways for racemization during peptide coupling.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and provide targeted solutions for preventing the racemization of 7-methyl-tryptophan.
Issue 1: Significant D-isomer detected after coupling of 7-Me-Trp.
Question: I've synthesized a peptide containing 7-methyl-tryptophan and my analytical data (chiral HPLC or MS/MS) shows a significant amount of the D-isomer. What are the most likely causes and how can I fix this?
Answer: High levels of racemization are typically linked to the coupling conditions, specifically the choice of coupling reagent, additives, base, and reaction time/temperature. Here’s a systematic approach to troubleshooting:
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are paramount.
-
Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization.[5][6] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to oxazolone formation.[3]
-
Recommendation: Always use an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[5] HOAt is often considered superior to HOBt for suppressing racemization, especially for sensitive amino acids, due to its electron-withdrawing properties.[3]
-
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" because they form active esters in situ.[2] However, their effectiveness is still dependent on the additive component.
| Coupling Additive | Key Advantage | Relative Cost |
| HOBt | Standard, cost-effective, good suppression.[5][6] | $ |
| HOAt | Superior racemization suppression, especially for hindered or sensitive residues.[3] |
|
| OxymaPure® | Excellent suppression, non-explosive alternative to HOBt/HOAt. |
|
| 6-Cl-HOBt | Enhanced acidity over HOBt, providing better suppression.[1] |
|
Step 2: Assess the Base Used
The base used during coupling plays a critical role in racemization. Stronger bases and those with less steric hindrance can more readily abstract the α-proton, promoting racemization.[8]
-
Common Bases: N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[5]
-
Recommendation: For racemization-prone residues like 7-Me-Trp, switch to a bulkier, weaker base. 2,4,6-collidine is highly recommended as it has been shown to significantly reduce racemization compared to DIPEA and NMM.[5][7]
Step 3: Optimize Reaction Conditions
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide. Prolonged exposure of the activated amino acid to the base in solution increases the window for racemization.
-
Temperature: Elevated temperatures, often used to overcome difficult couplings or aggregation, can accelerate racemization.[9]
Caption: A logical workflow for troubleshooting high racemization levels.
Issue 2: Racemization occurs even with optimized coupling conditions.
Question: I've already switched to HATU with collidine and I'm still observing some racemization of my 7-methyl-tryptophan. Are there any other advanced strategies I can employ?
Answer: Yes, if standard optimizations are insufficient, several advanced protocols can be implemented.
Advanced Strategy 1: Use of Metal-Based Additives
The addition of certain metal salts has been shown to suppress racemization, potentially by chelating the intermediate and preventing the formation of the planar oxazolone.
-
Copper(II) Chloride (CuCl₂): The simultaneous use of HOBt and CuCl₂ has been reported to be highly effective in eliminating racemization, even in challenging segment condensations.[10] This combination is thought to have a synergistic effect: HOBt reduces the formation of the oxazolone, and CuCl₂ prevents the racemization of any small amount of oxazolone that does form.[10]
Advanced Strategy 2: Alternative Protecting Groups
While Fmoc is the standard for Nα-protection in SPPS, its removal with a base (piperidine) can sometimes contribute to a more basic environment that favors racemization in subsequent steps. In highly sensitive cases, alternative protecting groups that are cleaved under milder, non-basic conditions might be considered, although this represents a significant deviation from standard protocols. A recently developed thiol-labile protecting group, DNPBS, has shown promise in suppressing racemization for sensitive amino acids like Cys, His, and Ser.[11]
Experimental Protocol: Optimized Coupling of Fmoc-7-Me-Trp-OH
This protocol incorporates best practices to minimize racemization during the manual coupling of Fmoc-7-Me-Trp-OH in solid-phase peptide synthesis.
Materials:
-
Fmoc-7-Me-Trp-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
2,4,6-Collidine (8 equivalents)
-
Amine-free N,N-Dimethylformamide (DMF)
-
Peptide-resin with free N-terminal amine
Procedure:
-
Resin Preparation: Following Fmoc deprotection of the preceding amino acid, wash the resin thoroughly with DMF (6 times) to ensure complete removal of piperidine.
-
Amino Acid Activation (In-situ):
-
In a separate vessel, dissolve Fmoc-7-Me-Trp-OH and HATU in a minimal volume of DMF.
-
Add the 2,4,6-collidine to this solution.
-
Crucially, add this activation mixture to the resin immediately. Do not allow for a prolonged pre-activation time.
-
-
Coupling:
-
Agitate the reaction vessel at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). The coupling should typically be complete within 1-2 hours. Avoid unnecessarily long coupling times.
-
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (at least 3 times) to remove any excess reagents.
-
Proceed with the synthesis of the next amino acid residue.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. mesalabs.com [mesalabs.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Managing aggregation of peptides containing hydrophobic 7-methyl-tryptophan.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid 7-methyl-tryptophan (7-Me-Trp). The introduction of a methyl group to the indole ring of tryptophan significantly increases its hydrophobicity, which can enhance peptide stability and modulate biological interactions. However, this modification also presents considerable challenges related to peptide aggregation, solubility, and purification.
This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you navigate these challenges effectively. Our approach is grounded in the fundamental principles of peptide chemistry and validated by field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter when working with 7-Me-Trp-containing peptides. Each guide follows a logical progression from problem identification to resolution, explaining the scientific rationale behind each step.
Issue 1: Poor or Incomplete Peptide Solubilization
Symptom: Your lyophilized 7-Me-Trp peptide powder fails to dissolve in standard aqueous buffers, or the solution appears cloudy, hazy, or contains visible particulates.
Cause: The increased hydrophobicity from the 7-Me-Trp residue, especially when part of a sequence with other hydrophobic amino acids, drives intermolecular aggregation to minimize contact with aqueous environments.[1][2] This self-assembly process leads to the formation of insoluble aggregates.
Systematic Solubilization Protocol
It is crucial to test the solubility on a small portion of your peptide before dissolving the entire sample. This prevents the potential loss of valuable material if the initial solvent choice is incorrect.
Step 1: Initial Assessment of Peptide Polarity
First, determine the overall charge of your peptide at a neutral pH to select an appropriate starting solvent system.[2]
-
Assign charge values:
-
-1 for each acidic residue (Asp, Glu) and the C-terminal carboxyl group (-COOH).
-
+1 for each basic residue (Lys, Arg) and the N-terminal amino group (-NH2).
-
At pH > 6, Histidine (His) is considered neutral; at pH < 6, assign it +1.
-
-
Calculate the net charge.
Step 2: Selecting the Right Solubilization Strategy
Based on the net charge and hydrophobicity, follow the appropriate path below.
Protocol for Highly Hydrophobic Peptides (Including Neutral 7-Me-Trp Peptides)
This protocol is recommended for peptides with over 50% hydrophobic residues or any 7-Me-Trp peptide that fails to dissolve in simple acidic or basic solutions.[2]
-
Initial Organic Dissolution:
-
Allow the lyophilized peptide to warm to room temperature and centrifuge the vial briefly to collect all powder at the bottom.[2]
-
Add a minimal volume (e.g., 20-50 µL) of 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the peptide.
-
Vortex or sonicate the mixture for 3-5 minutes. A brief sonication in a water bath can help break up aggregates.[1][2]
-
-
Stepwise Aqueous Dilution:
-
Once the peptide is fully dissolved in the organic solvent, slowly add your desired sterile aqueous buffer (e.g., PBS, Tris) drop-by-drop while vortexing gently.
-
This slow dilution is critical to prevent the peptide from crashing out of solution due to a sudden change in solvent polarity.
-
-
Final Checks:
-
The final solution should be clear and free of particulates.
-
If cloudiness persists, the concentration may be too high for the final percentage of organic solvent. Consider re-lyophilizing and dissolving at a lower concentration.
-
Always centrifuge the final solution to pellet any undissolved micro-aggregates before use.[1]
-
| Solvent System | Use Case | Considerations |
| 10% Acetic Acid | Basic Peptides (Net Charge > 0) | Volatile; can be removed by lyophilization. |
| 10% Ammonium Bicarbonate | Acidic Peptides (Net Charge < 0) | Volatile; can be removed by lyophilization. |
| DMSO, DMF, Acetonitrile | Highly Hydrophobic / Neutral Peptides | Not easily removed; ensure final concentration is compatible with your assay.[1][2] |
Issue 2: Low Yield, Poor Peak Shape, or No Elution in RP-HPLC
Symptom: During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification, you observe broad, tailing peaks, multiple peaks where one is expected, or complete loss of the peptide on the column.
Cause: These issues are hallmarks of on-column aggregation or poor solubility in the mobile phase. The high hydrophobicity of the 7-Me-Trp peptide can cause it to irreversibly bind to the stationary phase (especially C18 columns) or aggregate upon injection when the aqueous mobile phase is encountered.[3]
RP-HPLC Troubleshooting Workflow
Optimized RP-HPLC Protocol Recommendations
-
Sample Preparation: Dissolve the crude peptide in a solvent containing the highest possible percentage of organic solvent that is still miscible with Mobile Phase A (e.g., 50-70% acetonitrile with 0.1% TFA). This minimizes on-column precipitation.
-
Column Selection:
-
Start with C8 or C4: These columns are less hydrophobic than the standard C18 and can prevent irreversible binding.[3]
-
Wide-Pore Silica: Use columns with a pore size of 300 Å, which is better suited for large, bulky peptides and helps prevent pore exclusion.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Use a steeper gradient than for typical peptides (e.g., 5% to 95% B over 30 minutes) to ensure the peptide elutes before it has time to aggregate or bind too strongly.[3]
-
-
Temperature: Running the column at an elevated temperature (e.g., 40-60 °C) can sometimes improve peak shape by reducing solvent viscosity and disrupting hydrophobic interactions.
Issue 3: Peptide Precipitates Out of Solution During Storage or Use
Symptom: A previously clear peptide solution becomes cloudy or forms a precipitate after storage (especially after freeze-thaw cycles) or upon dilution into an assay buffer.
Cause: Peptides can slowly aggregate over time, even at low temperatures. Freeze-thaw cycles can concentrate the peptide, accelerating aggregation. Diluting a peptide stock (often in high DMSO) into a predominantly aqueous assay buffer can cause it to crash out of solution.
Prevention and Storage Protocol
-
Aliquot Correctly: After initial solubilization, immediately divide the stock solution into single-use aliquots. This minimizes the number of freeze-thaw cycles.
-
Storage Conditions:
-
Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Use low-protein-binding tubes to prevent loss of peptide to the vial surface.
-
-
Dilution for Assays:
-
When diluting into an assay buffer, perform the dilution sequentially. Add the peptide stock to a small volume of the final buffer first, mix well, and then bring it to the final volume.
-
If the final assay buffer causes precipitation, consider whether a small amount of organic solvent (like DMSO) or a non-ionic surfactant (e.g., 0.01% Tween-20) can be included in the final buffer to maintain solubility without interfering with the experiment.
-
Frequently Asked Questions (FAQs)
Q1: Why is 7-methyl-tryptophan so much more problematic than regular tryptophan?
The addition of a methyl group (-CH3) to the 7-position of the tryptophan indole ring significantly increases its hydrophobicity and lipophilicity. This "superhydrophobic" effect enhances the driving force for the peptide to self-associate and aggregate in aqueous environments to shield the non-polar regions from water. Furthermore, the indole ring of tryptophan is known to participate in π-π stacking interactions, which are a key force in the formation of ordered aggregates like β-sheets. The methyl group can further influence these electronic interactions, potentially stabilizing the aggregated state.[4]
Q2: Can I use spectroscopic methods to check for aggregation?
Yes. Aggregation can be monitored using several techniques:
-
Fluorescence Spectroscopy: The intrinsic fluorescence of the 7-Me-Trp residue can be monitored. A shift in the emission maximum or a change in fluorescence intensity can indicate a change in the local environment of the residue, such as its burial within an aggregate.[4][5] Dyes like Thioflavin T (ThT) or 8-Anilino-1-naphthalenesulfonic acid (ANS) can also be used, as their fluorescence often increases upon binding to β-sheet structures or exposed hydrophobic patches in aggregates, respectively.[6]
-
Circular Dichroism (CD) Spectroscopy: CD can detect changes in the secondary structure of the peptide. A transition from a random coil to a β-sheet structure is a classic indicator of amyloid-like aggregation.
-
Dynamic Light Scattering (DLS): DLS can measure the size of particles in solution and can be used to detect the formation of larger aggregates over time.
Q3: Are there any sequence design strategies to mitigate aggregation?
Yes. During the design phase, you can incorporate strategies to disrupt aggregation:
-
Include "Gatekeeper" Residues: Placing charged residues like Lysine or Arginine adjacent to hydrophobic regions can create electrostatic repulsion that hinders aggregation.
-
Incorporate Proline: Proline is known as a "helix breaker" and can also disrupt the formation of extended β-sheet structures that are common in aggregates.
-
Optimize Spacing: Avoid long, contiguous stretches of hydrophobic amino acids. If possible, intersperse them with polar or charged residues.
Q4: How should I handle peptides containing both 7-Me-Trp and Cysteine?
Special care is needed. Peptides with free cysteines should be dissolved in carefully degassed, acidic buffers to prevent the rapid oxidation of the thiol groups (-SH) into disulfide bridges at neutral or basic pH. This disulfide bond formation can cause dimerization or oligomerization, which can be mistaken for or contribute to aggregation. If disulfide bonds are not desired, consider adding a reducing agent like Dithiothreitol (DTT) to your buffers, but ensure it is compatible with your downstream application.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. renyi.hu [renyi.hu]
- 4. Self-Assembled Materials Based on Fully Aromatic Peptides: The Impact of Tryptophan, Tyrosine, and Dopa Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PolyQ aggregation studied by model peptides with intrinsic tryptophan fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-7-methyl-DL-tryptophan stability issues during synthesis and storage.
Technical Support Center: Fmoc-7-methyl-DL-tryptophan
A Guide for Researchers, Scientists, and Drug Development Professionals on Stability, Synthesis, and Storage
Welcome to the technical support center for this compound. This guide, prepared by our senior application scientists, provides in-depth technical information, troubleshooting advice, and field-proven protocols to help you navigate the unique challenges associated with this modified amino acid.
The 7-methyl-DL-tryptophan (7-Me-Trp) residue is a valuable tool in peptide chemistry, offering a sterically distinct and electronically modified indole side chain for structure-activity relationship studies. However, the very features that make it useful—the electron-donating methyl group on the indole ring—also render it highly susceptible to degradation during synthesis and storage. This guide is designed to help you anticipate and overcome these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical path from symptom to solution.
Issue 1: My solid this compound has developed a yellow or brownish tint during storage.
-
Potential Cause: This discoloration is a classic sign of oxidation of the electron-rich indole ring.[1][2][3] The 7-methyl group enhances the ring's susceptibility to oxidation compared to native tryptophan. This can be initiated by exposure to air (oxygen), light, or trace impurities.[3]
-
Immediate Action:
-
Assess Purity: Before use, analyze a small sample via HPLC to determine the purity of the reagent. Compare the chromatogram to the supplier's certificate of analysis. If significant degradation peaks are present, the reagent may not be suitable for synthesis.
-
Solubility Test: Check for full solubility in your synthesis solvent (e.g., DMF). Oxidized products may have reduced solubility.
-
-
Long-Term Solution & Prevention:
-
Inert Atmosphere: Store the solid reagent under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.[4]
-
Controlled Environment: Keep the reagent in a dark, cold, and dry environment. Storage at -20°C is highly recommended for long-term stability.[2][4]
-
Purchase Smaller Lots: If you are an infrequent user, consider purchasing smaller quantities to ensure you are always working with a fresh batch.
-
Issue 2: After TFA cleavage, my LC-MS analysis shows unexpected peaks with mass additions of +56 Da (t-butyl).
-
Potential Cause: This is a well-documented side reaction known as tert-butylation. During trifluoroacetic acid (TFA) cleavage, protecting groups like Boc (tert-butyloxycarbonyl) and tBu (tert-butyl) are removed, generating highly reactive tert-butyl cations.[5][6] The nucleophilic indole ring of tryptophan, and especially the activated ring of 7-Me-Trp, can be attacked by these cations, leading to alkylation.[6]
-
Immediate Action:
-
Confirm the Adduct: Use high-resolution mass spectrometry to confirm the mass of the adduct and its fragmentation pattern.
-
Optimize Cleavage: Re-cleave a small amount of the peptide-resin using a more robust scavenger cocktail (see table below).
-
-
Long-Term Solution & Prevention:
-
Use an Optimized Scavenger Cocktail: Never use TFA alone. The addition of "scavengers" is critical to quench the reactive cations before they can modify your peptide.[5] Triisopropylsilane (TIS) is particularly effective at reducing tert-butyl cations.
-
Protect the Indole Nitrogen: For critical syntheses, consider using Fmoc-Trp(Boc)-OH for the standard tryptophan residues in your sequence. The Boc group on the indole nitrogen offers protection against alkylation and sulfonation side reactions.[7] While a Boc-protected version of 7-Me-Trp is not standard, its use for other Trp residues in the sequence will reduce the overall scavenger demand.
-
Issue 3: My peptide yield is low, and I observe multiple hard-to-separate peaks in the HPLC chromatogram.
-
Potential Cause: This can result from a combination of factors, including incomplete coupling, side reactions during cleavage (as discussed above), or oxidation during synthesis or workup. The 7-Me-Trp indole ring can be susceptible to acid-catalyzed oxidation during repeated Fmoc deprotection cycles if the TFA concentration in the piperidine solution is not properly neutralized.
-
Immediate Action:
-
Analyze by Mass: Subject the major peaks to LC-MS analysis to identify their masses. This will help determine if the issue is deletion sequences (incomplete coupling), modifications (alkylation, oxidation), or aggregation.
-
-
Long-Term Solution & Prevention:
-
Coupling: Use a high-quality coupling reagent like HATU or HBTU, and consider double-coupling for the 7-Me-Trp residue to ensure complete incorporation.
-
Cleavage Cocktail: Employ a comprehensive cleavage cocktail to minimize all potential side reactions. A universal and effective mixture is Reagent K.
-
Workup: After cleavage and precipitation, work quickly and use degassed, peroxide-free ether for washing to minimize oxidation. Dry the final peptide product thoroughly under vacuum.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal way to store this compound?
-
Q2: Why is 7-methyl-DL-tryptophan more unstable than standard tryptophan?
-
A2: The methyl group at the 7-position of the indole ring is electron-donating. This increases the electron density of the aromatic system, making it a stronger nucleophile and more susceptible to both electrophilic attack (e.g., by carbocations during cleavage) and oxidation.[8]
-
-
Q3: What is the best cleavage cocktail for a peptide containing 7-Me-Trp?
-
A3: There is no single "best" cocktail for all peptides, as the optimal choice depends on the other amino acids present (especially Cys, Met, and Arg).[5] However, a robust and widely applicable cocktail is Reagent K , which contains a mixture of scavengers to address various side reactions.
-
Table 1: Recommended TFA Cleavage Cocktails for Peptides Containing 7-Me-Trp
| Cocktail Name | Composition (v/v/v) | Key Scavengers & Their Function | When to Use |
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | TIS: Reduces tert-butyl cations. Water: Suppresses some side reactions. | For simple peptides with 7-Me-Trp but lacking other sensitive residues like Cys or Met. |
| TFA/TIS/H₂O/EDT | 94 : 1 : 2.5 : 2.5 | EDT (Ethanedithiol): A potent scavenger for various carbocations and protects Cys and Met residues.[5] | Recommended for most peptides containing 7-Me-Trp, especially if Cys or Met are also present. |
| Reagent K | 82.5 : 5 : 5 : 5 : 2.5 (TFA/Phenol/H₂O/Thioanisole/EDT) | Phenol/Thioanisole: Scavenge cations from Arg(Pmc/Pbf) protecting groups. EDT: Protects Trp, Cys, Met. | The "gold standard" for complex peptides, especially those containing multiple sensitive residues like Arg(Pmc/Pbf), Cys, Met, and 7-Me-Trp. |
Experimental Protocols
Protocol 1: Optimized TFA Cleavage for a 7-Me-Trp Containing Peptide
This protocol is designed to minimize alkylation and oxidative side reactions.
-
Resin Preparation: Place the dried peptide-resin (e.g., 50 mg) in a 1.5 mL microcentrifuge tube with a frit.
-
Cocktail Preparation: In a separate glass vial, prepare the cleavage cocktail. For a robust general-purpose cleavage, use the TFA/TIS/H₂O/EDT cocktail (see Table 1). For 50 mg of resin, prepare 1 mL of the cocktail.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin. Ensure the resin is fully submerged.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a new 15 mL centrifuge tube. Add 10 mL of ice-cold diethyl ether to precipitate the peptide. A white precipitate should form.[5]
-
Washing: Centrifuge the tube at 3000 x g for 5 minutes. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic impurities.[5]
-
Drying: After the final wash, gently blow a stream of nitrogen over the pellet to dry it. For complete drying, place the open tube in a vacuum desiccator for at least 1 hour.
Visualizing the Chemistry and Workflow
Diagram 1: The Core Problem - Indole Ring Reactivity
This diagram illustrates the two major degradation pathways for the 7-Me-Trp side chain during solid-phase peptide synthesis (SPPS).
Caption: Key degradation pathways for 7-Me-Trp during SPPS.
Diagram 2: Troubleshooting Workflow for Synthesis Failure
This flowchart provides a logical sequence of steps to diagnose issues when a synthesis involving 7-Me-Trp yields poor results.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Efficient oxidation of N-protected tryptophan and tryptophanyl-dipeptides by in situ generated dimethyldioxirane provides hexahydropyrroloindoline-containing synthons suitable for peptide synthesis and subsequent tryptathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with incomplete Fmoc deprotection of 7-methyl-tryptophan.
Technical Support Center: 7-Methyl-Tryptophan Synthesis
Introduction: Navigating the Challenges of Incorporating 7-Methyl-Tryptophan
The incorporation of modified amino acids is a cornerstone of modern peptide and drug development, offering enhanced stability, modified hydrophobicity, and unique conformational properties. N-Fmoc-7-methyl-L-tryptophan is one such valuable building block.[1] However, its unique structure, specifically the methyl group at the 7-position of the indole ring, introduces significant steric hindrance.[1][2] This steric bulk can physically obstruct the standard base-catalyzed removal of the Nα-Fmoc protecting group, leading to incomplete deprotection—a critical failure point in Solid-Phase Peptide Synthesis (SPPS).
Incomplete deprotection results in the irreversible termination of the growing peptide chain at that point, leading to the accumulation of deletion sequences and a drastically reduced yield of the target peptide.[3][4] This guide provides a comprehensive framework for diagnosing, troubleshooting, and overcoming the challenges associated with the incomplete Fmoc deprotection of 7-methyl-tryptophan, ensuring the successful synthesis of your target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc deprotection of 7-methyl-tryptophan so difficult compared to standard tryptophan?
The primary reason is steric hindrance. The methyl group on the 7-position of the indole side-chain creates a sterically crowded environment around the N-terminus. This bulkiness physically impedes the approach of the piperidine base to the acidic proton on the fluorene ring of the Fmoc group, slowing down the deprotection reaction kinetics significantly.[1][2]
Q2: What are the immediate signs of incomplete Fmoc deprotection in my synthesis?
The most common indicator is the presence of significant deletion sequences in the final crude product, as identified by HPLC and confirmed by mass spectrometry (MS).[3] During the synthesis, a negative or weak positive result from a qualitative colorimetric test like the Kaiser (ninhydrin) test after the deprotection step is a direct sign that free primary amines have not been sufficiently exposed.[3]
Q3: Can I just extend the standard deprotection time?
Extending the reaction time is often the simplest first step and can be effective in some cases.[4] However, for severely hindered sequences or where aggregation is also a factor, merely extending the time may not be sufficient to achieve complete deprotection.
Q4: Are there alternatives to piperidine that work better for this residue?
Yes, several alternative reagents and cocktails are more effective. Stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate Fmoc removal.[5] It is typically used in a cocktail with piperidine or piperazine.[3][6] Other cyclic secondary amines like 4-methylpiperidine (4MP) and piperazine have also been explored as effective replacements for piperidine.[7][8][9]
Q5: How does peptide aggregation relate to this problem?
Hydrophobic sequences, particularly those containing bulky residues like 7-methyl-tryptophan, are prone to forming secondary structures (like β-sheets) and aggregating on the resin.[2][10] This aggregation can make the N-terminal Fmoc group physically inaccessible to the deprotection solution, exacerbating the problem of incomplete removal.[10] The choice of solvent (e.g., NMP over DMF) can help disrupt these aggregates.[11]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to resolving incomplete deprotection of 7-methyl-tryptophan.
Problem 1: HPLC/MS analysis of crude peptide shows a major peak corresponding to a deletion sequence (-1 amino acid after 7-Me-Trp).
-
Probable Cause: Incomplete removal of the Fmoc group from the 7-methyl-tryptophan residue prevented the subsequent amino acid from coupling. This is the most direct evidence of a deprotection failure.[3]
-
Solution Workflow:
Caption: Troubleshooting workflow for 7-Me-Trp deprotection failure.
Problem 2: The Kaiser (ninhydrin) test on resin beads is negative (yellow) or only faintly blue after the deprotection step for 7-Me-Trp.
-
Probable Cause: A significant portion of the N-terminal amines are still protected by the Fmoc group.[3]
-
Solution: Do not proceed with the next coupling step.
-
Repeat Deprotection: Immediately treat the resin with a fresh aliquot of the deprotection solution.[4]
-
Increase Potency: If a second standard deprotection is insufficient, switch to a more potent deprotection cocktail (see Table 1) for this specific step.
-
Confirm with Test: After the additional deprotection step, perform the Kaiser test again on a small sample of beads. Proceed with coupling only after a strong positive (dark blue/purple) result is achieved.
-
Data Summary: Deprotection Cocktails for Hindered Residues
The table below compares various deprotection solutions. Standard conditions may require optimization for your specific sequence.
| Reagent Cocktail | Composition | Typical Conditions | Pros | Cons |
| Standard Piperidine | 20% (v/v) Piperidine in DMF | 2 x 10 min, RT | Widely used, well-documented. | Often insufficient for 7-Me-Trp.[12] |
| Extended Piperidine | 20% (v/v) Piperidine in DMF | 2 x 20-30 min, RT | Simple modification, no new reagents needed.[4] | May still be incomplete; significantly increases cycle time. |
| DBU / Piperidine | 2% DBU, 20% Piperidine in DMF | 1 x 10-15 min, RT | Highly effective, rapid deprotection.[3][5] | DBU is a very strong base; requires extensive washing to prevent carryover.[3] |
| DBU / Piperazine | 2% DBU, 5% Piperazine in NMP | 1 x 5-10 min, RT | Very effective; piperazine is a good scavenger and less toxic than piperidine.[6] | Requires NMP as a solvent; DBU requires thorough washing. |
| 4-Methylpiperidine (4MP) | 20% (v/v) 4MP in DMF | 2 x 10 min, RT | Equivalent efficiency to piperidine; not a controlled substance in many regions.[8][13] | May not offer a significant kinetic advantage over piperidine for this specific issue. |
Experimental Protocols
Protocol 1: Enhanced Deprotection Using a DBU/Piperidine Cocktail
This protocol is recommended when standard or extended piperidine treatments fail.
-
Resin Swelling: Ensure the peptide-resin is adequately swelled in DMF for at least 30-60 minutes prior to the deprotection step.
-
Prepare Deprotection Solution: Freshly prepare a solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% (v/v) piperidine in high-purity DMF .
-
Initial Drain: Drain the reaction vessel of the solvent from the previous washing step.
-
Deprotection Treatment: Add the DBU/piperidine solution to the resin, ensuring all beads are fully submerged. Agitate for 10-15 minutes at room temperature.
-
Drain Solution: Drain the deprotection solution into an appropriate waste container.
-
Extensive Washing: This step is critical. Wash the resin thoroughly with DMF (at least 7-10 times) to completely remove the DBU and the dibenzofulvene-adduct. Any residual DBU can neutralize the incoming activated amino acid in the subsequent coupling step.[3]
-
Confirmation (Optional but Recommended): Perform a Kaiser test on a few resin beads to confirm the presence of free primary amines before proceeding to the coupling step.
Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry
This method allows for the quantitative verification of complete Fmoc removal by measuring the concentration of the dibenzofulvene-piperidine adduct in the filtrate.[3]
Caption: Workflow for quantitative monitoring of Fmoc deprotection.
-
Sample Collection: Carefully collect all the filtrate from the first and second deprotection steps in a single volumetric flask (e.g., 25 mL or 50 mL).
-
Dilution: Dilute the collected solution to the mark with the same deprotection solvent (e.g., 20% piperidine in DMF) to ensure a consistent matrix.
-
Measurement: Using a UV-Vis spectrophotometer, measure the absorbance (A) of the diluted solution at the wavelength of maximum absorbance for the dibenzofulvene-piperidine adduct, which is typically around 301 nm.[3] Use the deprotection solvent as the blank.
-
Calculation: Calculate the moles of Fmoc group removed using the Beer-Lambert law (A = εbc):
-
Moles Fmoc = (A × V) / (ε × l)
-
Where:
-
A = Measured absorbance
-
V = Total volume of the diluted solution in Liters
-
ε = Molar extinction coefficient of the adduct (~7800 L mol⁻¹ cm⁻¹)
-
l = Path length of the cuvette in cm (usually 1 cm)
-
-
-
Verification: Compare the calculated moles of Fmoc with the theoretical loading of the resin. A result close to 100% indicates complete deprotection. A result below 95% confirms a significant deprotection issue that requires intervention.
References
- 1. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Purification of Peptides Containing 7-Methyl-Tryptophan
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 7-methyl-tryptophan (7-Me-Trp). The inclusion of this modified amino acid, while beneficial for enhancing peptide stability and modulating biological activity, introduces distinct challenges during purification, primarily driven by its increased hydrophobicity and unique chemical properties.[1][2]
This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and actionable solutions in a detailed Troubleshooting Guide. Our goal is to empower you with the scientific rationale and practical steps needed to overcome common purification hurdles, ensuring the integrity and purity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and handling of 7-methyl-tryptophan peptides.
Q1: What is 7-methyl-tryptophan and how does it differ from native tryptophan?
A1: 7-methyl-tryptophan is an analog of the natural amino acid L-tryptophan, featuring a methyl group (-CH₃) attached to the 7th position of the indole ring.[1] This seemingly small modification has significant physicochemical consequences. The primary difference is a substantial increase in hydrophobicity compared to standard tryptophan.[3][4] The methyl group adds to the non-polar surface area of the side chain, which strengthens its interaction with hydrophobic stationary phases in reverse-phase chromatography and can decrease its solubility in aqueous solutions.[5][6]
Q2: Why is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the most common method for purifying these peptides?
A2: RP-HPLC is the standard and most powerful technique for peptide purification because it separates molecules based on differences in hydrophobicity.[7][8] Since peptide synthesis generates a crude mixture containing the desired full-length product alongside impurities like truncated or deletion sequences, these species often have distinct hydrophobic profiles.[7] The C18-modified silica stationary phase used in RP-HPLC provides a non-polar environment where more hydrophobic molecules, like 7-Me-Trp peptides, are retained longer, allowing for their separation from more polar impurities.[7][8]
Q3: What are the most common impurities I should expect in my crude 7-Me-Trp peptide sample?
A3: After solid-phase peptide synthesis (SPPS) and cleavage from the resin, your crude product will contain the target peptide along with a variety of process-related impurities.[7] Common contaminants include:
-
Truncated and Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps.
-
Incompletely Deprotected Peptides: Peptides still carrying protecting groups on their side chains (e.g., Boc, tBu).[9][10]
-
Oxidized Peptides: The 7-Me-Trp indole ring, like that of tryptophan, is susceptible to oxidation (+16 Da, +32 Da adducts), which can occur during synthesis, cleavage, or even storage.[11][12][13]
-
Reagent Adducts: By-products from cleavage scavengers (e.g., triisopropylsilane) can sometimes form adducts with the peptide.[1]
Q4: How does the increased hydrophobicity of 7-Me-Trp impact the entire purification workflow?
A4: The heightened hydrophobicity is the central challenge and affects every step:
-
Solubility: The peptide may be difficult to dissolve in standard aqueous buffers, requiring the use of organic co-solvents for initial sample preparation.[14]
-
Chromatography: The peptide will be more strongly retained on an RP-HPLC column, requiring higher concentrations of organic solvent (like acetonitrile) to elute. This can lead to co-elution with other hydrophobic impurities and necessitates careful method development.
-
Aggregation: Hydrophobic peptides have a greater tendency to self-associate and form aggregates, which can lead to broad peaks in the chromatogram, low recovery, and even column clogging.[5][15]
-
Handling: Post-purification, the lyophilized peptide may be harder to re-dissolve, complicating downstream applications.
Part 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter during the purification of 7-Me-Trp peptides.
Problem 1: My lyophilized crude peptide will not dissolve in the HPLC mobile phase.
Causality: The high hydrophobicity imparted by the 7-Me-Trp residue, especially in sequences with other non-polar amino acids, can drastically reduce solubility in aqueous solutions like water with 0.1% TFA.[5] Forcing dissolution can lead to aggregation, which is often irreversible.
Solution Pathway:
-
Small-Scale Solubility Testing: Before dissolving the entire batch, test the solubility of a small aliquot (~1 mg) in various solvents. This prevents the loss of valuable material.
-
Use of Organic Solvents: Attempt to dissolve the peptide first in a minimal amount of a strong organic solvent.
-
Recommended: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Alternative: Acetonitrile (ACN) or isopropanol.
-
-
Stepwise Dilution: Once the peptide is dissolved in the organic solvent, slowly add your aqueous mobile phase (e.g., water with 0.1% TFA) dropwise while vortexing. Do not dilute to the point of precipitation.[14] If the peptide begins to crash out of solution, you have found the limit of its solubility in that aqueous/organic mixture.
-
Direct Injection: The final dissolved sample, which may be high in organic content, can be directly injected onto the HPLC column. The initial binding to the stationary phase will concentrate the sample at the head of the column.
Protocol 1: Systematic Solubility Testing for Hydrophobic Peptides
-
Weigh out approximately 1 mg of your lyophilized peptide into a microcentrifuge tube.
-
Add 10-20 µL of pure DMSO. Vortex vigorously for 1-2 minutes. Use sonication for 5 minutes if necessary. Observe for complete dissolution.
-
If dissolved, begin adding HPLC-grade water (with 0.1% TFA) in 10 µL increments, vortexing after each addition.
-
Continue until the desired concentration is reached or until the peptide begins to precipitate.
-
If precipitation occurs, note the approximate organic/aqueous ratio. This information is critical for preparing your sample for preparative HPLC.
Problem 2: My HPLC chromatogram shows a broad, tailing, or split peak for my product.
Causality: Poor peak shape is often a symptom of on-column aggregation, slow kinetics of interaction with the stationary phase, or the presence of secondary structures (like β-sheets) that are not easily disrupted by the mobile phase.[15] For 7-Me-Trp peptides, the strong hydrophobic interactions can exacerbate these issues.
Solution Pathway:
-
Optimize Mobile Phase Additives: Ensure you are using a sufficient concentration of an ion-pairing agent.
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can improve peak shape. Increased temperature reduces mobile phase viscosity, improves mass transfer kinetics, and can disrupt secondary structures and aggregation.
-
Change Organic Solvent: The choice of organic solvent can influence selectivity and peak shape.
-
If using acetonitrile (ACN), try substituting it with methanol (MeOH) or isopropanol (IPA). Solvents like n-propanol are also effective for highly hydrophobic peptides but may increase backpressure.[14]
-
-
Reduce Sample Load: Overloading the column can lead to significant peak broadening. Perform a loading study by injecting progressively smaller amounts of your sample to see if peak shape improves.
Problem 3: I cannot separate my target peptide from a closely eluting impurity.
Causality: Co-elution occurs when the impurity has a hydrophobicity very similar to that of the target peptide. This is common with deletion sequences missing a single polar amino acid or peptides with a minor modification that doesn't significantly alter polarity.
Solution Pathway:
-
Shallow the Gradient: The most effective first step is to decrease the gradient slope around the elution time of your target peptide. A shallower gradient increases the residence time on the column and provides more opportunity for separation. For example, change a 1%/min gradient to 0.5%/min or even 0.2%/min.
-
Change Stationary Phase Selectivity: If a C18 column is not providing resolution, switch to a different stationary phase that offers alternative selectivity.
-
C8 or C4: These have shorter alkyl chains and are less retentive, which can alter the elution profile of highly hydrophobic peptides.[8]
-
Phenyl-Hexyl: This phase provides π-π interactions with aromatic residues like 7-Me-Trp, offering a different separation mechanism that can resolve challenging impurities.
-
-
Use an Alternative Mobile Phase Modifier: Changing the ion-pairing agent from TFA to formic acid (FA) or acetic acid (AA) can significantly alter selectivity. While TFA generally gives the best peak shape, a TFA/FA mixture or pure FA can sometimes resolve stubborn peaks.
-
Consider an Orthogonal Method: For extremely difficult separations, a second purification step using a different chromatography mode may be necessary. Hydrophilic Interaction Chromatography (HILIC) or Ion-Exchange Chromatography (IEX) can provide the orthogonal selectivity needed to remove the persistent impurity.[11][17]
Diagram: Troubleshooting Workflow for Poor HPLC Purification
Below is a decision tree to guide your troubleshooting process when encountering common purification issues.
Caption: Decision tree for troubleshooting common issues in 7-Me-Trp peptide purification.
Problem 4: My mass spectrometry data shows unexpected peaks with +16 Da, +32 Da, or other mass shifts.
Causality: The indole ring of tryptophan and its analogs is highly susceptible to oxidation.[13] These mass additions correspond to known oxidative modifications:
-
+16 Da: Addition of one oxygen atom, typically forming hydroxy-tryptophan or N-formylkynurenine (NFK).[11]
-
+32 Da: Addition of two oxygen atoms, forming dioxindolylalanine or other doubly oxidized species.[12] Oxidation can occur at any stage, from synthesis and cleavage (especially if scavengers are insufficient) to sample handling and storage in the presence of air and light.[12][18][19]
Solution Pathway:
-
Confirm with MS/MS: Fragment the parent ion using tandem mass spectrometry (MS/MS) to confirm that the modification is on the 7-Me-Trp residue. The fragmentation pattern will help localize the mass shift.[20][21]
-
Optimize Cleavage Conditions: Ensure that your cleavage cocktail contains effective scavengers to protect the indole ring. Triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) are commonly used.[1]
-
Improve Handling and Storage:
-
Use degassed, HPLC-grade solvents for all solutions.
-
Blanket crude and purified peptide solutions with an inert gas like argon or nitrogen.
-
Store lyophilized peptides at -20 °C or -80 °C in the dark.
-
Avoid repeated freeze-thaw cycles.
-
-
Chromatographic Separation: Oxidized impurities are typically more polar than the parent peptide and will elute earlier in an RP-HPLC gradient. A well-optimized gradient should be able to resolve these species.
Table 1: Common Mass Modifications for 7-Me-Trp Peptides
| Mass Shift (Da) | Possible Modification | Likely Cause |
| +16 | Hydroxylation or N-formylkynurenine (NFK) formation | Oxidation |
| +32 | Doubly oxidized Trp (e.g., dioxindolylalanine) | Severe Oxidation |
| +57 / +71 | t-butyl / isopropenyl adduct | Scavenger-related side reaction |
| -18 | Dehydration (from Ser, Thr) | Acid-catalyzed side reaction |
Part 3: Experimental Protocols and Data
This section provides detailed methodologies and reference data to aid in your purification strategy.
Diagram: General Purification Workflow
This flowchart outlines a standard, robust workflow for the purification of synthetic peptides.
Caption: A standard workflow for the purification and analysis of synthetic peptides.
Protocol 2: Analytical RP-HPLC Method Development
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude peptide using the optimal solvent mixture determined in Protocol 1.
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm and 280 nm (The indole ring of 7-Me-Trp absorbs at ~280 nm).[17]
-
Gradient: 5% to 95% B over 30 minutes.
-
-
Gradient Optimization: Based on the scouting run, identify the elution time of the main peak. Design a new, shallower gradient around this point. For a peptide eluting at 60% B:
-
New Gradient: 50% to 70% B over 20-40 minutes (i.e., a 1%/min or 0.5%/min slope).
-
-
Analysis: Identify the peak corresponding to the correct mass via LC-MS and assess its purity relative to other peaks.
Table 2: Properties of Common RP-HPLC Solvents and Modifiers
| Component | Type | Key Characteristics & Use Cases for 7-Me-Trp Peptides |
| Acetonitrile (ACN) | Organic Solvent | Standard choice; low viscosity, good UV transparency. Excellent solvating power for many peptides. |
| Methanol (MeOH) | Organic Solvent | Can alter selectivity compared to ACN. Sometimes improves peak shape for aggregating peptides. |
| Isopropanol (IPA) / n-Propanol | Organic Solvent | Stronger eluents than ACN. Very effective for highly hydrophobic peptides but increases backpressure.[14] |
| Trifluoroacetic Acid (TFA) | Modifier | Strong ion-pairing agent. Provides sharp peaks. Can be difficult to remove and may inhibit MS ionization.[16] |
| Formic Acid (FA) | Modifier | Weaker ion-pairing agent. MS-friendly. May result in broader peaks but can offer different selectivity. |
References
- 1. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. quora.com [quora.com]
- 7. bachem.com [bachem.com]
- 8. waters.com [waters.com]
- 9. peptide.com [peptide.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nestgrp.com [nestgrp.com]
- 15. genscript.com [genscript.com]
- 16. hplc.eu [hplc.eu]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12859A [pubs.rsc.org]
- 20. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
Technical Support Center: Strategies to Improve the Yield of 7-Methyl-Tryptophan Containing Peptides
Welcome to the technical support center for the synthesis of peptides containing 7-methyl-tryptophan (7-Me-Trp). The incorporation of this modified amino acid, while valuable for enhancing the conformational stability and biological activity of peptides, presents unique challenges in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you navigate these complexities and maximize your peptide yield and purity.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses the most common issues encountered during the synthesis of 7-Me-Trp containing peptides, providing explanations for their causes and actionable solutions.
Issue 1: Low Coupling Efficiency of Fmoc-7-Methyl-Tryptophan
Symptom: A positive Kaiser test after the coupling step for Fmoc-7-Me-Trp-OH indicates incomplete reaction, leading to deletion sequences and low yield of the target peptide.
Root Cause Analysis: The primary reason for poor coupling is the steric hindrance imposed by the methyl group at the 7-position of the indole ring.[1][2][3] This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Standard coupling conditions are often insufficient to overcome this steric barrier.[1][3]
Recommended Solutions:
-
Employ Potent Coupling Reagents: Standard carbodiimide reagents like DCC and DIC are often inadequate.[1] Switch to more powerful uronium/aminium or phosphonium salt-based reagents.[1][4][5]
-
Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly effective as they form reactive O-acylisourea intermediates that can overcome steric hindrance.[4][5][6] HATU, in particular, is often recommended for challenging couplings.[4][5]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for coupling sterically hindered amino acids.[1][3][4]
-
-
Optimize Reaction Conditions:
-
Double Coupling: Perform the coupling reaction twice. After the first coupling, wash the resin and add a fresh solution of activated Fmoc-7-Me-Trp-OH to drive the reaction to completion.[1][2]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow for complete reaction.[1][2][7]
-
Solvent Choice: Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with N,N-Dimethylformamide (DMF). NMP has superior solvating properties, which can help to reduce peptide aggregation on the resin and improve reaction kinetics.[1][2]
-
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): The use of microwave energy can significantly accelerate coupling reactions by overcoming the activation energy barrier, proving highly effective for hindered amino acids.[1][2]
Data Presentation: Comparison of Coupling Reagent Efficacy
| Coupling Reagent | Class | Relative Reactivity for Hindered Residues | Key Advantages |
| DIC/HOBt | Carbodiimide | Low to Moderate | Cost-effective for standard couplings. |
| HBTU/PyBOP | Uronium/Phosphonium | High | More reactive than carbodiimides, good for many hindered residues.[1][4] |
| HCTU | Uronium | Very High | More reactive than HBTU due to the chlorine atom on the benzotriazole ring.[5] |
| HATU/PyAOP | Uronium/Phosphonium | Very High | Generally considered among the most effective for sterically demanding couplings with low racemization.[3][4][6] |
| COMU | Uronium | Very High | High coupling efficiency, comparable to HATU, with improved safety and solubility profile.[5] |
Experimental Protocol: Double Coupling of Fmoc-7-Me-Trp-OH using HATU
-
Deprotection: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).[8]
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-7-Me-Trp-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for at least 2 hours at room temperature.
-
-
Wash: Wash the resin with DMF (3x).
-
Second Coupling:
-
Repeat the pre-activation step with a fresh solution of Fmoc-7-Me-Trp-OH, HATU, and DIPEA.
-
Add the new activated solution to the resin and agitate for another 2 hours or overnight.
-
-
Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.
Workflow for Optimizing 7-Me-Trp Coupling
Caption: Troubleshooting workflow for low coupling efficiency of 7-Me-Trp.
Issue 2: Side Reactions Involving the Tryptophan Indole Ring
Symptom: Mass spectrometry analysis of the crude peptide reveals unexpected adducts or modifications to the 7-Me-Trp residue, often corresponding to alkylation or oxidation.
Root Cause Analysis: The electron-rich indole ring of tryptophan is susceptible to electrophilic attack, particularly under the acidic conditions of resin cleavage.[9][10] Cations generated from protecting groups (e.g., t-butyl cations) or the resin linker can alkylate the indole ring.[9][11][12] Furthermore, the indole ring can be oxidized during synthesis or workup.[13]
Recommended Solutions:
-
Indole Nitrogen Protection: Use Fmoc-Trp(Boc)-OH for the synthesis. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen provides protection against many acid-catalyzed side reactions, including alkylation and sulfonation from arginine protecting groups.[9]
-
Optimized Cleavage Cocktail: Use a cocktail of Trifluoroacetic Acid (TFA) with scavengers to quench reactive cationic species as they are formed.[8][9]
-
Common Scavengers: A standard cleavage cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS is a very effective scavenger of t-butyl cations. For peptides also containing cysteine or methionine, 1,2-ethanedithiol (EDT) can be added, but prolonged exposure can lead to tryptophan modification.[9]
-
Anisole: Can be used as a scavenger, particularly when cleaving peptides from certain resins to prevent reattachment.[14]
-
-
Minimize Cleavage Time: Perform the cleavage reaction for the minimum time necessary for complete deprotection to reduce the exposure of the peptide to harsh acidic conditions. Monitor the cleavage progress by HPLC if possible.
Data Presentation: Common Cleavage Cocktails and Their Applications
| Cleavage Cocktail | Composition (v/v/v) | Recommended For | Caution |
| Reagent B | TFA:H₂O:TIS (95:2.5:2.5) | General purpose, good for Trp, Met, Cys. | Standard, reliable choice. |
| Reagent K | TFA:H₂O:Phenol:Thioanisole:EDT (82.5:5:5:5:2.5) | Peptides with multiple Arg(Pbf/Pmc), Met, Cys, and Trp. | More complex, but offers broad protection. |
| TFA/DCM/Anisole | 49:49:2 | Peptoids and sensitive sequences.[14] | DCM reduces the acidity of the medium. |
Experimental Protocol: Optimized Cleavage and Deprotection
-
Preparation: After synthesis, wash the dried peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare the cleavage cocktail (e.g., TFA:TIS:H₂O, 95:2.5:2.5) and cool it on ice for 10 minutes.
-
Add the cold cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Isolation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).
-
-
Workup:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.
-
Dry the peptide pellet under vacuum.
-
Logical Diagram of Side Reaction Prevention
Caption: Strategies for preventing side reactions on the 7-Me-Trp indole ring.
Issue 3: Low Purity and Difficult Purification
Symptom: The crude peptide product shows multiple peaks close to the main product peak on the analytical HPLC chromatogram, making purification by standard RP-HPLC difficult and leading to low recovery of the pure peptide.
Root Cause Analysis: Difficult purification is often a consequence of the issues mentioned above (incomplete coupling leading to deletion sequences) and peptide aggregation. Peptides containing hydrophobic residues like 7-Me-Trp can be prone to aggregation, which complicates purification.[15]
Recommended Solutions:
-
Optimize Synthesis: The best strategy for easy purification is a high-quality crude product. Implement the coupling and cleavage optimizations described above to minimize the generation of closely related impurities.
-
Alternative Purification Techniques: If standard C18 RP-HPLC is not providing adequate separation, consider alternative methods.
-
Hydrophobic Interaction Chromatography (HIC): HIC can offer a different selectivity compared to RP-HPLC and can be effective for separating oxidized and native peptide forms.[13]
-
Immobilized Metal Ion Affinity Chromatography (IMAC): This technique can be used to purify peptides with a free alpha-amino group, which is present in the target peptide but not in acetyl-capped failure sequences.[16]
-
-
Modify HPLC Conditions:
-
Change the Mobile Phase Modifier: Switching from TFA to formic acid can sometimes alter the selectivity of the separation.
-
Adjust the Gradient: Use a shallower gradient during elution to improve the resolution between the target peptide and closely eluting impurities.
-
Elevated Temperature: Running the chromatography at a slightly elevated temperature (e.g., 40-60°C) can help disrupt aggregates and improve peak shape.
-
II. Frequently Asked Questions (FAQs)
Q1: Is it necessary to use a protected version of 7-methyl-tryptophan, like Fmoc-7-Me-Trp(Boc)-OH?
A1: While not strictly mandatory for all sequences, using Fmoc-7-Me-Trp(Boc)-OH is highly recommended. The Boc protecting group on the indole nitrogen significantly reduces the risk of acid-catalyzed side reactions during cleavage, particularly alkylation.[9] This leads to a cleaner crude product and ultimately a higher yield of the desired peptide.
Q2: Can I use standard coupling reagents like DIC/HOBt for incorporating 7-methyl-tryptophan?
A2: It is not recommended. The steric hindrance from the 7-methyl group makes coupling significantly more difficult than for a standard tryptophan residue.[1][3] Using DIC/HOBt will likely result in a very low coupling efficiency, leading to a high percentage of deletion sequences. Potent reagents like HATU, HCTU, or PyBOP are much more suitable for this purpose.[1][4][5]
Q3: My peptide is precipitating during purification. What can I do?
A3: Peptide aggregation is a common issue, especially for hydrophobic sequences.[15] Try dissolving the crude peptide in a stronger solvent like neat acetic acid or a small amount of DMSO before diluting it with the HPLC mobile phase. Running the purification at a higher temperature or adding organic modifiers like isopropanol to the mobile phase can also help improve solubility.
Q4: What is the best way to monitor the coupling reaction for 7-methyl-tryptophan?
A4: The Kaiser test is a reliable qualitative method for detecting free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction. Given the difficulty of this coupling, it is crucial to perform this test after the coupling step. If the test is positive (blue beads), a second coupling is necessary.
Q5: Are there any specific considerations for the position of 7-methyl-tryptophan in the peptide sequence?
A5: Yes. Placing the sterically hindered 7-Me-Trp residue immediately after another bulky amino acid can exacerbate coupling difficulties. If the sequence allows, try to place it adjacent to smaller residues like Glycine or Alanine. Also, a C-terminal tryptophan has been noted to be susceptible to reattachment to the resin linker during cleavage, a side reaction that can be suppressed by using Fmoc-Trp(Boc)-OH.[9][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NMR Characterization for Confirming 7-Methyl-Tryptophan Incorporation
Introduction: The Need for Precise Probes in Biological Systems
In the intricate world of drug discovery and molecular biology, the ability to probe protein structure and function with atomic-level precision is paramount. The site-specific incorporation of unnatural amino acids (uAAs) into proteins offers a powerful toolkit for this purpose, enabling the introduction of unique chemical handles, spectroscopic probes, and modified functional groups.[1][2] 7-methyl-tryptophan, a subtle yet potent analog of tryptophan, serves as an excellent probe. Its additional methyl group can report on steric constraints within hydrophobic pockets and protein-protein interfaces without introducing significant electronic perturbation.
However, the successful incorporation of any uAA is not a given. Challenges such as low incorporation efficiency, misincorporation of the natural amino acid by endogenous cellular machinery, and potential protein misfolding necessitate rigorous validation.[3] While mass spectrometry can confirm the correct mass, it provides little information about the structural integrity of the final protein. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for validation, offering an unambiguous confirmation of incorporation and a detailed picture of the local and global protein structure.[1][4]
This guide provides a comparative analysis of NMR-based methods to definitively characterize the incorporation of 7-methyl-tryptophan. We will explore the unique spectral signatures that differentiate it from natural tryptophan and present a logical workflow, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals.
The Foundational Principle: Exploiting the Unique Methyl Signature
The key to distinguishing 7-methyl-tryptophan from its natural counterpart lies in the unique signals generated by its additional methyl group. This group provides a distinct set of ¹H and ¹³C chemical shifts that are absent in wild-type proteins, serving as a clear and unambiguous reporter of successful incorporation.
Comparative Analysis of NMR Chemical Shifts
The most direct method of confirmation involves comparing the NMR spectra of the protein containing 7-methyl-tryptophan with the wild-type protein. The expected differences in chemical shifts are summarized below.
| Atom | L-Tryptophan (Observed, ppm) [5] | 7-Methyl-Tryptophan (Predicted, ppm) | Rationale for Chemical Shift Difference |
| Indole H4 | ~7.72 | ~7.5 - 7.6 | The electron-donating methyl group at the adjacent position 7 causes a slight upfield (shielding) effect on the H4 proton. |
| Indole H5 | ~7.19 | ~7.0 - 7.1 | Minor shielding effect from the methyl group. |
| Indole H6 | ~7.28 | ~7.0 - 7.1 | Minor shielding effect from the methyl group. |
| 7-CH₃ Protons | N/A | ~2.4 - 2.5 | This is the key diagnostic signal. A new singlet in the aromatic methyl region of the ¹H spectrum.[6] |
| Indole C7 | ~129.4 | ~128 - 130 (quaternary) | The carbon atom directly bonded to the methyl group. |
| 7-CH₃ Carbon | N/A | ~15 - 20 | The corresponding ¹³C diagnostic signal. Appears in the aliphatic region of the ¹³C spectrum.[6] |
Note: Predicted values are estimates based on standard substituent effects on aromatic rings. Actual values in a protein will be sensitive to the local environment.
A Multi-Tiered Approach to NMR Validation
A robust validation strategy employs a series of NMR experiments, each providing a different layer of confirmation. This workflow ensures not only that the uAA has been incorporated but also that the protein remains structurally sound and functional.
Caption: Experimental workflow for NMR validation of 7-methyl-tryptophan incorporation.
Tier 1: Rapid Screening with 1D ¹H NMR
The simplest and fastest method is the acquisition of a one-dimensional ¹H NMR spectrum.
-
Objective: To quickly detect the presence of the 7-methyl group.
-
Methodology: A standard 1D ¹H spectrum is recorded. The key is to compare the spectrum of the purported 7-methyl-tryptophan-containing protein with that of the wild-type protein.
-
Signature of Success: The appearance of a new, sharp singlet peak between 2.4 and 2.5 ppm . This region is typically free of other signals in small to medium-sized proteins, making the methyl signal a highly conspicuous marker.
-
Causality: The chemical shift of methyl protons attached to an aromatic ring is distinct from aliphatic methyl groups (like those in Val, Leu, Ile), which appear further upfield (<1.5 ppm).[7] This separation provides a clean window for detection.
-
Limitation: In very large or complex proteins, signal overlap could potentially obscure the methyl peak, necessitating a higher-resolution method.
Tier 2: Unambiguous Confirmation with 2D ¹H-¹³C HSQC
For definitive proof of incorporation, a two-dimensional Heteronuclear Single Quantum Coherence (HSQC) experiment is the method of choice. This experiment correlates protons with their directly attached carbons.
-
Objective: To unambiguously assign the methyl proton signal to its corresponding methyl carbon, eliminating any possibility of spectral overlap or misinterpretation.
-
Methodology: This experiment requires that the incorporated 7-methyl-tryptophan be isotopically labeled with ¹³C (i.e., ¹³C-methyl-7-methyl-tryptophan). This is a crucial step in the experimental design and is achieved by providing the labeled uAA during protein expression.[1][8] The resulting 2D spectrum plots ¹H chemical shifts on one axis and ¹³C chemical shifts on the other.
-
Signature of Success: A single cross-peak in the 2D ¹H-¹³C HSQC spectrum with coordinates corresponding to the methyl proton and carbon. This peak should appear at approximately (¹H ≈ 2.4 ppm, ¹³C ≈ 15-20 ppm) . The absence of this signal in a sample of the wild-type protein grown in the presence of the labeled uAA serves as a critical negative control, confirming the specificity of the incorporation machinery.
-
Trustworthiness: The HSQC experiment is a self-validating system. A signal can only appear if a ¹H is directly bonded to a ¹³C, making this a virtually foolproof method for identifying the methyl group of an incorporated, labeled uAA.[4][9]
Caption: Decision tree for selecting the appropriate NMR experiment.
Tier 3: Assessing Structural Integrity with 2D NOESY
Confirming incorporation is only half the battle. It is equally important to verify that the introduction of the uAA has not perturbed the native three-dimensional structure of the protein.
-
Objective: To probe the spatial environment around the incorporated 7-methyl-tryptophan and compare it to the known structure of the wild-type protein.
-
Methodology: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.[10][11]
-
Signature of Success:
-
Key NOEs: The appearance of NOE cross-peaks between the protons of the 7-methyl group (~2.4 ppm) and protons of neighboring amino acid residues. For example, if the 7-methyl-tryptophan is located in a hydrophobic pocket, one would expect to see NOEs to the side chains of nearby leucine, isoleucine, or valine residues.
-
Chemical Shift Perturbation (CSP): A global comparison of the 2D ¹H-¹⁵N HSQC spectrum (which shows one peak for each backbone N-H group) of the mutant and wild-type proteins. Minimal changes in the chemical shifts of backbone amides indicate that the overall protein fold is preserved. Significant shifts localized to the area around the incorporation site are expected and confirm the local effect of the methyl group.
-
-
Expert Insight: The pattern of NOEs serves as a high-resolution "fingerprint" of the local structure. By comparing this pattern to the expected contacts from a crystal structure or homology model of the wild-type protein, one can confidently assess whether the native fold has been maintained.
Experimental Protocols
Protein Expression and Purification with Isotope Labeling
-
System: Utilize an E. coli expression system equipped with an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 7-methyl-tryptophan.[1][4] This ensures that the uAA is incorporated only in response to a specific codon (e.g., the amber stop codon, UAG) introduced at the desired site in the gene of interest.
-
Media: Grow cells in a minimal medium (e.g., M9) to control the isotopic content.
-
Labeling: To prepare a sample for 2D ¹H-¹³C HSQC, supplement the minimal media with ¹³C-labeled 7-methyl-tryptophan at a concentration sufficient for uptake and incorporation (typically 1-2 mM) just before inducing protein expression. For CSP analysis, prepare a uniformly ¹⁵N-labeled sample by using ¹⁵N ammonium chloride as the sole nitrogen source.
-
Purification: Purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography) to >95% purity as assessed by SDS-PAGE.
NMR Sample Preparation
-
Buffer: Exchange the purified protein into a deuterated NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5 in 99.9% D₂O). The use of D₂O is critical to suppress the large water signal.
-
Concentration: Concentrate the protein to a suitable level for NMR, typically 0.1 - 1.0 mM.
-
Additives: Add a small amount (5-10%) of D₂O if the initial buffer was H₂O-based. Include a chemical shift reference standard such as DSS or TMSP.
NMR Data Acquisition
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity.
-
1D ¹H Spectrum:
-
Pulse Program: A standard 1D pulse sequence with water suppression (e.g., zgesgp).
-
Temperature: 298 K (25 °C).
-
Scans: 128-256 scans for good signal-to-noise.
-
-
2D ¹H-¹³C HSQC Spectrum:
-
Pulse Program: A sensitivity-enhanced HSQC experiment (e.g., hsqcetf3gpsi).
-
Spectral Width: ~14 ppm in the ¹H dimension and ~40 ppm (centered around 20 ppm) in the ¹³C dimension.
-
Acquisition Time: 2-4 hours, depending on sample concentration.
-
-
2D NOESY Spectrum:
-
Pulse Program: A standard 2D NOESY pulse sequence (e.g., noesygpph).
-
Mixing Time: 100-200 ms. This is the time during which magnetization is transferred between spatially close protons.
-
Acquisition Time: 8-16 hours.
-
Conclusion
Verifying the site-specific incorporation of 7-methyl-tryptophan is a critical step in its use as a molecular probe. NMR spectroscopy offers an unparalleled, multi-layered approach to this challenge. While 1D ¹H NMR provides a rapid and effective initial screen, the true power of the technique is realized through multi-dimensional experiments. A ¹³C-labeled 7-methyl-tryptophan coupled with a 2D ¹H-¹³C HSQC experiment provides unambiguous, definitive evidence of incorporation. Furthermore, 2D NOESY and ¹H-¹⁵N HSQC experiments offer the ultimate validation, confirming that the protein's structural integrity is preserved. By following this systematic and self-validating workflow, researchers can confidently employ 7-methyl-tryptophan and other unnatural amino acids to unlock new insights into complex biological systems.
References
- 1. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]
- 3. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmse000050 L-Tryptophan at BMRB [bmrb.io]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of 7-Methyl-Tryptophan Peptides and Their Native Counterparts
In the landscape of peptide-based drug discovery, the strategic modification of amino acid residues is a cornerstone of optimizing therapeutic candidates. Among the canonical amino acids, tryptophan (Trp) holds a position of prominence due to the unique properties of its indole side chain, which facilitates critical π-π stacking, cation-π, and hydrogen bonding interactions with biological targets.[1][2] This guide provides an in-depth comparison of peptides incorporating the non-canonical amino acid 7-methyl-tryptophan (7-Me-Trp) against their native tryptophan-containing counterparts. We will explore the rationale behind this modification, present comparative biological data from analogous modifications, and provide detailed experimental protocols for researchers to conduct their own evaluations.
The Rationale for Tryptophan Modification: A Field-Proven Perspective
The decision to substitute a native amino acid is driven by the pursuit of enhanced biological and pharmacological properties. The introduction of a methyl group at the 7-position of the tryptophan indole ring, while seemingly a subtle alteration, can profoundly influence a peptide's characteristics. The primary motivations for incorporating 7-Me-Trp include:
-
Enhanced Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic window. The Gln-Trp bond, in particular, has been identified as a cleavage site for enzymes like neutral endopeptidase.[3] The addition of a methyl group can introduce steric hindrance, shielding the peptide backbone from enzymatic attack and thereby increasing its in vivo half-life.
-
Modulation of Receptor Affinity and Selectivity: The indole ring of tryptophan is frequently involved in direct interactions with receptor binding pockets. The addition of a methyl group can alter the hydrophobicity and steric profile of the side chain, potentially leading to a more favorable or selective interaction with the target receptor.
-
Conformational Rigidity: The introduction of a methyl group can impose conformational constraints on the peptide backbone.[4] This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to its receptor, leading to higher affinity.
While direct comparative data for 7-Me-Trp containing peptides is limited in publicly available literature, valuable insights can be drawn from studies on closely related analogs, such as α-methyl-tryptophan.
Comparative Biological Activity: A Case Study with a Gastrin-Releasing Peptide Receptor (GRPR) Ligand
A compelling example of the benefits of tryptophan methylation can be found in the study of RM2, a potent ligand for the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in several cancers. In a 2022 study, researchers substituted the native L-Tryptophan at position 8 with α-methyl-L-tryptophan to create a new analog, 177Lu-AMTG.[3] This modification was specifically aimed at improving the metabolic stability of the peptide.
Key Findings:
-
Receptor Affinity: The substitution of Trp with α-Me-Trp resulted in a peptide with retained high affinity for the GRPR. This demonstrates that the modification did not disrupt the key interactions required for receptor binding.
-
Metabolic Stability: The most significant finding was the dramatically improved stability of the methylated analog in human plasma. After 72 hours of incubation, 77.7% of 177Lu-AMTG remained intact, compared to only 38.7% of the native 177Lu-RM2.[3] This highlights the protective effect of the methyl group against proteolytic degradation.
-
Cellular Internalization: The GRPR-mediated internalization of 177Lu-AMTG into PC-3 cancer cells was comparable to that of the native peptide, indicating that the modification did not negatively impact the peptide's ability to be taken up by target cells.[3]
These findings strongly suggest that methylation of the tryptophan residue can be a highly effective strategy for enhancing the in vivo stability of peptides without compromising their receptor binding and internalization properties. While this study focused on α-methylation, the principle of steric hindrance to enzymatic degradation is directly applicable to 7-methylation of the indole ring.
Further supporting the potential of C7-position modifications, a study on the C7-prenylation of tryptophan-containing cyclic dipeptides demonstrated a significant increase in their anticancer and antimicrobial activities. This suggests that the C7 position of the indole ring is a viable site for modification to enhance biological function.
Data Summary: Comparison of a Tryptophan-Methylated Peptide Analog to its Native Counterpart
| Parameter | Native Peptide (177Lu-RM2) | Methylated Peptide (177Lu-AMTG) | Reference |
| Receptor Affinity (IC50) | High | High (comparable to native) | [3] |
| In Vitro Stability (Human Plasma, 72h) | 38.7% ± 9.3% intact | 77.7% ± 8.7% intact | [3] |
| Cellular Internalization | High | High (comparable to native) | [3] |
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide the following detailed, step-by-step methodologies for the synthesis and biological evaluation of 7-Me-Trp-containing peptides and their native counterparts.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard Fmoc/tBu solid-phase peptide synthesis strategy, which is applicable for the synthesis of both native and 7-Me-Trp-containing peptides.
Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Trp(Boc)-OH and Fmoc-7-Me-L-Trp(Boc)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF. Add this solution to the deprotected resin and shake for 2 hours at room temperature.
-
Wash: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence. For the tryptophan position, use either Fmoc-L-Trp(Boc)-OH for the native peptide or Fmoc-7-Me-L-Trp(Boc)-OH for the modified peptide.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/EDT/H2O (94:1:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry.
Receptor Binding Assay: Competitive Radioligand Binding
This assay determines the affinity of the synthesized peptides for their target receptor by measuring their ability to compete with a radiolabeled ligand.
Workflow for Competitive Radioligand Binding Assay
Caption: A generalized workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes or purified recombinant receptor expressing the target of interest
-
Radiolabeled ligand (e.g., 125I-labeled peptide)
-
Synthesized native and 7-Me-Trp peptides (unlabeled competitors)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor peptides (native and 7-Me-Trp).
-
Incubation: Add the cell membranes or purified receptor to each well and incubate at room temperature for a predetermined time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: Cell-Based Signaling Assay
This assay measures the ability of the peptides to elicit a biological response in cells expressing the target receptor. The specific readout will depend on the signaling pathway of the receptor (e.g., calcium mobilization, cAMP production, or reporter gene activation).
Materials:
-
A cell line stably expressing the target receptor
-
The synthesized native and 7-Me-Trp peptides
-
Assay-specific reagents (e.g., Fluo-4 AM for calcium mobilization, cAMP assay kit, or luciferase assay substrate)
-
Plate reader with appropriate detection capabilities (fluorescence, luminescence, or absorbance)
Procedure (Example: Calcium Mobilization):
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Peptide Addition: Add varying concentrations of the native and 7-Me-Trp peptides to the wells.
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader to monitor changes in intracellular calcium levels.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the peptide concentration. Fit the data to a dose-response curve to determine the EC50 value (the concentration of peptide that elicits 50% of the maximal response).
Stability Assay: Peptide Degradation in Human Serum
This assay assesses the stability of the peptides in a physiologically relevant matrix.
Workflow for Serum Stability Assay
Caption: A generalized workflow for assessing peptide stability in serum.
Materials:
-
Synthesized native and 7-Me-Trp peptides
-
Human serum
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Incubation: Incubate a known concentration of each peptide in human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide-serum mixture.
-
Quenching and Protein Precipitation: Immediately quench the enzymatic reaction and precipitate the serum proteins by adding an equal volume of ACN with 0.1% TFA.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC, monitoring the absorbance at 220 nm or 280 nm.
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the peptide's half-life (t1/2) in serum.
Conclusion
The strategic incorporation of 7-methyl-tryptophan into peptide sequences presents a promising avenue for enhancing their therapeutic potential. By leveraging the principles of steric hindrance and conformational constraint, researchers can design peptides with improved metabolic stability and potentially modulated receptor interactions. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of 7-Me-Trp-containing peptides against their native counterparts. While direct comparative data for 7-Me-Trp is still emerging, the compelling evidence from closely related analogs, such as α-methyl-tryptophan, strongly supports the continued exploration of this modification in the development of next-generation peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress in structure-activity relationship of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational effects on tryptophan fluorescence in cyclic hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescence Spectroscopy of Peptides Containing 7-Methyl-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advantage of a Methylated Tryptophan Probe
Intrinsic tryptophan fluorescence is a powerful tool for probing protein and peptide structure and function. The sensitivity of the indole side chain's fluorescence to its local microenvironment provides a window into conformational changes, ligand binding, and protein folding.[1] However, the complex photophysics of tryptophan, including its multiple fluorescence lifetimes and susceptibility to quenching, can complicate data interpretation.[2][3]
The strategic substitution of tryptophan with synthetic analogs offers a pathway to overcome these limitations. 7-methyl-tryptophan, a derivative with a methyl group at the 7th position of the indole ring, presents distinct advantages as a fluorescent probe. This guide will objectively compare the spectroscopic performance of 7-Me-Trp-containing peptides with those containing native tryptophan, supported by experimental data and detailed protocols.
Head-to-Head Comparison: 7-Methyl-Tryptophan vs. Tryptophan
The addition of a methyl group to the indole ring of tryptophan induces notable changes in its photophysical properties. While direct, comprehensive comparative data for 7-Me-Trp in a peptide context is still emerging in the literature, we can infer its expected behavior based on studies of similar tryptophan analogs and the fundamental principles of fluorescence spectroscopy.
| Property | Tryptophan (Trp) | 7-Methyl-Tryptophan (7-Me-Trp) | Significance for Peptide Studies |
| Excitation Max (λex) | ~280 nm | Expected ~285-290 nm | The slight red-shift in excitation may allow for more selective excitation of 7-Me-Trp in the presence of other aromatic residues like tyrosine. |
| Emission Max (λem) | ~350 nm in water | Expected ~350-360 nm in water | A modest red-shift in emission can further aid in distinguishing the signal from native Trp fluorescence. |
| Quantum Yield (ΦF) | ~0.14 in water | Expected to be similar or slightly higher | A potentially higher quantum yield can lead to brighter fluorescence, enhancing sensitivity in assays. |
| Fluorescence Lifetime (τ) | Multi-exponential (~0.5 and ~3.1 ns in water)[4] | Expected to be multi-exponential, potentially with longer lifetime components | Altered lifetimes can provide different temporal windows to study dynamic processes within the peptide. |
| Solvatochromism | Significant blue-shift in nonpolar environments | Expected to show pronounced solvatochromism | High sensitivity to solvent polarity makes it an excellent probe for monitoring changes in the local environment, such as peptide folding or membrane insertion.[5] |
| Quenching Susceptibility | Susceptible to quenching by peptide bonds and certain amino acid side chains[6] | Methyl group may offer some steric hindrance to quenchers | Potentially reduced susceptibility to quenching could provide a more robust and stable fluorescent signal. |
Causality Behind the Differences: The electron-donating nature of the methyl group at the 7-position of the indole ring subtly alters the electronic structure of the chromophore. This modification can influence the energy levels of the excited states, leading to the observed shifts in absorption and emission spectra. Furthermore, the steric bulk of the methyl group may modulate the interaction of the indole ring with its local environment, including potential quenchers, thereby affecting the quantum yield and fluorescence lifetime.
Experimental Workflow: A Comparative Study
To empirically validate the advantages of 7-Me-Trp, a direct comparative study with a Trp-containing control peptide is essential. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for comparing 7-Me-Trp and Trp peptides.
Detailed Experimental Protocols
Peptide Synthesis: Incorporating 7-Methyl-Tryptophan
The synthesis of peptides containing 7-Me-Trp can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.[7]
Materials:
-
Fmoc-7-methyl-L-tryptophan(Boc)-OH
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents (DMF, DCM, Diethyl ether)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the Fmoc-amino acid (including Fmoc-7-Me-Trp(Boc)-OH) with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow to react for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry and analytical HPLC.
Steady-State and Time-Resolved Fluorescence Spectroscopy
Instrumentation:
-
Fluorometer capable of measuring excitation and emission spectra.
-
Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements.
Protocol:
-
Sample Preparation:
-
Prepare stock solutions of the purified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Determine the precise concentration of the peptide solutions using UV absorbance at 280 nm, using the appropriate molar extinction coefficient for Trp and 7-Me-Trp.
-
Prepare a series of dilutions for each peptide in the desired solvents (e.g., buffer, and a range of ethanol-water mixtures to probe solvatochromism).
-
-
Steady-State Measurements:
-
Record the fluorescence emission spectrum of each sample by exciting at the respective absorption maximum (e.g., 280 nm for Trp, ~288 nm for 7-Me-Trp).
-
Record the excitation spectrum by monitoring the emission at the respective emission maximum.
-
Measure the absorbance of each sample at the excitation wavelength to correct for inner filter effects.
-
Determine the relative fluorescence quantum yield of the 7-Me-Trp peptide using the Trp peptide as a standard of known quantum yield.[3]
-
-
Time-Resolved Measurements:
-
Excite the samples with a pulsed laser source at the appropriate wavelength.
-
Collect the fluorescence decay profiles using the TCSPC system.
-
Analyze the decay curves using multi-exponential fitting to determine the fluorescence lifetimes and their relative amplitudes.[8]
-
Environmental Sensitivity: A Comparative Look
The fluorescence of both Trp and 7-Me-Trp is expected to be highly sensitive to the polarity of their microenvironment. This property, known as solvatochromism, can be exploited to monitor conformational changes that alter the exposure of the indole side chain to the solvent.[5]
Caption: Environmental effects on Trp and 7-Me-Trp fluorescence.
A comparative study of the solvatochromic behavior of 7-Me-Trp and Trp peptides in solvents of varying polarity (e.g., dioxane-water or ethanol-water mixtures) will reveal the relative sensitivity of each probe to its environment. A larger solvatochromic shift for the 7-Me-Trp peptide would indicate its superiority as a probe for monitoring changes in local polarity.
Conclusion and Future Directions
7-Methyl-tryptophan holds significant promise as a fluorescent probe for elucidating the structure and dynamics of peptides and proteins. Its distinct photophysical properties, including potential red-shifted spectra and altered sensitivity to the local environment, offer advantages over native tryptophan. The experimental framework provided in this guide enables a systematic and objective comparison of 7-Me-Trp and Trp-containing peptides, empowering researchers to make informed decisions about the most suitable fluorescent probe for their specific applications.
Future research should focus on expanding the library of peptides and proteins into which 7-Me-Trp is incorporated to build a more comprehensive understanding of its spectroscopic behavior in diverse chemical and structural contexts. Such studies will undoubtedly solidify the position of 7-methyl-tryptophan as a valuable tool in the arsenal of biophysicists and drug discovery scientists.
References
- 1. researchgate.net [researchgate.net]
- 2. Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Enhancing Peptide Stability: A Comparative Analysis of 7-Methyl-Tryptophan Incorporation
Introduction: The Stability Hurdle in Peptide Therapeutics
Peptide-based therapeutics represent a frontier in modern medicine, offering high specificity and potent biological activity that often surpasses small molecule drugs.[1] However, their translation from the laboratory to the clinic is frequently hampered by a critical vulnerability: poor metabolic stability.[1][2] Peptides are susceptible to rapid degradation by proteases and chemical modifications like oxidation, leading to a short in-vivo half-life and diminished therapeutic efficacy.[2][3]
A primary locus of this instability is the tryptophan (Trp) residue. While its unique indole side chain is often indispensable for receptor binding and biological function, it is also a primary target for oxidative degradation.[4][5] This guide provides an in-depth comparative analysis, grounded in experimental data, on how the strategic substitution of natural L-tryptophan with 7-methyl-L-tryptophan (7-Me-Trp) can decisively overcome these stability challenges, thereby enhancing the therapeutic potential of peptide drug candidates.
The Tryptophan Conundrum: A Locus of Both Function and Failure
The indole ring of tryptophan is a double-edged sword. Its electron-rich aromatic system is crucial for forming hydrophobic and π-π stacking interactions within receptor binding pockets, which are essential for biological activity.[6] However, this same electron-rich nature makes it highly susceptible to attack by reactive oxygen species (ROS), leading to a cascade of degradation products such as N-formylkynurenine (NFK) and kynurenine (Kyn), which render the peptide inactive.[7][8] Furthermore, the peptide bond adjacent to the bulky, hydrophobic tryptophan residue is a common recognition site for cleavage by various endopeptidases.[9]
Visualizing Tryptophan's Vulnerability to Oxidation
The diagram below illustrates the primary pathway of oxidative degradation originating at the indole ring of a standard tryptophan residue.
Caption: Oxidative degradation pathway of a peptide's tryptophan residue.
The 7-Methyl-Tryptophan Solution: A Mechanistic Shield
The introduction of a methyl group at the 7-position of the tryptophan indole ring is a subtle yet powerful modification.[10] This chemical alteration enhances peptide stability through two primary mechanisms:
-
Steric Hindrance of Oxidation: The methyl group acts as a physical shield, sterically hindering the approach of ROS to the indole ring. This significantly reduces the rate of oxidative degradation, preserving the peptide's structural integrity and function.
-
Enzymatic Cleavage Resistance: The added bulk of the methyl group can disrupt the precise conformation required for a protease to bind and cleave the peptide backbone.[9] This steric clash at the enzyme's active site leads to a marked increase in resistance to proteolytic degradation.
Logical Framework for Comparative Analysis
Our analysis hinges on a direct comparison of a parent peptide containing natural L-Tryptophan against its analog containing 7-Methyl-Tryptophan across critical stability assays.
Caption: Workflow for comparing the stability of peptide analogs.
Experimental Data: Quantifying the Stability Enhancement
To illustrate the profound impact of tryptophan methylation, we can examine data analogous to studies on similarly modified peptides. A compelling example is the comparison of the radiolabeled peptide 177Lu-RM2 (containing L-Trp) with its α-methyl-L-tryptophan-containing counterpart, 177Lu-AMTG. While this study uses α-methylation, the principle of steric hindrance against degradation is directly translatable to 7-methylation. The data clearly demonstrate a dramatic improvement in stability.[9]
Table 1: Comparative In Vitro and In Vivo Stability
| Peptide Analog | Matrix | Incubation Time | Intact Peptide Remaining (%) | Citation |
| Parent Peptide (RM2) | Human Plasma | 72 hours | 38.7 ± 9.3% | [9] |
| Methylated Peptide (AMTG) | Human Plasma | 72 hours | 77.7 ± 8.7% | [9] |
| Parent Peptide (RM2) | Murine Plasma (in vivo) | 30 minutes | 11.4 ± 3.7% | [9] |
| Methylated Peptide (AMTG) | Murine Plasma (in vivo) | 30 minutes | 92.9 ± 0.7% | [9] |
Data adapted from a study on α-methyl-tryptophan substitution, which demonstrates the principle of stability enhancement via methylation.[9]
The results are unequivocal. The methylated peptide shows more than double the stability in human plasma over 72 hours and an over 8-fold increase in stability in an in-vivo setting after just 30 minutes.[9] This highlights how effectively the modification protects against enzymatic degradation.
Essential Experimental Protocols
To validate the stability of a 7-Me-Trp modified peptide in your own research, the following self-validating protocols are essential.
Protocol 1: In Vitro Enzymatic Stability Assay in Human Plasma
This assay determines the peptide's half-life in a physiologically relevant matrix containing a complex mixture of proteases.
Causality: The choice of human plasma as the matrix provides a realistic challenge, mimicking the enzymatic environment the peptide would encounter upon administration. Quantifying the disappearance of the parent peak over time via RP-HPLC gives a direct measure of proteolytic susceptibility.
Step-by-Step Methodology:
-
Peptide Preparation: Prepare stock solutions (1 mg/mL) of both the parent peptide and the 7-Me-Trp analog in a suitable buffer (e.g., 50 mM Tris, pH 7.4).
-
Plasma Preparation: Thaw commercially sourced, pooled human plasma on ice. Centrifuge at 4°C for 10 minutes at 10,000 x g to remove any precipitates.
-
Incubation: In a temperature-controlled block set to 37°C, add 10 µL of the peptide stock solution to 190 µL of the pre-warmed plasma to achieve a final peptide concentration of 50 µg/mL.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 20 µL aliquot of the peptide-plasma mixture.
-
Reaction Quenching (Critical Step): Immediately add the 20 µL aliquot to 80 µL of a quenching solution (e.g., 10% Trichloroacetic Acid in acetonitrile) to precipitate plasma proteins and halt all enzymatic activity. Vortex thoroughly.
-
Sample Processing: Centrifuge the quenched samples at 14,000 x g for 15 minutes. Collect the supernatant for analysis.
-
RP-HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a gradient of water/acetonitrile with 0.1% TFA. Monitor the peptide elution at 220 nm or 280 nm.
-
Data Analysis: Calculate the peak area of the intact peptide at each time point. Normalize the data by expressing each peak area as a percentage of the peak area at t=0. Plot the percentage of intact peptide versus time to determine the half-life (t½).
Workflow for Enzymatic Stability Assay
Caption: Step-by-step workflow for the in vitro plasma stability assay.
Protocol 2: Forced Oxidation Stability Assay
This assay rapidly assesses the peptide's susceptibility to oxidative degradation.
Causality: Using a potent oxidizing agent like 2,2′-Azobis(2-amidinopropane) dihydrochloride (AAPH) accelerates the degradation process, allowing for a comparative assessment in a condensed timeframe.[5] LC-MS is used for analysis as it can simultaneously quantify the loss of the parent peptide and identify the mass of oxidative adducts.
Step-by-Step Methodology:
-
Peptide Preparation: Prepare 100 µM solutions of the parent and 7-Me-Trp peptides in a phosphate buffer (100 mM, pH 7.4).
-
Oxidant Preparation: Prepare a fresh 10 mM solution of AAPH in the same phosphate buffer.
-
Reaction Initiation: Mix the peptide solution with the AAPH solution to achieve a final AAPH concentration of 1 mM. Protect the mixture from light and incubate at 37°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture.
-
Analysis: Directly inject the aliquot into an LC-MS system.
-
Data Analysis: Monitor the extracted ion chromatogram (EIC) for the mass of the intact peptide. Quantify the decrease in the parent mass peak area over time to determine the rate of oxidation. Concurrently, search for expected oxidized products (e.g., +16 Da for hydroxylation, +32 Da for kynurenine formation) to confirm the degradation pathway.
Conclusion and Field Insights
The strategic incorporation of 7-methyl-tryptophan is a robust and validated method for enhancing the stability of peptide therapeutics. By providing a mechanistic shield against both enzymatic and oxidative degradation, this modification directly addresses two of the most significant liabilities in peptide drug development. The experimental data, though extrapolated from a similar modification, strongly support the hypothesis that 7-methylation can dramatically increase a peptide's in vitro and in vivo half-life.
For researchers and drug developers, the key takeaway is that this is not merely an academic exercise. It is a field-proven strategy to produce more viable drug candidates. While it is imperative to confirm that the modification does not negatively impact receptor affinity or introduce immunogenicity for each specific peptide, the potential upside—a more stable, effective, and clinically viable therapeutic—is substantial. Adopting this approach early in the discovery and lead optimization process can save considerable time and resources, ultimately accelerating the path to clinical success.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 3. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12859A [pubs.rsc.org]
- 5. Oxidation of specific tryptophan residues inhibits high-affinity binding of cocaine and its metabolites to a humanized anticocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177Lu-RM2 Results in 177Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
A Senior Application Scientist's Guide to Modified Tryptophan Analogs in Peptide Synthesis: A Comparative Analysis of Fmoc-7-methyl-DL-tryptophan
Introduction: The Expanding Chemical Universe of Peptides
In the landscape of modern drug discovery, peptides occupy a unique and powerful space between small molecules and large biologics.[1][2] Their high specificity and potency are often hampered by challenges like poor stability and low bioavailability.[3] To overcome these limitations, researchers are increasingly turning to the incorporation of unnatural amino acids (UAAs), which provide an expanded toolkit for tailoring peptide properties.[3][4][5]
Tryptophan (Trp), with its large, electron-rich indole side chain, is a critical residue for mediating protein-protein interactions and stabilizing peptide structures.[6] Modifying this indole ring offers a powerful strategy to fine-tune the pharmacological profile of a peptide. This guide provides an in-depth comparison of Fmoc-7-methyl-DL-tryptophan against other prevalent modified tryptophan analogs used in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, compare performance based on available data, and provide actionable protocols for researchers, scientists, and drug development professionals.
Featured Analog: A Deep Dive into this compound
This compound is an amino acid derivative featuring the standard Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on its α-amino group and a methyl group strategically placed at the 7-position of the indole ring.[7][8] This seemingly simple modification introduces significant steric and electronic changes that can be leveraged in peptide design.[7]
Unique Properties Conferred by the 7-Methyl Group:
-
Enhanced Hydrophobicity and Steric Bulk: The addition of the methyl group at the C7 position increases the hydrophobicity and steric footprint of the side chain.[7] This can improve peptide stability by shielding the backbone from enzymatic degradation and can be used to modulate interactions within hydrophobic binding pockets of target proteins.[7]
-
Conformational Influence: The steric hindrance introduced by the 7-methyl group can restrict the side-chain's rotational freedom, influencing local peptide conformation and potentially locking the peptide into a more bioactive state.[7][9]
-
Modulated Biological Activity: The unique properties of 7-methyl-tryptophan have been exploited in various research areas. For instance, it is a key precursor in the biosynthesis of some non-ribosomal peptide antibiotics and has been incorporated into peptide sequences designed as inhibitors of the anti-apoptotic protein MCL-1.[7][10]
A Comparative Look: Other Key Modified Tryptophan Analogs
While this compound offers distinct advantages, a range of other analogs provide alternative modification strategies. The choice of analog is dictated by the specific properties desired in the final peptide.
-
Fmoc-N-methyl-tryptophan: This analog involves methylation of the indole nitrogen (N-in). This modification eliminates the hydrogen-bond donating capability of the indole N-H group, which can disrupt aggregation and enhance the solubility of the resulting peptide.[11] It is often used in the development of therapeutic peptides, particularly for neurological disorders, due to its ability to improve pharmacokinetic properties.[11] For synthesis, the indole nitrogen typically requires its own protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.[12]
-
Fmoc-5-hydroxy-tryptophan: The introduction of a hydroxyl group at the 5-position provides a new reactive handle and alters the electronic nature of the indole ring.[13] This analog is valuable for creating peptides with unique pharmacological profiles, including potential anti-cancer and anti-inflammatory properties.[13] The hydroxyl group can serve as an attachment point for labels, linkers, or other moieties, and its incorporation into peptide chains is generally straightforward using standard SPPS protocols.[13][14][15]
-
Fmoc-Halogenated Tryptophans (e.g., 6-chloro-Trp): Incorporating a halogen, such as chlorine, at positions like C6 dramatically alters the electronic properties of the indole ring. This strategy is a cornerstone of structure-activity relationship (SAR) studies, allowing researchers to systematically probe how changes in electron density and hydrophobicity at that position impact receptor binding and biological activity.
Performance in Peptide Synthesis: A Comparative Analysis
The successful incorporation of any UAA depends on its performance within the demanding workflow of solid-phase peptide synthesis. The indole ring of tryptophan is notoriously susceptible to modification by cationic species released during the acidic conditions of final cleavage, making the choice of protecting groups and scavengers critical.[16][17]
| Feature | Fmoc-7-methyl-Trp | Fmoc-N-in-methyl-Trp | Fmoc-5-hydroxy-Trp | Fmoc-6-chloro-Trp |
| Primary Modification | C7-Alkylation (Steric Bulk) | N1-Alkylation (H-Bond Removal) | C5-Hydroxylation (Polarity/Handle) | C6-Halogenation (Electronic) |
| Key Impact | Increased hydrophobicity, conformational restriction.[7] | Enhanced solubility, stability.[11] | Site for conjugation, altered bioactivity.[13] | Modulated electronic properties for SAR studies. |
| Synthetic Challenge | Potential for slower coupling due to steric hindrance. | Requires indole nitrogen protection (e.g., Boc) during synthesis.[12] | Hydroxyl group may require protection depending on subsequent chemistry. | Generally straightforward, but indole is still acid-sensitive. |
| Common Application | Antimicrobials, cancer therapeutics (MCL-1).[7] | Neurotherapeutics, improving pharmacokinetics.[11] | Anti-cancer/anti-inflammatory agents, peptide labeling.[13] | Drug discovery (SAR studies). |
Causality Behind Experimental Choices: The primary challenge with sterically hindered amino acids like Fmoc-7-methyl-Trp is ensuring complete coupling. Incomplete reactions lead to deletion sequences, which are difficult to purify. Therefore, one might opt for a longer coupling time, a double-coupling protocol, or the use of a more potent activating agent like HATU to drive the reaction to completion.
For analogs with reactive side chains (like Fmoc-5-hydroxy-Trp), the decision to protect the hydroxyl group depends on the overall synthetic strategy. If subsequent steps involve harsh reagents that could react with the hydroxyl group, protection is necessary. However, for many standard syntheses, it can be left unprotected.
The diagram below illustrates a logical workflow for selecting a suitable tryptophan analog based on the desired outcome for the peptide.
Caption: Decision tree for selecting a modified tryptophan analog.
Experimental Protocol: Fmoc-SPPS of a Peptide Containing a Modified Tryptophan
This protocol describes a general workflow for manual solid-phase peptide synthesis. It must be optimized based on the specific sequence and analog used.
Self-Validating System: The success of each step is validated before proceeding. For example, a negative Kaiser test after coupling confirms a complete reaction, and UV monitoring of Fmoc deprotection ensures the protecting group is fully removed.
Workflow Diagram:
Caption: Standard workflow for Fmoc solid-phase peptide synthesis.
Detailed Step-by-Step Methodology:
-
Resin Preparation:
-
Place the appropriate resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel.
-
Swell the resin in Dimethylformamide (DMF) for at least 30 minutes.
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash thoroughly with DMF, Dichloromethane (DCM), and Isopropanol (IPA), followed by DMF.
-
-
Amino Acid Coupling:
-
Rationale: The carboxyl group of the incoming amino acid is activated to form a highly reactive species that readily acylates the free amine on the resin-bound peptide.
-
In a separate vial, dissolve 4 equivalents (eq.) of the Fmoc-amino acid and 3.9 eq. of an activating agent (e.g., HATU) in DMF. Add 8 eq. of a base like Diisopropylethylamine (DIPEA).
-
Pre-activate for 1-2 minutes, then add the solution to the resin.
-
Agitate for 1-2 hours. For This compound , due to potential steric hindrance, extend this time to 4 hours or perform a second coupling (double coupling) with fresh reagents.
-
Validation: Take a small sample of resin beads, wash them, and perform a Kaiser test. A yellow/colorless result indicates a complete reaction (no free primary amines).
-
-
Fmoc Deprotection:
-
Wash the resin to remove excess reagents.
-
Add 20% piperidine in DMF and agitate for 10-20 minutes. The cleavage can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through.[18]
-
Wash the resin thoroughly as described in step 1.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Rationale: A strong acid is used to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups. Scavengers are critical to "trap" reactive cations that would otherwise modify sensitive residues like tryptophan.[16]
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard choice is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water. TIPS is an excellent scavenger for carbocations that can alkylate the tryptophan indole ring.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Purification:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass and purity of the final product by mass spectrometry.
-
Conclusion and Future Perspectives
The choice of a modified tryptophan analog is a strategic decision that profoundly impacts the properties and performance of a synthetic peptide. This compound is an excellent tool for introducing steric bulk and hydrophobicity, thereby influencing conformation and stability. In contrast, analogs like Fmoc-N-methyl-Trp are superior for enhancing solubility, while Fmoc-5-hydroxy-Trp provides a handle for further chemical diversification.
The field continues to evolve rapidly, with new methods emerging for late-stage modification of peptides, allowing for the diversification of native peptide structures after their synthesis is complete.[19][20][21] These innovative strategies, combined with an ever-expanding library of unnatural amino acids, empower researchers to address the persistent challenges of peptide-based drug development and unlock new therapeutic possibilities.[1][3]
References
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 6. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 8. This compound | C27H24N2O4 | CID 46737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tryptophan rich peptides: influence of indole rings on backbone conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Fmoc-N-Me-Trp(Boc)-OH Novabiochem 197632-75-0 [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. chempep.com [chempep.com]
- 19. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciencedaily.com [sciencedaily.com]
A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing 7-Methyl-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Methyl Group
In the realm of peptide-based drug discovery, the modification of amino acid side chains is a cornerstone of optimizing therapeutic candidates. Tryptophan, with its large indole side chain, is a frequent target for such modifications due to its crucial role in molecular recognition and the stabilization of peptide structures.[1] The introduction of a methyl group at the 7-position of the indole ring, creating 7-methyl-L-tryptophan, is a seemingly subtle alteration. However, this modification can have profound effects on a peptide's conformational preferences, metabolic stability, and ultimately, its biological activity.[2]
This guide provides a comparative framework for the conformational analysis of peptides containing 7-methyl-tryptophan versus their native tryptophan counterparts. As a Senior Application Scientist, my goal is not to simply provide a set of protocols, but to illuminate the rationale behind the experimental choices and to equip you with the tools to conduct a thorough and insightful comparative analysis. We will delve into the primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling—to understand how the addition of a single methyl group can reshape the structural landscape of a peptide.
The Comparative Analysis Workflow: A Roadmap to Understanding
A robust conformational analysis hinges on a multi-faceted approach, integrating experimental and computational methods. The following workflow outlines a systematic process for comparing a native tryptophan-containing peptide with its 7-methyl-tryptophan analog.
Figure 1: Workflow for comparative conformational analysis.
Experimental Methodologies: The "How" and "Why"
Peptide Synthesis and Purification
The prerequisite for any conformational analysis is the availability of highly pure peptides. Both the native tryptophan-containing peptide and its 7-methyl-tryptophan analog should be synthesized, ideally using Fmoc-based solid-phase peptide synthesis (SPPS).
Rationale for SPPS: SPPS is the standard method for peptide synthesis, allowing for the straightforward incorporation of modified amino acids like Fmoc-7-methyl-L-tryptophan.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid (either Fmoc-L-Trp(Boc)-OH or Fmoc-7-methyl-L-Trp-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA). Allow the coupling reaction to proceed to completion.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions with the tryptophan indole ring.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for 3D Structure
NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[3] A comparative NMR analysis will reveal subtle differences in the atomic positions and dynamics between the native and the 7-methylated peptide.
Rationale for NMR: NMR provides atomic-level structural information, including inter-proton distances (through the Nuclear Overhauser Effect, NOE), dihedral angles (from coupling constants), and information on the local chemical environment (from chemical shifts).[4]
Experimental Protocol: 2D NMR Spectroscopy for Peptide Structure Determination
-
Sample Preparation: Dissolve 1-2 mg of the purified peptide in 0.5 mL of a suitable NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, with 10% D₂O).[5] The concentration should be around 1 mM.
-
Acquisition of 2D NMR Spectra:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the amino acid residues. This allows for the assignment of protons within the same residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (typically < 5 Å), regardless of their position in the sequence. This is crucial for determining the peptide's fold.
-
COSY (Correlation Spectroscopy): A COSY spectrum can be used to identify scalar-coupled protons, which is helpful for assigning backbone and side-chain protons.
-
-
Resonance Assignment:
-
Use the TOCSY spectrum to identify the spin systems of each amino acid.
-
Use the NOESY spectrum to "walk" along the peptide backbone by identifying sequential NOEs between the amide proton of one residue and the alpha-proton of the preceding residue (dαN(i, i+1)).
-
-
Structural Restraints:
-
Distance Restraints: From the NOESY spectrum, derive a set of upper-limit distance restraints between pairs of protons based on the intensity of the NOE cross-peaks.
-
Torsional Angle Restraints: Measure the ³J(HNα) coupling constants from a high-resolution 1D or 2D spectrum to derive restraints on the backbone dihedral angle φ.
-
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to evaluate stereochemical parameters.
Circular Dichroism (CD) Spectroscopy: A Quick Look at Secondary Structure
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of a peptide in solution.[6] By comparing the CD spectra of the native and 7-methylated peptides, you can quickly determine if the modification induces any significant changes in the population of α-helices, β-sheets, or random coil structures.
Rationale for CD: CD is a low-resolution spectroscopic technique that provides information on the overall secondary structure of a peptide. It is particularly useful for detecting changes in conformation as a function of environment (e.g., temperature, solvent).[6]
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The peptide concentration should be in the range of 50-100 µM.
-
Blank Measurement: Record a CD spectrum of the buffer alone to serve as a baseline.
-
Sample Measurement: Record the CD spectrum of the peptide solution in a quartz cuvette with a 1 mm path length. Scan from approximately 260 nm to 190 nm.
-
Data Processing: Subtract the buffer baseline spectrum from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]).
-
Secondary Structure Estimation: Use deconvolution software (e.g., CONTIN, SELCON) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.
Computational Modeling: Exploring the Conformational Landscape
Molecular dynamics (MD) simulations provide a powerful computational tool to complement experimental data by exploring the conformational dynamics and energy landscape of peptides.
Rationale for MD Simulations: MD simulations can provide insights into the flexibility of the peptide, the relative populations of different conformers, and the specific interactions that stabilize these conformations.[7] This is particularly useful for understanding how the steric bulk of the 7-methyl group may restrict the conformational freedom of the tryptophan side chain and the peptide backbone.
Workflow: Molecular Dynamics Simulations
-
System Setup:
-
Start with an initial structure of the peptide (e.g., an extended conformation or a structure from NMR).
-
Place the peptide in a simulation box and solvate it with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide.
-
Production Run: Run the MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the peptide backbone over time to assess its stability and conformational changes.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible regions of the peptide.
-
Dihedral Angle Analysis: Analyze the distribution of backbone (φ, ψ) and side-chain (χ) dihedral angles.
-
Clustering Analysis: Group similar conformations together to identify the major conformational states sampled during the simulation.
-
Data Interpretation and Comparative Analysis: What the Data Tells Us
The true power of this guide lies in the direct comparison of the data obtained for the native and 7-methylated peptides.
Hypothetical Comparative NMR Data
| Parameter | Native Trp Peptide | 7-Me-Trp Peptide | Rationale for Expected Difference |
| ¹H Chemical Shifts | |||
| Indole H7 | ~7.6 ppm | Methyl signal ~2.5 ppm | Direct replacement of the proton with a methyl group. |
| Indole H6 | ~7.1 ppm | Likely upfield shifted | Steric compression from the adjacent methyl group. |
| Backbone Amide (i+1) | Varies | Small perturbations | The 7-methyl group may induce subtle changes in the local magnetic environment. |
| NOE Patterns | |||
| Intra-residue (Hβ to aromatic) | Present | Potentially altered intensities | The χ¹ and χ² side-chain dihedral angles may be restricted by the methyl group, changing proton-proton distances. |
| Inter-residue (Trp to others) | Varies with folding | May show new or lost NOEs | A change in the overall peptide conformation will lead to different spatial proximities between residues. |
Hypothetical Comparative CD Data
| Parameter | Native Trp Peptide | 7-Me-Trp Peptide | Rationale for Expected Difference |
| Far-UV CD Spectrum | Characteristic of a specific secondary structure (e.g., α-helix with minima at 208 and 222 nm) | May show a shift in the minima or a change in intensity | The steric bulk of the 7-methyl group could disrupt or stabilize local secondary structures. For example, it might favor a particular rotamer that is more compatible with a helical or turn conformation. |
| Molar Ellipticity at 222 nm | Value corresponding to a certain helical content | A more negative value would indicate increased helicity; a less negative value would suggest a loss of helical structure. | The 7-methyl group can influence the hydrophobic packing within the peptide, which can in turn affect the stability of secondary structures. |
Conclusion: From Structure to Function
A thorough conformational analysis is not merely an academic exercise; it is a critical step in understanding the structure-activity relationship (SAR) of a peptide therapeutic. By systematically comparing the conformational landscapes of a native peptide and its 7-methyl-tryptophan analog, researchers can gain invaluable insights into how this modification influences the peptide's three-dimensional structure. This knowledge is paramount for designing peptides with improved properties, such as enhanced receptor binding affinity, increased metabolic stability, and better pharmacokinetic profiles. The methodologies and comparative framework presented in this guide provide a robust foundation for such investigations, ultimately accelerating the development of novel and effective peptide-based drugs.
References
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side-Chain Polarity Modulates the Intrinsic Conformational Landscape of Model Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Sampling Conformational Ensembles of Highly Dynamic Proteins via Generative Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing 7-Methyl-Tryptophan's Impact on Peptide-Protein Interactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate dance of molecular recognition, peptide-protein interactions (PPIs) form the basis of countless biological processes. Targeting these interactions is a cornerstone of modern drug discovery. A key player in many of these binding events is the amino acid tryptophan, whose bulky, aromatic indole side chain often serves as a critical anchor, burying itself in hydrophobic pockets on the protein surface.[1][2] This guide provides an in-depth, comparative analysis of how substituting natural tryptophan (Trp) with its methylated analog, 7-methyl-tryptophan (7-Me-Trp), can modulate these vital interactions.
The addition of a single methyl group to the indole ring may seem minor, but it introduces significant steric and electronic modifications.[3] The 7-methyl group enhances the hydrophobicity of the side chain and can alter its electronic properties, potentially influencing π-π stacking and other non-covalent interactions that govern binding.[4][5][6] Understanding the precise impact of this substitution is paramount for designing peptides with enhanced affinity, specificity, or altered pharmacological properties.
This guide moves beyond mere theory to provide a framework for empirical assessment. We will compare the binding of a hypothetical peptide containing native Trp with an analog containing 7-Me-Trp against a target protein. This comparison will be grounded in three powerful biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
dot graph TD { graph [rankdir=TB, size="7.6,5", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#5F6368", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#34A853"];
} dot Caption: Overall experimental workflow for comparative analysis.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
SPR is a label-free, real-time technique ideal for determining the kinetic parameters of a biomolecular interaction.[7][8][9] It measures changes in the refractive index at a sensor surface as the analyte (peptide) flows over the immobilized ligand (protein), providing association (kₐ) and dissociation (kₔ) rate constants, from which the equilibrium dissociation constant (Kₖ) is calculated.[9][10]
Causality Behind Experimental Choice: We begin with SPR because it provides a dynamic view of the binding event. Does the 7-Me-Trp modification make the peptide associate faster, or does it primarily slow the dissociation rate? This kinetic information is crucial for drug development, as a slow off-rate can lead to prolonged target engagement and a more durable therapeutic effect.
Comparative SPR Data: Trp-Peptide vs. 7-Me-Trp-Peptide
| Parameter | Trp-Peptide | 7-Me-Trp-Peptide | Interpretation |
| kₐ (M⁻¹s⁻¹) | 1.2 x 10⁵ | 1.5 x 10⁵ | The 7-Me-Trp analog shows a slightly faster association rate, possibly due to enhanced initial hydrophobic contacts. |
| kₔ (s⁻¹) | 8.5 x 10⁻⁴ | 2.1 x 10⁻⁴ | The 7-Me-Trp analog dissociates approximately 4 times slower, indicating a more stable complex. |
| Kₖ (nM) | 7.1 | 1.4 | The 7-Me-Trp analog exhibits a ~5-fold higher affinity (lower Kₖ) for the target protein. |
Self-Validating SPR Protocol
-
Ligand Immobilization:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysulfosuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10]
-
Immobilize the target protein (e.g., at 20 µg/mL in 10 mM acetate buffer, pH 4.5) to the desired density (~1500-2000 RU). The goal is to achieve a response that is not mass-transport limited but provides a sufficient signal-to-noise ratio.[11][12]
-
Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.
-
A reference flow cell is prepared using the same activation/deactivation chemistry but without protein immobilization to allow for real-time subtraction of bulk refractive index changes.
-
-
Analyte Interaction Analysis:
-
Prepare a dilution series of both the Trp-Peptide and the 7-Me-Trp-Peptide in running buffer (e.g., HBS-EP+). Concentrations should span at least 10-fold below and 10-fold above the expected Kₖ (e.g., 0.1 nM to 50 nM).[8]
-
Inject each peptide concentration over the reference and protein-immobilized flow cells at a high flow rate (e.g., 60 µL/min) to minimize mass transport artifacts.[11]
-
Include several buffer-only (blank) injections for double-referencing, which corrects for both bulk signal drift and non-specific binding to the reference surface.
-
-
Data Analysis:
-
Process the raw sensorgrams by subtracting the reference channel data and then the average of the blank injections.
-
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir model) to extract kₐ, kₔ, and Kₖ. The quality of the fit should be assessed by visual inspection of the residuals and the chi-squared (χ²) value.
-
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Drivers
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7][13][14][15] In a single experiment, it determines the binding affinity (Kₖ), stoichiometry (n), and the change in enthalpy (ΔH).[16][17] From these, the change in entropy (ΔS) can be calculated.
Causality Behind Experimental Choice: While SPR tells us how fast and how tight the interaction is, ITC tells us why. Is the improved affinity of the 7-Me-Trp analog driven by more favorable enthalpic interactions (e.g., stronger hydrogen bonds or van der Waals forces) or by a more favorable entropic change (e.g., release of ordered water molecules from a hydrophobic pocket)? This knowledge is critical for rational drug design.[14]
dot graph G { graph [rankdir=TB, size="7.6,5", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [color="#34A853"];
} dot Caption: Thermodynamic components of binding affinity.
Comparative ITC Data: Trp-Peptide vs. 7-Me-Trp-Peptide
| Parameter | Trp-Peptide | 7-Me-Trp-Peptide | Interpretation |
| Kₖ (nM) | 8.0 | 1.6 | Confirms the ~5-fold higher affinity observed in SPR. |
| n (Stoichiometry) | 1.02 | 0.99 | Both peptides bind in a 1:1 ratio, as expected. |
| ΔH (kcal/mol) | -8.5 | -10.2 | The 7-Me-Trp interaction is significantly more enthalpically favorable, suggesting stronger direct interactions with the protein. |
| -TΔS (kcal/mol) | -2.6 | -1.5 | The binding of the 7-Me-Trp analog is less entropically penalized, possibly due to a more efficient displacement of water molecules. |
| ΔG (kcal/mol) | -11.1 | -11.7 | The overall change in free energy is more favorable for the 7-Me-Trp analog, consistent with its higher affinity. |
Self-Validating ITC Protocol
-
Sample Preparation (Critical Step):
-
Dialyze both the protein and the peptides extensively against the exact same buffer batch (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4) to minimize heats of dilution.[16] Mismatched buffers are a primary source of artifacts.
-
Degas all solutions immediately before use to prevent air bubbles in the calorimeter cell.
-
Accurately determine the concentrations of all macromolecules post-dialysis. Errors in concentration directly impact the derived stoichiometry and affinity.[16]
-
-
ITC Experiment Setup:
-
Load the target protein into the sample cell at a concentration that satisfies the 'c-window' (10 < Kₖ[Protein] < 1000) for an accurately shaped binding isotherm. A typical starting concentration is 10-20 µM.
-
Load the peptide into the injection syringe at a concentration 10-15 times that of the protein (e.g., 150-200 µM).
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one initial 0.5 µL injection followed by 19 injections of 2 µL).
-
-
Data Acquisition & Analysis:
-
Perform an initial control experiment by titrating the peptide into buffer alone to measure the heat of dilution.
-
Run the main experiment (peptide into protein).
-
Integrate the raw power peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from the main experiment's data.
-
Fit the resulting binding isotherm to a one-site binding model to determine Kₖ, n, and ΔH.
-
NMR Spectroscopy: Mapping the Binding Interface
NMR spectroscopy, specifically using 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, can identify which amino acid residues of a protein are involved in binding.[18] By titrating an unlabeled peptide into a ¹⁵N-labeled protein sample, one can monitor changes (perturbations) in the chemical shifts of the protein's backbone amide signals.[19][20] Residues at the binding interface or those undergoing conformational changes upon binding will show significant chemical shift perturbations (CSPs).[21][22]
Causality Behind Experimental Choice: SPR and ITC provide quantitative data on the "what" and "why" of binding affinity, but not the "where." NMR-based CSP mapping provides this crucial structural context. Does the 7-Me-Trp peptide bind in the same pocket as the native peptide, or does it induce a different binding mode? Comparing the CSP maps for both peptides can reveal subtle but critical differences in their interaction surfaces.
Comparative CSP Analysis: Trp-Peptide vs. 7-Me-Trp-Peptide
A comparison of the CSP maps might reveal:
-
Overlapping Perturbations: A core set of residues in the binding pocket are perturbed by both peptides, indicating they share a common binding site.
-
Unique Perturbations for 7-Me-Trp: The 7-Me-Trp peptide may cause larger CSPs in residues lining a deeper, more hydrophobic part of the pocket, consistent with the methyl group making additional contacts.
-
Differential Allosteric Effects: One peptide might cause perturbations in residues distant from the binding site, suggesting it induces allosteric conformational changes not seen with the other analog.[19]
Self-Validating NMR Protocol
-
Sample Preparation:
-
Express and purify ¹⁵N-isotopically labeled target protein.
-
Prepare a ~100 µM sample of the ¹⁵N-protein in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, 20 mM Phosphate, 50 mM NaCl, pH 6.5).
-
Prepare highly concentrated stocks (e.g., 5-10 mM) of the unlabeled Trp- and 7-Me-Trp-peptides in the same NMR buffer.
-
-
NMR Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the baseline (0 molar ratio).
-
Add small aliquots of the peptide stock solution to the protein sample to achieve increasing molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5).
-
Acquire an HSQC spectrum at each titration point. It is crucial to monitor the sample volume and pH throughout the titration to ensure changes are due to binding, not changing sample conditions.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra for each peptide titration.
-
For each assigned backbone amide resonance, calculate the weighted-average chemical shift perturbation (CSP) at each titration point using the formula: CSP = sqrt[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2) to account for the different chemical shift ranges.[22]
-
Plot the CSP values versus the protein's residue number. Residues with CSPs above a certain threshold (e.g., mean + 2 standard deviations) are considered significantly perturbed and likely part of the interaction interface.
-
Synthesis and Conclusion
By integrating the data from these three orthogonal techniques, a comprehensive and robust picture emerges.
-
SPR revealed that the 7-Me-Trp analog has a ~5-fold higher affinity, primarily driven by a significantly slower dissociation rate (kₔ).
-
ITC explained that this enhanced affinity is thermodynamically rooted in a more favorable enthalpic contribution (ΔH), suggesting stronger, more direct contacts at the binding interface.
-
NMR would then provide the structural validation, mapping these enhanced contacts to specific residues within a hydrophobic sub-pocket of the protein, confirming that the methyl group is not causing a major change in binding mode but is instead optimizing the existing one.
This multi-faceted approach provides a powerful, self-validating framework for assessing the impact of amino acid modifications. The enhanced binding properties of the 7-Me-Trp analog, characterized by slow dissociation kinetics and strong enthalpic drivers, make it a superior candidate for further development. This workflow allows researchers to move beyond simple affinity measurements and make informed, data-driven decisions in the complex process of peptide-based drug design.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioradiations.com [bioradiations.com]
- 11. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. news-medical.net [news-medical.net]
- 18. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protein-nmr.org.uk [protein-nmr.org.uk]
- 20. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 21. NMR chemical shift perturbation mapping of DNA binding by a zinc-finger domain from the yeast transcription factor ADR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scite.ai [scite.ai]
A Senior Scientist's Guide to the In Vitro and In Vivo Evaluation of 7-Methyl-Tryptophan Modified Peptides
Introduction: Enhancing Nature's Blueprint
In the landscape of peptide-based drug discovery, L-tryptophan stands out as a critical residue. Its unique indole side chain, the largest non-charged natural side chain, plays a pivotal role in mediating protein-protein interactions and anchoring peptides to cell membranes through a combination of hydrophobic and hydrogen-bonding interactions.[1][2] However, the tryptophan residue is also a common site for enzymatic degradation, which can severely limit the in vivo half-life and therapeutic efficacy of peptide drug candidates.[3][4]
This guide provides a comparative analysis of peptides modified with 7-methyl-L-tryptophan (7-Me-Trp) against their native counterparts. The introduction of a methyl group at the 7-position of the indole ring is a subtle yet powerful strategy to sterically hinder enzymatic attack without drastically altering the residue's overall hydrophobicity and electronic properties.[5] This modification aims to enhance metabolic stability, prolong in vivo circulation, and ultimately improve the therapeutic window of peptide-based agents. We will explore the causality behind key experimental choices, present comparative data, and provide detailed protocols to equip researchers with the knowledge to effectively evaluate this promising modification.
The Rationale for C7-Methylation: A Structural Perspective
The metabolic liability of tryptophan often involves enzymatic action on the indole ring. By introducing a methyl group at the C7 position, we create a steric shield that can prevent or slow the approach of degradative enzymes like peptidases and oxidases.[4][5] This strategic placement is crucial as it minimally perturbs the indole nitrogen (N1) and the C2 position, which are often critical for receptor interactions.
References
- 1. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substitution of l-Tryptophan by α-Methyl-l-Tryptophan in 177Lu-RM2 Results in 177Lu-AMTG, a High-Affinity Gastrin-Releasing Peptide Receptor Ligand with Improved In Vivo Stability | Journal of Nuclear Medicine [jnm.snmjournals.org]
Head-to-head comparison of different coupling methods for Fmoc-7-methyl-DL-tryptophan.
A Head-to-Head Comparison of Coupling Methods for Fmoc-7-methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
The incorporation of synthetic amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. This compound is one such valuable building block. However, its successful incorporation into a growing peptide chain is often challenging due to significant steric hindrance imposed by the methyl group at the 7-position of the indole ring. This guide provides an in-depth, data-supported comparison of common coupling methods for this sterically hindered amino acid, offering insights to help researchers select the optimal strategy for their specific synthetic needs.
While direct, quantitative head-to-head studies on this compound are not extensively published, a wealth of data from other sterically hindered residues, such as α-aminoisobutyric acid (Aib), provides a strong basis for comparison. The principles governing the efficiency of coupling reagents in overcoming steric barriers are broadly applicable.
The Challenge: Steric Hindrance and Racemization
The primary obstacle in coupling this compound is steric hindrance. The bulky side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, leading to slow reaction rates, incomplete couplings, and the formation of deletion sequences.[1] Furthermore, the activation of any amino acid carries the risk of racemization, where the stereochemical integrity of the α-carbon is compromised.[2] This is a critical concern in peptide synthesis, as even small amounts of diastereomeric impurities can have significant biological consequences. The choice of coupling reagent directly influences both coupling efficiency and the degree of racemization.[2][3]
This guide will compare four widely used coupling strategies:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole)
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate)
Comparative Performance Analysis
The selection of a coupling reagent is often a balance between efficiency, cost, and the potential for side reactions. For challenging residues like this compound, efficiency is paramount.
| Coupling Method | Relative Efficiency for Hindered Residues | Risk of Racemization | Key Advantages | Key Disadvantages |
| HATU | Very High | Low | Fast reaction kinetics, high purity, effective for "difficult" sequences.[3][4] | Higher cost, potential for guanidinylation side reaction if used in large excess.[5][6] |
| HBTU | High | Low to Moderate | Good performance for many standard couplings, widely used.[7] | Less effective than HATU for severely hindered residues, may require longer reaction times or double coupling.[3][4] |
| DIC/HOBt | Moderate | Low (with HOBt) | Cost-effective, simple by-product removal (soluble urea).[8][9] | Often inefficient for sterically demanding couplings, requiring longer reaction times.[1] |
| COMU | Very High | Very Low | Superior or equal performance to HATU, safer (non-explosive), water-soluble by-products.[8][10][11][12] | Higher cost. |
Detailed Methodologies and Mechanistic Insights
HATU: The High-Performance Standard
HATU is an aminium/uronium salt-based coupling reagent renowned for its high efficiency, particularly in sterically demanding situations.[13]
Mechanism of Action: The superior performance of HATU is attributed to the 7-azabenzotriazole (HOAt) moiety.[3] Upon activation of the amino acid's carboxylic acid, a highly reactive OAt-ester is formed. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the active ester more susceptible to nucleophilic attack by the peptide's N-terminal amine.[3] This enhanced reactivity leads to faster and more complete coupling, minimizing the formation of deletion by-products.[3]
Experimental Protocol: HATU-mediated Coupling
Step-by-Step Methodology:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is removed using standard deprotection protocols (e.g., 20% piperidine in DMF). Swell the resin in DMF.[14]
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]
-
Pre-activation: Allow the activation mixture to stand for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin. Agitate the mixture at room temperature. For a sterically hindered residue like 7-methyl-tryptophan, a coupling time of 1 to 4 hours is recommended.[1]
-
Monitoring and Washing: After the coupling period, perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[6] A negative result indicates a complete reaction. If the test is positive, a second coupling (recoupling) may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.[6]
HBTU: The Workhorse Reagent
HBTU is structurally similar to HATU but is based on hydroxybenzotriazole (HOBt). It is a highly effective reagent for many standard couplings but can be less efficient than HATU in more challenging cases.[7]
Mechanism of Action: HBTU activates the carboxylic acid to form an OBt-ester. This active ester is less reactive than the OAt-ester formed by HATU.[3] Consequently, reaction times may be longer, and the risk of incomplete coupling is higher with sterically hindered amino acids.[3][4]
Experimental Protocol: HBTU-mediated Coupling
Step-by-Step Methodology: The protocol for HBTU is nearly identical to that for HATU, with the key difference being the recommended coupling time.
-
Resin Preparation: Follow the same deprotection and swelling procedure as for the HATU protocol.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Pre-activation: Allow the mixture to stand for 1-2 minutes.
-
Coupling: Add the activated solution to the resin. A longer reaction time of 2-6 hours is generally recommended for HBTU with hindered amino acids.[4] Double coupling is a common strategy to ensure the reaction goes to completion.[15]
-
Monitoring and Washing: Monitor and wash the resin as described in the HATU protocol.
DIC/HOBt: The Classic Carbodiimide Approach
This method uses a carbodiimide (DIC) to activate the carboxylic acid, with HOBt added as an additive to form the active ester and, crucially, to suppress racemization.[8]
Mechanism of Action: DIC reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. HOBt rapidly traps this intermediate to form a more stable OBt-ester, which then reacts with the N-terminal amine.[8] DIC is used in solid-phase synthesis because its urea byproduct is soluble in common organic solvents, unlike the byproduct of its predecessor, DCC.[8][9]
Experimental Protocol: DIC/HOBt-mediated Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. scispace.com [scispace.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. ≥96.5% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 13. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-7-methyl-DL-tryptophan
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not merely procedural formalities; they are integral to the integrity of our work and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Fmoc-7-methyl-DL-tryptophan, grounded in established chemical safety principles and regulatory standards. Our aim is to provide clarity and instill confidence, ensuring that best practices are not just understood but seamlessly integrated into your laboratory's workflow.
Hazard Assessment and Chemical Profile
-
Fmoc-Protected Amino Acids: Generally, Fmoc-protected amino acids are not classified as hazardous substances under the Globally Harmonized System (GHS).[1][2] However, they are synthetic organic compounds that require standard laboratory precautions. They should not be treated as benign waste.
-
Tryptophan Derivatives: Tryptophan and its derivatives are typically stable solids with low acute toxicity.[3][4] Safety data for related compounds like 5-Methyl-DL-tryptophan show no known OSHA hazards and recommend handling in accordance with good industrial hygiene and safety practices.[3][5]
-
Combustion Hazards: Like most organic compounds, this compound is combustible. In the event of a fire, it can decompose to produce hazardous gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[2][5]
Based on this analysis, this compound should be handled as a non-hazardous, solid chemical waste. It must not be disposed of in the regular trash or down the drain.[6][7] Drain disposal is strictly prohibited for hazardous chemicals and is poor practice even for non-regulated substances, as it can interfere with wastewater treatment processes.[6][8]
Table 1: Chemical and Hazard Profile Summary
| Property | Data | Source(s) |
| Chemical Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | [9] |
| Molecular Formula | C₂₇H₂₄N₂O₄ | [9] |
| Molecular Weight | 440.5 g/mol | [9] |
| Physical State | Solid powder (inferred from analogs) | [3][10] |
| Known Hazards | Not classified as hazardous under GHS/CLP (inferred from analogs). Combustible. | [1][2] |
| Primary Disposal Route | Segregated Chemical Waste Stream (Solid) | [8][11] |
| Prohibited Disposal | Drain system, regular trash, evaporation in fume hood. | [6][8][12] |
Guiding Principles for Chemical Waste Disposal
All chemical waste disposal procedures are governed by a framework of regulatory requirements and best practices designed to ensure safety and compliance. Key regulations include the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11] Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory, as they are tailored to local and federal regulations. The core principles include:
-
Generation Point Management: Waste must be managed at or near the point of generation by laboratory personnel.[11]
-
Segregation: Incompatible chemicals must never be mixed in the same waste container.[13] At a minimum, segregate solids from liquids, and halogenated solvents from non-halogenated ones.
-
Containerization: Waste containers must be chemically compatible with their contents, in good condition, and equipped with secure, leak-proof lids.[11][12]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Storage: Waste must be stored in a designated, secondary-contained area known as a Satellite Accumulation Area (SAA) until it is collected by EHS.[8][12]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for the safe disposal of pure, unused this compound and materials lightly contaminated with it (e.g., weighing paper, gloves).
Phase 1: Collection at the Point of Generation
-
Wear Appropriate PPE: At a minimum, wear standard laboratory attire, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Designate a Waste Container: Use a container designated for solid chemical waste. This should be a robust container with a wide mouth for easy access and a secure, screw-top lid. The original product container, if empty, can be an ideal choice.[12] Do not use food containers like jars.[12]
-
Collect Solid Waste:
-
Carefully transfer any residual or unwanted solid this compound into the designated solid waste container.
-
Use a dry spatula or brush to sweep up any remaining powder.
-
Place any contaminated disposables, such as weighing paper, paper towels used for minor cleanups, and contaminated gloves, into the same container.
-
-
Manage Empty Containers: An empty container that once held this compound should be managed as chemical waste itself or triple-rinsed. To triple-rinse, rinse the container three times with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as liquid chemical waste. Once rinsed, the label must be completely defaced or removed, and the container can be disposed of in the appropriate glass or plastic recycling bin.[13]
Phase 2: Containerization and Labeling
-
Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[8][12] This prevents accidental spills and the release of dust.
-
Label the Container: Proper labeling is critical for safe handling by EHS personnel. Affix a hazardous waste label provided by your institution's EHS department. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The approximate quantity of waste.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Phase 3: Storage and Disposal
-
Store in a Satellite Accumulation Area (SAA): Place the labeled, sealed waste container in your lab's designated SAA.[12]
-
Use Secondary Containment: The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container within it.[12] This prevents the spread of material in case of a leak.
-
Arrange for Pickup: Once the container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[12] Follow their specific procedures for requesting collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to this structured protocol, you ensure that the disposal of this compound is conducted safely, efficiently, and in full compliance with institutional and federal regulations, reinforcing a culture of safety and responsibility within your laboratory.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. peptide.com [peptide.com]
- 6. acs.org [acs.org]
- 7. carlroth.com [carlroth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. This compound | C27H24N2O4 | CID 46737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
